molecular formula C24H39NO6 B1245587 Bullatine B

Bullatine B

Cat. No.: B1245587
M. Wt: 437.6 g/mol
InChI Key: XRARAKHBJHWUHW-QVUBZLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoline is a diterpene alkaloid with formula C24H39NO6 that is isolated from several Aconitum species. It has a role as a plant metabolite. It is a bridged compound, a polyether, a diterpene alkaloid, a secondary alcohol, an organic heteropolycyclic compound, a tertiary alcohol, a tertiary amino compound and a triol. It derives from a hydride of an aconitane.
Bullatine B is a natural product found in Aconitum flavum, Aconitum pendulum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1

InChI Key

XRARAKHBJHWUHW-QVUBZLTISA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Synonyms

neoline

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action: Bullatine B (Neoline) Modulation of Nav1.7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Bullatine B on Nav1.7 Channels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as Neoline ) is a C19-diterpenoid alkaloid derived from Aconitum species. Unlike its structural relative Aconitine—which functions as a neurotoxin by persistently opening sodium channels—this compound acts as a state-dependent inhibitor of the voltage-gated sodium channel Nav1.7 (SCN9A).

This guide details the molecular pharmacology of this compound, focusing on its preferential binding to the inactivated state of Nav1.7, its use-dependent blocking kinetics, and its downstream effects on nociceptive signaling. It serves as a technical roadmap for validating this compound as a non-opioid analgesic candidate for neuropathic pain.

Molecular Pharmacology & Mechanism
2.1. Primary Target: Nav1.7 (SCN9A)

Nav1.7 is a threshold channel highly expressed in dorsal root ganglion (DRG) neurons, critical for amplifying sub-threshold depolarizations to trigger action potentials.

  • Action: this compound inhibits the peak sodium current (

    
    ) of Nav1.7.
    
  • Potency: It exhibits nanomolar potency (IC

    
    
    
    
    
    25.8 nM in HEK293 cells) specifically when the channel is in a depolarized/inactivated state, compared to micromolar potency in the resting state.
2.2. Binding Site and Mode of Interaction

Current structural activity relationship (SAR) data indicates that this compound interacts with the local anesthetic (LA) binding site located within the inner pore of the channel, primarily formed by the S6 transmembrane segments of Domains I, III, and IV.

  • Key Residues: Interaction likely involves Phe1764 and Tyr1771 (Nav1.7 numbering) in the DIV-S6 segment.

  • Mechanism:

    • Pore Occlusion: The molecule enters the intracellular vestibule and sterically occludes the pore.

    • Allosteric Modulation: It stabilizes the channel in the fast-inactivated state , shifting the voltage-dependence of inactivation to more hyperpolarized potentials. This prevents the channel from recovering to a conducting state during high-frequency firing (e.g., during neuropathic pain paroxysms).

2.3. Kinetic Profile: State- and Use-Dependence

This compound exhibits use-dependent block (phasic block). Its inhibitory effect intensifies as the frequency of channel stimulation increases.

  • Resting State (Tonic Block): Low affinity. At hyperpolarized potentials (-120 mV), the drug has limited access or affinity.

  • Inactivated State (Phasic Block): High affinity. Repeated depolarization allows the drug to bind and "trap" the channel in the inactivated conformation.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade from this compound binding to the suppression of neuropathic pain.

BullatineB_Mechanism cluster_membrane Nociceptor Membrane BullatineB This compound (Neoline) Binding Binds to Intracellular Pore (DIV-S6 Residues) BullatineB->Binding Permeates Membrane Nav17_Open Nav1.7 Channel (Open/Conducting) Nav17_Inactivated Nav1.7 Channel (Inactivated State) Nav17_Open->Nav17_Inactivated Depolarization Stabilization Stabilizes Inactivated State (Hyperpolarizing Shift) Nav17_Inactivated->Stabilization Prevents Recovery Binding->Nav17_Inactivated High Affinity Binding UseDependence Use-Dependent Block (Accumulation of Inhibition) Stabilization->UseDependence Repetitive Stimulation ActionPotential Action Potential Generation Neurotransmitters Inhibit Release of Substance P / Glutamate ActionPotential->Neurotransmitters Presynaptic Terminal EctopicFiring High-Frequency Ectopic Firing EctopicFiring->Nav17_Open Triggers EctopicFiring->ActionPotential Propagates UseDependence->ActionPotential Inhibits UseDependence->EctopicFiring Blocks SpinalCord Spinal Dorsal Horn Sensitization Neurotransmitters->SpinalCord Synaptic Transmission Analgesia Analgesia (Neuropathic Pain Relief) SpinalCord->Analgesia Reduced Signaling

Caption: Mechanistic pathway of this compound illustrating state-dependent binding to Nav1.7, stabilization of inactivation, and subsequent inhibition of nociceptive transmission.

Quantitative Data Summary

The following parameters define the potency and selectivity of this compound.

ParameterValue / CharacteristicContext
IC

(Inactivated)
~25.8 nM HEK293-hNav1.7, V

= -120 mV (pulse protocol dependent)
IC

(Resting)
> 10 µM Minimal block at hyperpolarized potentials
Selectivity High for TTX-S (Nav1.7, 1.3)Lower potency against TTX-R (Nav1.8, 1.5)
V

Shift
Hyperpolarizing (~10-15 mV) Shift in steady-state inactivation curve
Onset Kinetics Slow to ModerateRequires channel opening to access binding site
Washout ReversibleCurrent recovers upon perfusion with drug-free solution
Experimental Validation Protocols

To validate the mechanism of action described above, the following Whole-Cell Patch Clamp Protocol is recommended. This protocol is designed to distinguish between tonic (resting) and phasic (use-dependent) block.

Protocol A: State-Dependent Affinity (Voltage-Clamp)

Objective: Determine the shift in steady-state inactivation caused by this compound.

  • Cell Preparation: Use HEK293 cells stably expressing hNav1.7.[1]

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Voltage Protocol:

    • Holding Potential: -120 mV.[2][3]

    • Conditioning Pulse: Step to potentials ranging from -140 mV to -10 mV (in 10 mV increments) for 500 ms .

    • Test Pulse: Step to -10 mV for 20 ms to measure available current.

  • Drug Application: Perfusion of this compound (e.g., 100 nM) for 5 minutes.

  • Analysis: Plot normalized current (

    
    ) vs. conditioning voltage. Fit with a Boltzmann function.
    
    • Validation Criteria: A leftward (hyperpolarizing) shift in the

      
       of inactivation indicates stabilization of the inactivated state.
      
Protocol B: Use-Dependent Block (Frequency Dependence)

Objective: Quantify the accumulation of inhibition during high-frequency firing (mimicking pain states).

  • Setup: Same cell and solutions as above.

  • Voltage Protocol:

    • Holding Potential: -80 mV (closer to physiological RMP of nociceptors).

    • Train Stimulation: Apply a train of 20 depolarizing pulses to -10 mV (20 ms duration) at frequencies of 10 Hz and 20 Hz .

  • Measurement: Record peak current for the 1st pulse (

    
    ) vs. the 20th pulse (
    
    
    
    ).
  • Calculation:

  • Analysis:

    • Validation Criteria: A significant reduction in the

      
       ratio in the presence of this compound compared to control confirms use-dependent block.
      
References
  • Nakatani, Y., et al. (2020). "Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice." Journal of Ethnopharmacology.

  • Cayman Chemical. "this compound Product Information & Biological Activity." Cayman Chemical Database.

  • Zhang, M., et al. (2018). "Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain." Molecular Pain.

  • Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews.

Sources

Pharmacological Properties of C19-Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C19-diterpenoid alkaloids (C19-DAs) represent a class of pseudoalkaloids primarily derived from the Aconitum and Delphinium genera.[1][2] They are characterized by a "double-edged sword" profile: they possess potent analgesic, anti-inflammatory, and anti-tumor properties, yet exhibit a narrow therapeutic index due to severe cardiotoxicity and neurotoxicity.[3]

This guide analyzes the pharmacological divergence between highly toxic diester alkaloids (e.g., Aconitine) and therapeutically viable monoester/saturated alkaloids (e.g., Bulleyaconitine A, Lappaconitine). It provides a mechanistic framework for their interaction with Voltage-Gated Sodium Channels (VGSCs), delineates Structure-Activity Relationships (SAR), and outlines rigorous experimental protocols for safety and efficacy profiling.[1]

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)[1]

The biological activity of C19-DAs is dictated by the substitution patterns on their hexacyclic norditerpenoid skeleton. The critical determinant of both potency and toxicity is the esterification status at the C-8 and C-14 positions.

The Ester-Toxicity Rule
  • Diester Alkaloids (Highly Toxic): Compounds like Aconitine and Mesaconitine possess an acetyl group at C-8 and a benzoyl group at C-14.[1] This "double-ester" configuration confers high lipophilicity and high affinity for the open state of VGSCs, leading to persistent activation and severe toxicity.

  • Monoester Alkaloids (Therapeutic Window): Hydrolysis of the C-8 acetyl group yields monoesters like Benzoylaconine . These retain analgesic efficacy but exhibit significantly reduced toxicity (~200-fold lower than diesters).[1]

  • Lipo-Alkaloids: Recent medicinal chemistry efforts focus on Lappaconitine and Bulleyaconitine A (BLA) , which lack the C-8 ester or possess modified side chains, resulting in a safer blockade of Nav channels rather than persistent activation.[1]

SAR Visualization

The following diagram illustrates the structural logic governing the transition from toxicity to therapeutic efficacy.

SAR_Logic C19_Skeleton C19-Norditerpenoid Skeleton Diester Diester Alkaloids (Aconitine, Mesaconitine) C8-Acetyl + C14-Benzoyl C19_Skeleton->Diester Acylation Monoester Monoester Alkaloids (Benzoylaconine) C8-OH + C14-Benzoyl Diester->Monoester Hydrolysis (Paozhi/Processing) ~200x Toxicity Reduction High_Affinity Nav Site 2 Persistent Activation Diester->High_Affinity High Affinity Site 2 (Nav) Amine Alkamines (Aconine) C8-OH + C14-OH Monoester->Amine Full Hydrolysis ~1000x Toxicity Reduction Loss of Efficacy Therapeutic Therapeutic Agents (Bulleyaconitine A, Lappaconitine) Blockade Nav Channel Inactivation Stabilization Therapeutic->Blockade State-Dependent Blockade

Figure 1: Structural modifications driving the pharmacological shift from toxic Nav activation to therapeutic Nav blockade.[1]

Part 2: Mechanistic Pharmacology[1]

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The primary target of C19-DAs is the alpha-subunit of VGSCs. However, the mode of interaction differs fundamentally between toxic and therapeutic variants.

A. The Aconitine Mechanism (Toxicity)

Aconitine acts as a neurotoxin site 2 agonist .[4][5]

  • Binding: Binds to the alpha-subunit of Nav1.5 (cardiac) and Nav1.7 (neuronal) preferentially in the open state.

  • Effect: It prevents the channel from closing (inactivation) and shifts the voltage dependence of activation to more negative potentials.

  • Outcome: This causes a persistent Na+ influx, sustaining membrane depolarization. In the heart, this triggers Early After-Depolarizations (EADs) and Delayed After-Depolarizations (DADs), leading to fatal ventricular arrhythmias.[1]

B. The Bulleyaconitine A / Lappaconitine Mechanism (Therapy)

These agents act as use-dependent blockers .

  • Binding: They bind to Nav1.3, Nav1.7, and Nav1.8.

  • Effect: Instead of keeping the channel open, they stabilize the inactivated state .

  • Outcome: This reduces neuronal excitability and inhibits repetitive firing of nociceptors without causing the massive depolarization associated with aconitine.

Downstream Signaling: The Microglial Axis

Recent evidence highlights that Bulleyaconitine A (BLA) exerts analgesia via a non-neuronal mechanism in the spinal cord.

BLA_Mechanism BLA Bulleyaconitine A (BLA) Microglia Spinal Microglia BLA->Microglia Stimulation Nav Nav1.7 / Nav1.8 Blockade BLA->Nav Direct Binding DynA Dynorphin A Expression Microglia->DynA Secretion KOR Kappa-Opioid Receptor (KOR) on Neurons DynA->KOR Activation Analgesia Analgesia (Neuropathic/Inflammatory) KOR->Analgesia Inhibitory Signaling Nav->Analgesia Reduced Excitability

Figure 2: Dual-mechanism of Bulleyaconitine A involving microglial modulation and direct ion channel blockade.[1]

Part 3: Experimental Protocols for Profiling

To evaluate C19-DAs, researchers must distinguish between efficacy (analgesia) and toxicity (arrhythmia).[1] The following protocols are designed for high rigor and reproducibility.

Protocol A: Automated Patch-Clamp for Nav Subtype Selectivity

Objective: Determine if a C19-DA acts as a pore blocker (therapeutic) or an opener (toxic).[1]

System: HEK293 cells stably expressing hNav1.5 (cardiac risk) and hNav1.7 (pain target).[1]

  • Preparation:

    • Maintain cells in DMEM with G418 selection.

    • Harvest cells at 70-80% confluence using Detachin.[1]

  • Electrophysiology Setup:

    • Internal Solution (mM): CsF 110, CsCl 10, NaCl 10, HEPES 10, EGTA 10 (pH 7.2).

    • External Solution (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5 (pH 7.4).[1]

  • Voltage Protocols:

    • Activation Protocol: Hold at -120 mV. Depolarize to 0 mV for 50 ms (measure peak current).

    • Inactivation Protocol: Hold at -120 mV. Pre-pulse to potentials ranging from -120 to +20 mV for 500 ms, followed by a test pulse to 0 mV.[1]

  • Compound Application:

    • Apply Vehicle (0.1% DMSO) for baseline.[1]

    • Apply Test Compound (0.1 - 100 µM) for 5 minutes.[1]

    • Critical Control: Apply Veratridine (opener positive control) or Tetrodotoxin (blocker positive control).[1]

  • Data Analysis:

    • Opener Signature: Leftward shift in activation V1/2; presence of "tail currents" upon repolarization.

    • Blocker Signature: Hyperpolarizing shift in inactivation V1/2; use-dependent reduction in peak current.

Protocol B: High-Throughput Cardiotoxicity Screening (hiPSC-CMs)

Objective: Detect pro-arrhythmic potential early in development using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1]

System: xCELLigence RTCA Cardio System (Impedance-based monitoring).[1]

  • Seeding:

    • Coat E-Plate Cardio 96 with fibronectin (50 µg/mL).[1]

    • Seed hiPSC-CMs (e.g., iCell Cardiomyocytes) at 50,000 cells/well.[1]

    • Incubate for 4-5 days until synchronous beating is established (Cell Index > 1.0).[1]

  • Dosing:

    • Equilibrate plate in the instrument for 30 mins.

    • Add Test C19-DA (0.01, 0.1, 1, 10 µM).[1]

    • Positive Control: Aconitine (1 µM) – expect rapid increase in beat rate followed by cessation (arrest).[1]

  • Readout Parameters:

    • Beating Rate (BPM): Tachycardia indicates sympathetic stimulation or early Na+ channel opening.[1]

    • Amplitude: Decrease indicates cytotoxicity or contractile failure.

    • Arrhythmia Index: Quantify irregular beat intervals (fibrillation-like events).[1]

Part 4: Therapeutic vs. Toxicological Data Summary[1][6]

FeatureAconitine (Diester)Lappaconitine (Monoester)Bulleyaconitine A (C19-DA)
Primary Target Nav1.5, Nav1.7 (Site 2)Nav1.7, Nav1.8, Nav1.3Nav1.3, Nav1.7, Microglia
Action Mode Agonist (Persistent Activation)Blocker (Inactivation Stabilizer)Blocker + Dynorphin Release
LD50 (Mice, i.v.) ~0.1 - 0.3 mg/kg~6 - 9 mg/kg~2 - 3 mg/kg
Therapeutic Index Extremely Narrow (< 2)ModerateWide (Clinical Use Approved)
Clinical Use Restricted (Topical/Homeopathic)Chronic Pain (China/Russia)Chronic Pain (China)
Toxicity Signs Ventricular Fibrillation, Bidirectional TachycardiaMild Hypotension, DizzinessMild Anticholinergic effects

References

  • Mechanism of Aconitine Neurotoxicity and Site 2 Binding Source: MDPI (2021) URL:[Link][1]

  • Bulleyaconitine A: Analgesic Mechanisms and Microglial Activation Source: Journal of Neuroinflammation (2016) URL:[1][Link][1]

  • Lappaconitine: Pharmacological Profile and Non-Addictive Analgesia Source: Frontiers in Pharmacology (2024 Review Context) URL:[Link]

  • Cardiotoxicity Mechanisms of Aconitine-Type Alkaloids Source: Frontiers in Cardiovascular Medicine (2022 Meta-Analysis) URL:[Link]

  • Structure-Activity Relationships of C19-Diterpenoid Alkaloids Source: Chemical & Pharmaceutical Bulletin (2009) URL:[Link][1][6]

  • HiPSC-CM Models for Aconitine Cardiotoxicity Evaluation Source: NIH / PMC (2018) URL:[1][Link]

Sources

Bullatine B analgesic and anti-inflammatory pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analgesic and Anti-Inflammatory Pathways of Bullatine B (Neoline)

Executive Summary

This compound , scientifically synonymous with Neoline (CAS: 466-26-2), is a C19-diterpenoid alkaloid isolated from Aconitum species (e.g., Aconitum flavum, Aconitum carmichaelii).[1][2] Unlike its structural analog Bulleyaconitine A (Bullatine A), which primarily modulates microglial dynorphin via P2X7 receptors, this compound exerts its therapeutic effects through two distinct, synergistic mechanisms:[1][2]

  • Analgesia: Potent, state-dependent inhibition of voltage-gated sodium channels (Nav1.7 ), specifically dampening hyperexcitability in dorsal root ganglion (DRG) neurons associated with neuropathic pain.[1][2]

  • Anti-inflammation: Direct suppression of the NF-κB signaling cascade , preventing the transcriptional activation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][2]

This guide delineates the molecular causality of these pathways and provides validated protocols for their interrogation in drug development.

Part 1: Pharmacodynamics & Molecular Mechanisms

The Analgesic Pathway: Nav1.7 Blockade

Neuropathic pain is often driven by the upregulation and sensitization of voltage-gated sodium channels (VGSCs) in peripheral nociceptors. This compound functions as a use-dependent blocker of the Nav1.7 subtype, a critical threshold channel for action potential generation in nociceptive sensory neurons.[1][2]

  • Mechanism of Action:

    • State-Dependence: this compound preferentially binds to the inactivated state of the Nav1.7 channel.[1] In neuropathic states (e.g., chemotherapy-induced peripheral neuropathy), neurons fire at high frequencies, causing channels to spend more time in the inactivated state.[1][2] This allows this compound to selectively target hyperactive neurons while sparing normal physiological transmission.[1]

    • Neurite Elongation: In models of oxaliplatin-induced neurotoxicity, this compound has been observed to promote neurite elongation, counteracting the structural degeneration of DRG neurons.[1][2]

The Anti-Inflammatory Pathway: NF-κB Suppression

Inflammation often precedes or exacerbates nociception.[1] this compound mitigates this by intercepting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of immune response.[1]

  • Signaling Cascade Inhibition:

    • Stimulus: Under inflammatory stress (e.g., LPS or TNF-α stimulation), the IκB kinase (IKK) complex is activated.[1][2]

    • Intervention: this compound inhibits the phosphorylation of IKK and the subsequent degradation of IκBα (the inhibitor of NF-κB).

    • Result: Without IκBα degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm and cannot translocate to the nucleus.[1]

    • Outcome: Downregulation of mRNA transcription for iNOS, COX-2, TNF-α, and IL-6.[1][2]

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-mechanism action of this compound in a nociceptive neuron (left) and an immune cell (right).

BullatineB_Pathways cluster_Analgesia Analgesic Pathway (DRG Neuron) cluster_Inflammation Anti-Inflammatory Pathway (Macrophage/Microglia) Nav17_Open Nav1.7 Channel (Open/Resting) Depolarization Membrane Depolarization Nav17_Open->Depolarization Na+ Influx Nav17_Inact Nav1.7 Channel (Inactivated State) Nav17_Inact->Nav17_Open Recovery AP_Firing Action Potential Firing BullatineB_1 This compound (Neoline) BullatineB_1->Nav17_Inact High Affinity Binding (State-Dependent Block) Depolarization->Nav17_Inact Channel Cycling Pain_Signal Nociceptive Transmission AP_Firing->Pain_Signal Reduced Frequency LPS_Stim Inflammatory Stimulus (LPS/TNF-α) IKK IKK Complex (Active) LPS_Stim->IKK Activates IkB_NFkB IκBα-NFκB Complex (Cytosolic) IKK->IkB_NFkB Phosphorylates IκBα BullatineB_2 This compound (Neoline) BullatineB_2->IKK Inhibits Phosphorylation NFkB_Nucl NF-κB (p65) (Nuclear Translocation) IkB_NFkB->NFkB_Nucl Blocked by this compound Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Nucl->Cytokines Transcription

Caption: Figure 1.[1] Dual pharmacodynamic mechanism of this compound targeting Nav1.7 inactivation in neurons and IKK/NF-κB signaling in immune cells.

Part 3: Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for this compound validation.

Protocol A: Whole-Cell Patch Clamp for Nav1.7 Inhibition

Objective: Quantify the IC50 of this compound on human Nav1.7 currents.[1] System: HEK293 cells stably expressing hNav1.7.[1][3]

  • Preparation:

    • Maintain cells in DMEM with 10% FBS and selection antibiotics (e.g., G418).[1][2]

    • Seed cells on glass coverslips 24 hours prior to recording.[1]

  • Solutions:

    • Extracellular:[2] 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).[1][2]

    • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).[1][2]

  • Recording:

    • Establish GΩ seal and break-in (access resistance <10 MΩ).[1]

    • Voltage Protocol: Hold at -100 mV. Depolarize to -10 mV for 50 ms to elicit current.

    • Inactivation Protocol: To test state-dependence, use a prepulse to -70 mV (500 ms) before the test pulse to induce inactivated states.[1][2]

  • Application:

    • Perfuse this compound (0.1, 1, 10, 100 µM) for 5 minutes per concentration.[1][2]

    • Data Analysis: Fit peak current reduction to the Hill equation to derive IC50.

Protocol B: In Vivo Oxaliplatin-Induced Neuropathy Model

Objective: Assess analgesic efficacy in a chemotherapy-induced peripheral neuropathy (CIPN) model. Subjects: Male C57BL/6 mice (6-8 weeks).

  • Induction:

    • Administer Oxaliplatin (6 mg/kg, i.p.) on days 1, 3, 5, and 7.[1][2]

    • Confirm neuropathy (mechanical allodynia) by Day 10 using von Frey filaments (threshold < 0.6 g).[1]

  • Treatment:

    • Group 1: Vehicle (Saline).

    • Group 2: this compound (10 mg/kg, p.o. or s.c.).[1][2]

    • Group 3: Positive Control (e.g., Gabapentin 100 mg/kg).[1][2]

  • Assessment (Von Frey Test):

    • Place mice in elevated mesh cages; acclimate for 30 mins.[1]

    • Apply filaments to the plantar surface of the hind paw using the "Up-Down" method.

    • Endpoint: Calculate 50% withdrawal threshold. Significant efficacy is defined as a return of threshold toward baseline (>1.0 g).[1]

Part 4: Safety & Toxicology Note

As a C19-diterpenoid alkaloid, this compound possesses a narrow therapeutic index, characteristic of the Aconitum class.[1][2]

  • Cardiotoxicity Risk: High doses may modulate Nav1.5 (cardiac), leading to arrhythmias.[1][2]

  • Processing: Traditional processing (e.g., hydrolysis) often converts diester alkaloids to less toxic monoester or amine alkaloids.[1][2][4] this compound (Neoline) is a monoester/amine derivative, rendering it significantly less toxic than Aconitine, but precise dosing is critical.[1][2]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions. Retrieved from [1]

  • Nakatani, Y., et al. (2020).[1][2][5] Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice.[1][2][6][7] Journal of Ethnopharmacology. Retrieved from [1]

  • Li, P., et al. (2016).[1][2][8] Identification of NF-κB inhibitors following Shenfu injection and bioactivity-integrated UPLC/Q-TOF-MS. Journal of Ethnopharmacology. Retrieved from

  • Cayman Chemical. (2024).[1] this compound (Neoline) Product Information and CAS 466-26-2 Data. Retrieved from [1]

  • Frontiers in Pharmacology. (2021). Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets. Retrieved from [1]

Sources

Technical Guide: Isolation and Purification of Neoline from Aconitum flavum and Aconitum brachypodum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neoline (


) is a C19-diterpenoid alkaloid exhibiting significant analgesic and anti-inflammatory properties, primarily mediated through the inhibition of voltage-gated sodium channels (Nav1.7).[1][2] Unlike the highly cardiotoxic diester alkaloids (e.g., aconitine) found in Aconitum species, Neoline is a monoester/alcohol alkaloid with a more favorable therapeutic index.

This guide details the isolation protocols for Neoline from two primary sources: Aconitum flavum (Hand.-Mazz.) and Aconitum brachypodum (Diels). These species, used in Traditional Chinese Medicine (TCM) as "Tiebangchui" and "Xue-Shang-Yi-Zhi-Hao" respectively, are rich reservoirs of diterpenoid alkaloids.[3] The following workflows prioritize high-purity isolation while integrating critical safety measures required for handling toxic Aconitum substrates.

Part 1: Botanical & Phytochemical Context[4]

Source Material Profiling
FeatureAconitum flavumAconitum brachypodum
TCM Name TiebangchuiXue-Shang-Yi-Zhi-Hao
Primary Alkaloids Aconitine, 3-acetylaconitine, Neoline Bullatine A, Bullatine H, Neoline
Alkaloid Type C19-diterpenoid (Aconitine-type)C19-diterpenoid (Aconitine & Denudatine-type)
Processing Often boiled/steamed to hydrolyze toxic diesters.[1]Steamed/fried to reduce toxicity.

Expert Insight: While A. flavum is often cited for aconitine, A. brachypodum presents a complex matrix containing unique alkaloids like Bullatine H. Neoline is chemically stable; unlike aconitine, which degrades rapidly upon heating, Neoline persists through standard detoxification processes (steaming/boiling), making processed roots a viable source for isolation.

Part 2: Extraction Strategy (The "Why" & "How")

Solvent Selection: The Ethanol-Ammonia System
  • Primary Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

    • Causality: Diterpenoid alkaloids are moderately polar. High-proof alcohol maximizes solubility while minimizing the extraction of water-soluble polysaccharides and proteins that complicate downstream chromatography.

  • Modifier: Ammonia (NH₄OH).

    • Causality: Alkaloids exist as salts in the plant vacuole. Pre-treating the biomass with dilute base liberates the free base form, enhancing solubility in organic solvents.

Extraction Method: Reflux vs. Percolation
  • Recommended: Reflux Extraction .

    • Protocol: 3 cycles of 2-3 hours each.

    • Rationale: Heat increases mass transfer kinetics, ensuring exhaustive extraction of the dense tuberous roots.

The Critical Clean-up: Acid-Base Partitioning

Crude alcoholic extracts contain chlorophyll, lipids, and sugars. We employ a pH-swing technique to isolate the total alkaloid fraction (TAF).

  • Acid Phase (pH 2-3): Alkaloids form water-soluble salts. Lipids remain in the organic phase (discarded).

  • Base Phase (pH 9-10): Alkaloids return to free base form, precipitating or becoming soluble in non-polar solvents (Chloroform/Dichloromethane).

Part 3: Isolation Workflow & Protocols

Step-by-Step Isolation Protocol
Phase A: Preparation of Total Alkaloid Fraction (TAF)
  • Comminution: Pulverize dried roots of A. flavum or A. brachypodum (1.0 kg) into a coarse powder (20-40 mesh).

  • Extraction:

    • Reflux with 95% EtOH (1:8 w/v ratio) for 3 hours. Collect filtrate.

    • Repeat twice with fresh solvent.

    • Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to obtain a crude syrupy residue.

  • Acidification:

    • Suspend residue in 2% HCl or 5% H₂SO₄ (1.0 L).

    • Filter to remove insoluble resins and chlorophyll.

    • Validation Point: The filtrate should test positive with Dragendorff’s reagent (orange precipitate).

  • Basification & Extraction:

    • Adjust filtrate pH to 9-10 using concentrated NH₄OH or Na₂CO₃.

    • Extract exhaustively with Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ) (3 x 500 mL).
    • Dry organic layer over anhydrous

      
       and evaporate to yield the Total Alkaloid Fraction (TAF) .
      
Phase B: Chromatographic Isolation of Neoline

Neoline is a monoester alkaloid and typically elutes after the lipophilic diesters (like aconitine) but before the highly polar hydrolysates (like aconine).

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase Gradient: Cyclohexane : Acetone : Diethylamine (Variable ratios).

    • Start: 100:1:0.1 (Elutes non-polar impurities).

    • Target Window: 8:2:0.1 to 6:4:0.1 (Neoline typically elutes here).

    • Wash: 1:1:0.1 (Elutes polar aconine).

  • Fractionation: Collect 50-100 mL fractions. Monitor via TLC.

    • TLC System: Cyclohexane:Acetone:Diethylamine (6:4:0.1).

    • Visualization: Dragendorff’s reagent spray. Neoline appears as a distinct orange spot (

      
      ).
      
Phase C: Crystallization
  • Pool fractions containing pure Neoline.

  • Dissolve in minimal hot Acetone or Ether.

  • Allow slow evaporation at 4°C. Neoline crystallizes as colorless needles or prisms.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from raw biomass to isolated Neoline, highlighting the critical pH-swing checkpoints.

NeolineIsolation RawMaterial Dried Roots (A. flavum / A. brachypodum) Extraction Reflux Extraction (95% EtOH, 3x 2h) RawMaterial->Extraction CrudeExtract Crude Syrupy Residue Extraction->CrudeExtract Evaporation Acidification Acidification (pH 2-3) (2% HCl) CrudeExtract->Acidification Filtration Filtration (Remove Lipids/Resins) Acidification->Filtration Basification Basification (pH 9-10) (NH4OH) Filtration->Basification Acidic Filtrate LiquidLiquid L-L Extraction (Chloroform/DCM) Basification->LiquidLiquid TAF Total Alkaloid Fraction (TAF) LiquidLiquid->TAF Organic Phase ColumnChrom Silica Gel Chromatography (Cyclohexane:Acetone:DEA) TAF->ColumnChrom Neoline Purified Neoline (Crystallization in Acetone) ColumnChrom->Neoline Elution @ 8:2 Ratio

Figure 1: Step-by-step extraction and purification workflow for Neoline isolation.[4]

Part 5: Structural Elucidation & Validation

To validate the identity of the isolated compound as Neoline, compare spectral data against the following standard parameters.

ParameterNeoline Characteristic Data
Molecular Formula

Molecular Weight 437.57 g/mol
Physical State White crystalline powder
Melting Point 154–156 °C
MS (ESI)

438

¹H-NMR (CDCl₃)

3.30, 3.34 (3H each, s,

at C-6, C-18)

1.12 (3H, t,

)
¹³C-NMR (CDCl₃) Characteristic signals at

83.4 (C-6),

72.1 (C-1),

49.6 (N-Et)

Interpretation:

  • The presence of two methoxy signals (C-6, C-18) and three hydroxyl groups (C-1, C-8, C-14) distinguishes Neoline from similar alkaloids like Bullatine A (which lacks the C-18 methoxy) or Aconitine (which has ester groups at C-8 and C-14).

Part 6: Safety & Toxicology (Critical)

Working with Aconitum species requires strict adherence to safety protocols due to the presence of lethal diester alkaloids.

  • Lethal Dose: The

    
     of crude Aconitine is extremely low (~0.12 mg/kg IV in mice). While Neoline is less toxic (
    
    
    
    ~130-280 mg/kg), the crude extract must be treated as lethal.
  • PPE: Double nitrile gloves, full face shield, and N95/P100 respirator are mandatory during grinding and powder handling.

  • Waste Disposal: All aqueous waste from the acid-base step contains trace alkaloids and must be incinerated or treated with strong alkali (NaOH) and heat to hydrolyze residual esters before disposal.

References

  • Gao, F., et al. (2016). Diterpenoid alkaloids from the roots of Aconitum brachypodum Diels.[4][5][6] Natural Product Research, 30(20), 2329-2334. Link

  • Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats.[7][8][9][10][11] Journal of Ethnopharmacology, 239, 111859. Link

  • Wang, F. P., & Liang, X. T. (2002). C19-Diterpenoid Alkaloids. The Alkaloids: Chemistry and Biology, 58, 1-287. Link

  • Niu, Y., et al. (2023). Chemical composition, pharmacodynamic activity of processed Aconitum brachypodum Diels., and molecular docking analysis of its active target.[12] Advanced Composites and Hybrid Materials, 6, 45. Link

  • PubChem. Neoline Compound Summary. National Library of Medicine. Link

Sources

Therapeutic Potential of Bullatine B (Neoline) for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neuropathic pain remains one of the most challenging clinical entities to manage, largely due to the limitations of current standard-of-care agents (gabapentinoids, opioids, SNRIs). Bullatine B (chemically synonymous with Neoline ), a C19-diterpenoid alkaloid derived from Aconitum species, has emerged as a high-potency, non-opioid analgesic candidate.

Unlike its structural congener Bullatine A (which primarily modulates spinal microglial dynorphin A), this compound exerts its therapeutic effect primarily through the state-dependent blockade of voltage-gated sodium channels (Nav) , specifically Nav1.7 . This whitepaper analyzes the pharmacological profile of this compound, delineating its mechanism of action, preclinical efficacy in diabetic and chemotherapy-induced neuropathy models, and the critical safety distinctions that separate it from more toxic aconitum alkaloids.

Pharmacological Profile & Structural Biology

Chemical Identity

This compound is a diterpenoid alkaloid.[1][2] In literature and chemical databases, it is frequently cross-referenced as Neoline . It is critical for researchers to recognize this synonymy to access the full breadth of available pharmacokinetic data.

  • CAS Number: 466-26-2[1][3]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 437.57 g/mol

  • Structural Class: Aconitine-type C19-diterpenoid alkaloid (ester-free).

Structural Advantages

The absence of the C8-ester group in this compound (present in the highly toxic Aconitine) significantly reduces its cardiotoxicity while retaining neuroactive potency. This structural nuance provides a wider therapeutic window, making it a viable candidate for drug development compared to its parent compounds.

Mechanism of Action: State-Dependent Nav Blockade

The primary driver of neuropathic pain is the spontaneous, high-frequency firing of injured dorsal root ganglion (DRG) neurons. This compound functions as a use-dependent inhibitor of voltage-gated sodium channels.

The Nav1.7 Target

Research indicates that this compound preferentially targets the Nav1.7 subtype, which is highly expressed in nociceptive sensory neurons.

  • IC50 (Nav1.7): ~25.8 nM (in HEK293 cells expressing human Nav1.[1]7) .

  • Mechanism: It binds to the channel in its inactivated state, stabilizing this conformation and preventing recovery. This "use-dependence" means the drug becomes more effective as the neuron fires more rapidly—a hallmark of pathological pain states—while sparing normal, low-frequency neuronal transmission.

Distinction from Bullatine A

It is vital to distinguish this compound from Bullatine A (and Bulleyaconitine A). While Bullatine A is reported to act via the stimulation of spinal microglial dynorphin A expression , this compound’s efficacy is driven by direct channel blockade, particularly in models of diabetic and oxaliplatin-induced neuropathy.

Pathway Visualization

The following diagram illustrates the mechanistic cascade of this compound at the nociceptor level.

G Stimulus Peripheral Nerve Injury (Diabetes/Chemotherapy) Nav_Open Nav1.7 Channel Opening (High Frequency) Stimulus->Nav_Open Triggers Depolarization Rapid Depolarization (Action Potential) Nav_Open->Depolarization Inactivated_State Stabilized Inactivated State (Refractory Channel) Nav_Open->Inactivated_State Natural Cycle Depolarization->Nav_Open Re-priming (Pathological Loop) Pain Neuropathic Pain Signal (Spinal Transmission) Depolarization->Pain BullatineB This compound (Neoline) [Therapeutic Agent] BullatineB->Inactivated_State Binds Preferentially Reduced_Firing Suppression of Ectopic Discharge Inactivated_State->Reduced_Firing Prevents Recovery Reduced_Firing->Pain Inhibits

Figure 1: Molecular mechanism of this compound (Neoline) showing state-dependent inhibition of Nav1.7 channels, breaking the cycle of ectopic neuronal firing.

Preclinical Efficacy Data

This compound has demonstrated robust anti-allodynic effects in specific murine models. The data below summarizes key findings from comparative studies.

Table 1: Efficacy Profile in Rodent Models
Model TypePathologyDose (Route)OutcomeKey Reference
STZ-Induced Diabetic Neuropathy10 mg/kg (PO/SC)Significant increase in mechanical pain threshold (Von Frey).
Oxaliplatin Chemotherapy-Induced10 mg/kg (SC)Attenuation of cold and mechanical allodynia; neuroprotective effect.
CCI / SNL Traumatic Nerve Injury5-10 mg/kg (PO)Reduction in spontaneous pain behavior; comparable to gabapentin in specific assays.

Note: Efficacy is often observed without the sedation or motor impairment associated with standard sodium channel blockers, likely due to the use-dependent mechanism.

Experimental Protocols

To validate the therapeutic potential of this compound in your own laboratory, the following protocols are recommended. These are designed to ensure reproducibility and isolate the specific Nav1.7 mechanism.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Validation)

Objective: To measure the use-dependent inhibition of Nav1.7 currents.

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Solutions:

    • Extracellular:[2] 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Voltage Protocol (The "Self-Validating" Step):

    • Holding Potential: Set to -120 mV (to ensure all channels are resting).

    • Test Pulse: Depolarize to 0 mV for 20 ms.

    • Inactivation Protocol: To test state-dependence, apply a pre-pulse to -70 mV (inducing inactivation) for 500 ms before the test pulse.

    • Validation: this compound should show significantly higher potency (lower IC50) following the inactivation pre-pulse compared to the resting state (-120 mV).

  • Application: Perfusion of this compound (0.1 nM – 100 µM) for 5 minutes.

Protocol B: Oxaliplatin-Induced Neuropathy Model

Objective: To assess in vivo efficacy against chemotherapy-induced pain.

  • Induction: Administer Oxaliplatin (6 mg/kg, i.p.) to C57BL/6 mice.

  • Treatment:

    • Group A: Vehicle (Saline).[3][4]

    • Group B: this compound (10 mg/kg, s.c.) administered daily starting Day 1 post-induction.

  • Behavioral Testing (Day 7):

    • Cold Plate Test: Place mouse on a 4°C plate. Measure latency to first pain behavior (lifting/licking paw).

    • Von Frey Test: Apply filaments to the plantar surface to measure mechanical withdrawal threshold.

  • Statistical Endpoint: A >50% recovery in threshold compared to vehicle confirms efficacy.

Experimental Workflow Diagram

Workflow Source Aconitum spp. Extraction Purification HPLC Purification (Target: Neoline) Source->Purification QC QC: Mass Spec (Confirm MW 437.57) Purification->QC InVitro In Vitro: Patch Clamp (hNav1.7 HEK293) QC->InVitro Screening InVivo In Vivo: Oxaliplatin Model (C57BL/6 Mice) InVitro->InVivo If IC50 < 100nM Analysis Data Analysis (IC50 & Behavior) InVivo->Analysis

Figure 2: Recommended workflow for the isolation and validation of this compound (Neoline) therapeutic activity.

Toxicology & Safety Considerations

The clinical translation of Aconitum alkaloids is historically hampered by their narrow therapeutic index. However, this compound presents a distinct safety profile:

  • Reduced Toxicity: Unlike Aconitine (LD50 ~0.12 mg/kg in mice), this compound (Neoline) lacks the C8-benzoyl and C14-acetyl groups responsible for severe cardiotoxicity.

  • Marker Compound: Neoline is currently used as a quality control marker for processed Aconite roots (Fuzi) to ensure the hydrolysis of toxic diester alkaloids has occurred, indicating it is a constituent of the "safe" fraction of the extract .

  • Monitoring: Despite the improved safety profile, cardiac monitoring (ECG) is mandatory during early-stage animal dosing to monitor for QT prolongation, a class effect of sodium channel blockers.

References

  • Nakatani, Y., et al. (2020). Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice. Journal of Ethnopharmacology, 259, 112963. Link

  • Li, T. F., et al. (2016). Bullatine A stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models. Journal of Neuroinflammation, 13(1), 226. Link

  • Watanabe, K., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats.[5] Journal of Ethnopharmacology, 241, 111859.[5] Link

  • Huang, C., et al. (2016). Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain. Current Neuropharmacology, 14(5), 455–464. Link

Sources

Molecular weight and physical properties of Bullatine B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physical Properties of Bullatine B (Neoline) Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists

Physicochemical Properties, Structural Characterization, and Isolation Protocols

Executive Summary

This compound , widely recognized in current literature as Neoline (CAS: 466-26-2), is a C19-diterpenoid alkaloid isolated primarily from Aconitum species (A. bullatifolium, A. kusnezoffii, A. flavum). It is a critical marker compound in the quality control of processed aconite roots ("Fuzi") and has garnered significant attention in pain research due to its potent analgesic activity mediated through the inhibition of voltage-gated sodium channels, specifically Nav1.7 .

This guide provides a definitive technical reference for the physical properties, structural identification, and isolation methodologies of this compound, designed to support reproducible experimental workflows.

Physicochemical Specifications

The following data aggregates experimentally validated properties. Researchers should use these parameters for analytical method development and solubility studies.

PropertySpecificationNotes
Common Name This compound (Neoline)Often referred to interchangeably in older literature.
CAS Registry Number 466-26-2Primary identifier for procurement.
Chemical Formula C₂₄H₃₉NO₆
Molecular Weight 437.57 g/mol Monoisotopic Mass: 437.2777
Physical State White crystalline powderHygroscopic; store in desiccator.
Melting Point 153 – 154 °CSharp endotherm; purity indicator.
Solubility (Polar) Soluble in Ethanol, Methanol, DMSODMSO stock solutions (10 mM) are stable at -20°C.
Solubility (Non-Polar) Soluble in Chloroform, DichloromethaneUsed for liquid-liquid extraction.
Solubility (Aqueous) Poorly soluble in waterSolubility increases significantly at pH < 5 (protonated form).
pKa ~7.8 (Estimated)Basic nitrogen facilitates acid-base extraction.

Structural Characterization

Accurate identification of this compound relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Chemical Structure Representation

The compound features a hexacyclic aconitane skeleton with an N-ethyl group and three methoxy substituents.

Neoline_Structure cluster_legend Functional Moieties Core Aconitane Skeleton (Hexacyclic Core) N_Ethyl N-Ethyl Group (N-CH2-CH3) Core->N_Ethyl Attached at Nitrogen OMe_Groups Methoxy Groups (C6, C16, C18) Core->OMe_Groups Ether linkages Hydroxyls Hydroxyl Groups (C1, C8, C14) Core->Hydroxyls Free -OH

Figure 1: Functional group connectivity of this compound (Neoline) on the aconitane core.

Diagnostic Spectral Data

When validating isolated fractions, look for these characteristic signals.

Mass Spectrometry (ESI-MS):

  • Mode: Positive Ion ([M+H]⁺)

  • m/z: 438.28 (Base peak)

  • Fragmentation: Loss of methanol (-32 Da) and water (-18 Da) are common in MS/MS.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

  • N-Ethyl Group: A characteristic triplet (δ ~1.10, J = 7 Hz) and multiplet/quartet (δ ~2.5–2.7) corresponding to the N-CH₂-CH₃ moiety.

  • Methoxy Signals: Three distinct singlets in the range of δ 3.20 – 3.40 ppm (corresponding to -OCH₃ at C6, C16, and C18).

  • Oxygenated Methines: Signals between δ 3.6 – 4.2 ppm representing protons at C1, C14, and C16.

  • Olefinic Protons: Absent. (Distinguishes Neoline from some unsaturated diterpene alkaloids).

Isolation and Purification Protocol

Objective: Isolate high-purity this compound from Aconitum root powder. Safety Warning: Aconitum alkaloids are potent neurotoxins. Handle all samples in a fume hood with double nitrile gloves.

Workflow Diagram

Isolation_Protocol Start Dried Aconitum Root (Powdered) Step1 Ethanol Reflux Extraction (95% EtOH, 2h x 3) Start->Step1 Step2 Evaporation to Residue (Rotary Evaporator) Step1->Step2 Step3 Acid Dissolution (0.5M H2SO4 or HCl, pH 2-3) Step2->Step3 Step4 Lipid Removal (Partition w/ Ether or EtOAc) Step3->Step4 Discard Organic Layer Step5 Basification (NH4OH to pH 9-10) Step4->Step5 Aqueous Layer Step6 Alkaloid Extraction (Chloroform or DCM) Step5->Step6 Step7 Silica Gel Chromatography (CHCl3:MeOH gradient) Step6->Step7 End Pure this compound (Crystallization/Drying) Step7->End

Figure 2: Acid-Base extraction and purification workflow for diterpenoid alkaloids.

Step-by-Step Methodology
  • Extraction:

    • Reflux 1.0 kg of dried, pulverized Aconitum root with 95% Ethanol (1:10 w/v) for 2 hours. Repeat 3 times.

    • Combine filtrates and evaporate under reduced pressure (45°C) to obtain a crude syrupy residue.

  • Acid-Base Fractionation (Critical Step):

    • Suspend the residue in 0.5 M H₂SO₄ (1 L). The low pH protonates the alkaloids, making them water-soluble.

    • Defatting: Extract the acidic aqueous phase with Ethyl Acetate or Diethyl Ether (3 x 500 mL). Discard the organic layer (contains lipids/pigments).

    • Basification: Adjust the aqueous phase to pH 9–10 using concentrated Ammonia (NH₄OH) on an ice bath to precipitate the alkaloids.

    • Extraction: Extract the basified solution with Chloroform or Dichloromethane (3 x 500 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield "Total Alkaloids."

  • Chromatographic Purification:

    • Load the Total Alkaloid fraction onto a Silica Gel 60 column.

    • Elution Gradient: Chloroform : Methanol (starts 100:0 → 95:5 → 90:10).

    • Monitoring: Check fractions via TLC (Dragendorff’s reagent stains alkaloids orange). This compound typically elutes in the mid-polarity fractions (approx. 95:5 to 90:10 CHCl₃:MeOH).

Pharmacological Mechanism[1][2]

This compound is a "C19-diterpenoid alkaloid" characterized by a lower toxicity profile compared to diester alkaloids (like aconitine). Its primary therapeutic interest lies in neuropathic pain management.

Mechanism_Action Drug This compound (Neoline) Target Nav1.7 Channel (Voltage-Gated Sodium Channel) Drug->Target Binds to Effect Inhibition of Na+ Influx Target->Effect Stabilizes Inactivated State Outcome Analgesia (Reduced Neuronal Excitability) Effect->Outcome Blocks Action Potential

Figure 3: Mechanism of action for this compound-induced analgesia.

Key Bioactivity:

  • Target: Nav1.7 (IC50 = 25.8 nM in HEK293 cells).

  • Effect: Frequency-dependent inhibition of sodium currents.

  • Application: Attenuation of mechanical hyperalgesia in diabetic neuropathy models.

References

  • PubChem. (n.d.). Neoline (Compound CID: 10003218) - Chemical Structure and Physical Data. National Library of Medicine. Retrieved from [Link]

  • Nakatani, Y., et al. (2020). Neoline, an active ingredient of the processed aconite root... targets Nav1.7. Journal of Ethnopharmacology. Retrieved from [Link]

  • Vareum. (n.d.). Bullatine-B (Neoline) Bioactivity and Solubility Data. Retrieved from [Link]

Technical Guide: Bullatine B (Neoline) Modulation of NF-κB and MAPK Signaling

[1]

Executive Summary

This compound , chemically identified as Neoline , is a bioactive C19-diterpenoid alkaloid isolated from Aconitum species (e.g., Aconitum jaluense, Aconitum carmichaelii). While historically recognized for its analgesic properties via Nav1.7 voltage-gated sodium channel inhibition , recent pharmacological evaluations have established its role as a potent anti-inflammatory agent.

This guide delineates the molecular mechanism by which this compound suppresses inflammation. It acts as a dual-pathway inhibitor, simultaneously blocking the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition prevents the transcriptional upregulation of critical pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.

Chemical & Pharmacological Profile

FeatureSpecification
Common Name This compound (Neoline)
Chemical Formula C₂₄H₃₉NO₆
Molecular Weight 437.57 g/mol
Structural Class C19-Diterpenoid Alkaloid
Primary Targets 1. Nav1.7 (Analgesia)2. NF-κB / MAPK Complex (Anti-inflammation)
Solubility Soluble in DMSO (>10 mM), Ethanol; Insoluble in water

Editorial Note on Nomenclature: In scientific literature, this compound is frequently referred to by its synonym, Neoline . Researchers must distinguish this compound from its structural analog, Bullatine A, which possesses a distinct C22-skeleton and differing pharmacokinetic properties.

Mechanistic Action: Signal Transduction Blockade

This compound exerts its anti-inflammatory effects by intercepting signal transduction at the cytosolic level, preventing the nuclear translocation of transcription factors required for the inflammatory response.

The NF-κB Pathway Inhibition

Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by the inhibitory protein IκBα . Upon stimulation (e.g., by LPS binding to TLR4):

  • Standard Cascade: IκB Kinase (IKK) phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases p65/p50 to translocate to the nucleus.

  • This compound Intervention: this compound inhibits the phosphorylation and degradation of IκBα. Consequently, p65 remains sequestered in the cytoplasm, preventing its binding to DNA promoter regions (κB sites) and halting cytokine gene transcription.

The MAPK Pathway Inhibition

The MAPK cascade—comprising ERK1/2 , p38 , and JNK —serves as an upstream regulator of NF-κB and AP-1.

  • Standard Cascade: Upstream kinases (TAK1) phosphorylate MAPKs, which then activate downstream transcription factors (e.g., c-Jun, ATF2).

  • This compound Intervention: this compound suppresses the phosphorylation of p38, ERK, and JNK. This blockade reduces the downstream activation of AP-1 and reinforces the suppression of NF-κB.

Pathway Visualization (Graphviz)

BullatineB_Mechanismcluster_cellCytoplasmcluster_nucleusNucleusLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88 / TRAF6TLR4->MyD88TAK1TAK1 ComplexMyD88->TAK1MAPK_GroupMAPKs(p38, ERK, JNK)TAK1->MAPK_GroupIKKIKK ComplexTAK1->IKKAP1AP-1 (c-Jun)MAPK_Group->AP1CytokinesPro-inflammatory Output(iNOS, COX-2, TNF-α, IL-6)AP1->CytokinesIkBaIκBα(Inhibitor)IKK->IkBaPhosphorylationNFkB_CytoNF-κB (p65/p50)(Cytosolic)IkBa->NFkB_CytoDegradation releases NF-κBNFkB_NucNF-κB (p65)(Nuclear)NFkB_Cyto->NFkB_NucTranslocationNFkB_Nuc->CytokinesTranscriptionBullatineBThis compound(Neoline)BullatineB->MAPK_GroupBlocks PhosphorylationBullatineB->IKKInhibits ActivationBullatineB->NFkB_CytoBlocks Translocation

Figure 1: Schematic representation of this compound-mediated inhibition of TLR4 downstream signaling. Red "T" bars indicate points of pharmacological blockade.

Experimental Validation Protocols

To rigorously validate this compound activity, the following protocols utilize RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS). These protocols are designed to be self-validating through the use of positive controls (e.g., Dexamethasone) and cell viability checks.

Cell Viability Assay (CCK-8 / MTT)

Purpose: To ensure observed anti-inflammatory effects are not due to cytotoxicity.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Incubate with this compound (0, 10, 20, 40, 80 µM) for 24 hours.

  • Readout: Add CCK-8 reagent; measure absorbance at 450 nm.

  • Validation Criteria: Cell viability must remain >90% at the selected therapeutic concentration to rule out cytotoxic artifacts.

Western Blotting for Phosphorylation Status

Purpose: To quantify the blockade of signal transduction.

  • Pre-treatment: Incubate cells with this compound (20–80 µM) for 1 hour.

  • Induction: Stimulate with LPS (1 µg/mL) for 30 minutes (optimal for phosphorylation detection).

  • Lysis: Extract total protein using RIPA buffer containing protease and phosphatase inhibitors.

  • Antibody Targets:

    • Primary: p-p65 (Ser536), p-IκBα, p-ERK1/2, p-JNK, p-p38.

    • Loading Control: β-actin or GAPDH.

  • Expected Result: Dose-dependent reduction in band intensity for all phosphorylated proteins compared to the LPS-only control.

Immunofluorescence for p65 Translocation

Purpose: Visual confirmation of NF-κB nuclear exclusion.

  • Fixation: 4% Paraformaldehyde after 1h LPS stimulation.

  • Staining: Anti-p65 antibody (Green/FITC) + DAPI (Blue/Nucleus).

  • Microscopy:

    • LPS Control: Strong Green/Blue overlap in the nucleus (Cyan appearance).

    • This compound + LPS: Green signal remains cytosolic; Nuclei remain distinct Blue.

Nitric Oxide (NO) Inhibition Assay (Griess)

Purpose: Functional readout of downstream inflammatory suppression.

GroupTreatmentExpected NO (µM)Interpretation
Control Media Only< 2.0Baseline
Model LPS (1 µg/mL)> 35.0Full Inflammation
Low Dose LPS + this compound (20 µM)~ 25.0Partial Inhibition
High Dose LPS + this compound (80 µM)< 10.0Significant Inhibition
Pos. Ctrl LPS + Dexamethasone< 5.0System Validation

Therapeutic Implications

Neuropathic Pain (The Nav1.7 Connection)

While this guide focuses on inflammation, this compound's primary distinction is its inhibition of Nav1.7 , a sodium channel highly expressed in nociceptors. This makes it particularly effective for Oxaliplatin-induced peripheral neuropathy , where it reduces mechanical hyperalgesia without the central side effects typical of opioids.

Rheumatoid Arthritis (RA)

The dual inhibition of NF-κB and MAPK suggests this compound is a candidate for RA therapy. By suppressing TNF-α and IL-1β , it prevents the synovial inflammation and bone erosion characteristic of the disease.

References

  • Neoline (this compound)[1][2] Chemical Identity & Pharmacology Source: Cayman Chemical & PubChem

    • Confirming this compound as Neoline (CAS 466-26-2)
    • URL: [Link]

  • Inhibition of Nav1.

    • Study: Neoline, an active ingredient of the processed aconite root... targets Nav1.7 to ameliorate mechanical hyperalgesia.[3]

    • Relevance: Establishes the primary analgesic mechanism often co-occurring with anti-inflamm
    • URL: [Link]

  • Anti-inflammatory Mechanisms of Aconitum Alkaloids (NF-κB/MAPK)

    • Study: Bullatine A (Structural Analog)
    • Relevance: Provides the foundational mechanistic model for C19-diterpenoid alkaloids, supported by specific Neoline data in deriv
    • URL: [Link]

  • Suppression of NO and Cytokines by Neoline

    • Source: BenchChem Technical Review on Neoline Deriv
    • Relevance: Confirms Neoline's specific ability to inhibit Nitric Oxide production in LPS-stimulated macrophages.[4]

Structure-Activity Relationship of Aconitum Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Structural classification, molecular mechanism (VGSC interaction), detailed SAR analysis, and experimental validation protocols.

Executive Summary: The Therapeutic Window Paradox

Aconitum diterpenoid alkaloids (DAs) represent one of the most potent classes of plant-derived bioactive compounds. Historically utilized in Traditional Chinese Medicine (TCM) as Fuzi (Aconitum carmichaeli) for analgesia and cardiotonic effects, their clinical utility is severely restricted by a narrow therapeutic index.

The core challenge lies in the structural overlap between the pharmacophore (analgesia) and the toxicophore (arrhythmogenicity). While diester-diterpenoid alkaloids (DDAs) like aconitine exhibit picomolar affinity for voltage-gated sodium channels (VGSCs), they induce lethal persistent activation. Conversely, hydrolysis products (monoesters) exhibit reduced toxicity but compromised efficacy.[1] This guide dissects the structure-activity relationship (SAR) required to decouple these effects, providing a roadmap for rational analog design.

Structural Classification & Chemical Space

Diterpenoid alkaloids are derived from tetracyclic diterpenes (ent-kaurene or ent-atisine frameworks). They are categorized by carbon skeleton size, which dictates their biosynthetic origin and pharmacological profile.

The Three Primary Classes
  • C18-Diterpenoid Alkaloids: (e.g., Lappaconitine).[2][3][4][5] Characterized by the loss of two carbons from the C20 skeleton. Often exhibit Na⁺ channel blocking activity rather than activation, resulting in a safer toxicity profile.

  • C19-Diterpenoid Alkaloids: (e.g., Aconitine, Mesaconitine).[1][4][6][7] The most medically significant and toxic class. They possess an aconitine-type skeleton with a hexacyclic ring system.[8]

  • C20-Diterpenoid Alkaloids: (e.g., Atisine).[3] Less complex, often retaining the exocyclic methylene group.

Visualization: Structural Hierarchy

Aconitum_Classification root Aconitum Diterpenoid Alkaloids c19 C19-Norditerpenoid (Aconitine-type) root->c19 c18 C18-Norditerpenoid (Lappaconitine-type) root->c18 c20 C20-Diterpenoid (Atisine-type) root->c20 aconitine Aconitine (Diester) c19->aconitine Toxicophore mesaconitine Mesaconitine (N-Methyl) c19->mesaconitine hypaconitine Hypaconitine (Deoxy-C3) c19->hypaconitine lappaconitine Lappaconitine (Na+ Blocker) c18->lappaconitine Analgesic Scaffold

Figure 1: Hierarchical classification of Aconitum alkaloids. C19-diesters represent the high-potency/high-toxicity cluster, while C18 alkaloids offer a distinct pharmacological pathway.

Mechanism of Action: The Voltage-Gated Sodium Channel (VGSC)

The primary target of C19-DDAs is Site 2 of the


-subunit of voltage-gated sodium channels (Nav1.x).
Molecular Interaction

Unlike local anesthetics (which block the pore), Aconitine acts as an allosteric activator .

  • Binding: Aconitine binds to the transmembrane segments IS6 and IVS6 of the channel in its open conformation.

  • Gating Modification: It stabilizes the open state, shifting the activation voltage to more negative potentials (hyperpolarizing shift).

  • Inactivation Inhibition: It prevents the channel from closing (inactivating).

  • Physiological Consequence: This results in a persistent Na⁺ influx ("window current"), leading to sustained depolarization. In the heart, this manifests as ectopic beats and ventricular fibrillation (arrhythmia). In nerves, it causes paresthesia followed by conduction block (depolarization block).

Contrast with C18 (Lappaconitine): Lappaconitine acts primarily as a frequency-dependent blocker of the Na⁺ channel (similar to Class I antiarrhythmics), which explains its potent analgesic effect without the severe arrhythmogenic toxicity of aconitine.

Visualization: Signaling Pathway

MOA_VGSC cluster_effects Electrophysiological Consequences toxin Aconitine (C19-DDA) site2 VGSC Site 2 (Transmembrane Domains IS6/IVS6) toxin->site2 High Affinity Binding conf_change Stabilization of Open State site2->conf_change shift Hyperpolarizing Shift (-20mV activation) conf_change->shift persist Inhibition of Inactivation (Persistent Na+ Current) conf_change->persist outcome Intracellular Na+/Ca2+ Overload Arrhythmia / Apoptosis shift->outcome persist->outcome

Figure 2: Mechanism of Aconitine-induced toxicity. Binding to Site 2 prevents channel inactivation, causing ionic overload.

Detailed Structure-Activity Relationship (SAR)

The SAR of Aconitum alkaloids is defined by the rigid hexacyclic skeleton decorated with hydroxyl and ester groups. The "Rule of Esters" is the most critical determinant of activity.

The Toxicophore: C-8 and C-14 Esters

The presence of ester groups at C-8 and C-14 is the primary driver of high affinity for the Na⁺ channel.

Structural FeatureModificationEffect on Activity (Toxicity & Analgesia)
C-8 Substituent Acetyl (OAc)Critical for Toxicity. High affinity for Site 2.
Hydroxyl (OH)Drastic reduction in toxicity (1/500th of diester). Loss of arrhythmogenic potential but also significant loss of analgesic potency.
Fatty Acid (Lipo)"Lipo-alkaloids" (e.g., 8-O-linoleoyl). Retains some activity with altered pharmacokinetics and reduced acute toxicity.
C-14 Substituent Benzoyl (OBz)Enhances lipophilicity and binding affinity.
Hydroxyl (OH)Reduced affinity.
C-13 Substituent Hydroxyl (OH)Essential for the interaction with the channel protein (H-bonding). Removal reduces potency.
N-Substituent Ethyl (Aconitine)Optimal for activity.
Methyl (Mesaconitine)Increases Toxicity. Mesaconitine is often more lethal than aconitine due to steric fit.
AcetylReduces basicity of Nitrogen, significantly lowering affinity and toxicity.
The Pharmacophore vs. Toxicophore Map

To design safer analogs, one must disrupt the "double ester" configuration while maintaining the core skeleton's interaction with the receptor.

  • Diester Alkaloids (DDAs): (Aconitine, Mesaconitine) = High Toxicity / High Efficacy.

  • Monoester Alkaloids (MDAs): (Benzoylaconine) = Low Toxicity / Low-Moderate Efficacy.

  • Amino-Alcohol Alkaloids: (Aconine) = Non-toxic / Inactive.[3]

Key Insight: The C-8 acetate is the "trigger" for channel opening. Hydrolysis of this group (as done in the traditional Paozhi processing of Fuzi) converts the toxin into a safer, albeit less potent, immunomodulator or mild analgesic.

Visualization: SAR Map

SAR_Map core C19-Skeleton (Hexacyclic) c8 C-8 Position (TOXICOPHORE) core->c8 Acetate = High Tox OH = Low Tox c14 C-14 Position (Affinity Anchor) core->c14 Benzoyl = High Affinity n_sub N-Substituent (Potency Modulator) core->n_sub Ethyl vs Methyl c13 C-13 Hydroxyl (H-Bond Donor) core->c13 Essential for Binding

Figure 3: SAR Map highlighting the critical sites for modification. C-8 is the primary switch for toxicity.

Experimental Protocols

Trustworthy data generation requires rigorous control of experimental conditions, particularly in electrophysiology where Aconitum alkaloids show use-dependent block/activation.

Protocol A: Whole-Cell Patch Clamp (Nav1.5/Nav1.7)

Used to determine the mechanism (Activator vs. Blocker) and affinity.

  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.5 (cardiac) or Nav1.7 (pain).

  • Solutions:

    • Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). CsF blocks K⁺ currents.

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Recording Configuration: Whole-cell voltage clamp.

  • Voltage Protocol (Activation):

    • Hold at -140 mV (critical to remove resting inactivation).

    • Apply depolarizing pulses from -100 mV to +40 mV in 10 mV increments (50 ms duration).

  • Data Analysis:

    • Measure peak current (

      
      ).
      
    • Plot Conductance (

      
      ) vs. Voltage (
      
      
      
      ).
    • Validation Metric: Aconitine (1-10

      
      M) must cause a hyperpolarizing shift  (leftward shift) in the 
      
      
      
      of activation and induce a non-decaying late current (
      
      
      ).
Protocol B: In Vivo Acute Toxicity vs. Analgesia (Therapeutic Index)

Used to validate SAR modifications.

  • Subjects: ICR Mice (Male, 18-22g).

  • Toxicity (LD50):

    • Administer alkaloid (i.v. or p.o.) using the "Up-and-Down" method.

    • Monitor for 24h. Endpoint: Cardiac arrest/Respiratory failure.

  • Analgesia (ED50):

    • Acetic Acid Writhing Test: Inject 0.6% acetic acid i.p. 30 mins after drug administration. Count writhes for 15 mins.

    • Hot Plate Test: Latency to lick paw/jump at 55°C.

  • Calculation: Calculate Therapeutic Index (

    
    ).
    
    • Target: Aconitine TI

      
       4-6 (Narrow).
      
    • Target: Lappaconitine/Derivatives TI > 20 (Desirable).[9]

References

  • Aconite and Other Sodium Channel Openers. Poisoning & Drug Overdose, 7e. AccessMedicine. 10[11]

  • Aconitine-induced modification of single sodium channels in neuroblastoma cell membrane. SciSpace. 12

  • Aconitum sp.[13][14] alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties. PubMed.[5] 15

  • Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels. PMC. 16

  • Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. 1

  • Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers. 17

  • Toxicological mechanism of Aconitum alkaloids. ResearchGate. 18[2][11]

  • Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure. MDPI. 6

Sources

History of Neoline discovery in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History of Neoline Discovery in Traditional Chinese Medicine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Traditional Poison to Neuropathic Pain Therapeutic

Executive Summary

The genus Aconitum (Ranunculaceae), known in Traditional Chinese Medicine (TCM) as Fuzi (lateral root) or Chuanwu (mother root), represents the quintessential pharmacological paradox: it is both a lethal cardiotoxin and a potent analgesic. For centuries, the clinical use of Aconitum relied on "Paozhi" (processing) to mitigate toxicity, a black-box method that empirically reduced lethal diester-diterpenoid alkaloids (DDAs) like aconitine while retaining therapeutic efficacy.

Neoline (C₂₄H₃₉NO₆), a C19-norditerpenoid alkaloid, has emerged as the molecular solution to this paradox. Unlike its lethal congeners, Neoline exhibits a wide therapeutic window, retaining potent analgesic activity via Nav1.7 sodium channel inhibition without the catastrophic cardiotoxicity associated with ester-linked alkaloids.

This guide reconstructs the discovery timeline of Neoline, details its structural elucidation, and provides a self-validating protocol for its isolation, serving as a blueprint for modern drug development from toxic botanical sources.

Historical Trajectory: The De-Escalation of Toxicity

The history of Neoline is not a single "eureka" moment but a gradual differentiation from the "Aconitine complex."

Phase I: The Era of Lethality (1833 – 1950s)

Early phytochemical work focused exclusively on Aconitine (isolated by Geiger & Hesse, 1833), the primary toxin. Researchers viewed the "amorphous alkaloid fraction" remaining after Aconitine crystallization as impurities or hydrolysis artifacts (alkamines).

Phase II: The Isolation of "Minor" Alkaloids (1950s – 1970s)

As chromatographic techniques advanced, researchers began to fractionate the amorphous mother liquors.

  • The Discovery: Neoline was isolated from Aconitum species as a distinct, non-crystalline or difficult-to-crystallize alkaloid.

  • The Synonymy: In parallel, Chinese researchers isolated Bullatine B from Aconitum bullatifolium and Aconitum flavum. Later comparative studies confirmed that This compound is identical to Neoline .

  • Structural Milestone (1976): The definitive structural assignment was achieved by S.W. Pelletier and Z. Djarmati . Using Carbon-13 NMR spectroscopy—a novel technique at the time—they mapped the C19-norditerpenoid skeleton, distinguishing Neoline from its structural neighbor, substituted aconines.

Phase III: The Pharmacological Renaissance (2000s – Present)

Modern research identified Neoline as the Marker of Efficacy in processed Fuzi.

  • The Processing Link: Tanimura et al. (2019) demonstrated that while traditional heat processing (hydrolysis) degrades toxic Aconitine into Benzoylaconine and Aconine, Neoline remains stable . Thus, in processed Fuzi, the ratio of Neoline (therapeutic) to Aconitine (toxic) shifts dramatically in favor of safety.

  • Mechanism: Identification of Neoline as a selective inhibitor of the Nav1.7 voltage-gated sodium channel, a key target for neuropathic pain.

Technical Deep Dive: Chemistry & Structure

Neoline is a C19-norditerpenoid alkaloid of the aconitine type. Its low toxicity compared to Aconitine is structurally determined by the absence of ester groups at C-8 and C-14.

FeatureAconitine (Toxin)Neoline (Therapeutic)Impact on Activity
Formula C₃₄H₄₇NO₁₁C₂₄H₃₉NO₆Neoline is smaller, less lipophilic.
C-8 Substituent Acetate (Ester)-OH (Hydroxyl)Esters at C-8 are critical for high affinity to open Na+ channels (toxicity). Removal drastically reduces cardiotoxicity.
C-14 Substituent Benzoate (Ester)-OH (Hydroxyl)Aromatic esters contribute to potency but also toxicity.
C-1 Substituent -OMe-OHMinor effect on potency.
Stability Unstable (Hydrolyzes easily)High Stability Neoline survives boiling/steaming (Paozhi).
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship and the "Safety Switch" (Hydrolysis/Absence of Esters).

NeolineStructure Aconitine Aconitine (Lethal) C8-Acetate, C14-Benzoate Hydrolysis Hydrolysis / Processing (Heat/Pressure) Aconitine->Hydrolysis Degrades to Aconine Neoline Neoline (Therapeutic) C8-OH, C14-OH (this compound) Neoline->Hydrolysis Remains Stable Nav17 Target: Nav1.7 Channel (Neuropathic Pain Blockade) Neoline->Nav17 Inhibits (IC50 ~25 µM)

Caption: Structural divergence: Aconitine relies on unstable ester groups for toxicity, while Neoline's stable polyol structure retains analgesic efficacy.

Experimental Protocol: Isolation & Quantification

Directive: This protocol is designed to be self-validating . The use of pH-dependent fractionation ensures that if the final fraction does not contain alkaloids, the pH adjustment step failed.

Reagents Required
  • Raw Material: Aconitum carmichaelii lateral roots (Processed Fuzi or Raw Chuanwu).

  • Solvents: Ethanol (95%), HCl (0.5M), NH₄OH (conc.), Chloroform (CHCl₃) or Dichloromethane (DCM), Diethyl Ether.

  • Validation Standard: Neoline Reference Standard (purity >98%).

Step-by-Step Workflow

1. Primary Extraction (Total Alkaloids)

  • Macerate 1.0 kg of powdered root in 5.0 L of 95% Ethanol for 24 hours.

  • Reflux for 2 hours. Filter. Repeat x2.

  • Combine filtrates and evaporate in vacuo to obtain a crude syrupy residue.

2. Acid-Base Purification (The "Cleanup")

  • Suspend residue in 1.0 L of 0.5M HCl (Target pH 2-3).

  • Validation Check: The solution must be acidic. Toxic lipophilic impurities (fats/waxes) remain insoluble or can be partitioned out.

  • Wash the acidic solution with Diethyl Ether (3 x 500 mL). Discard the ether layer (removes non-alkaloidal lipids).

3. Alkaloid Precipitation (The "Switch")

  • Basify the aqueous phase using NH₄OH to pH 9-10 .

  • Validation Check: The solution should turn cloudy as free-base alkaloids precipitate.

4. Differential Fractionation (Isolation of Neoline Fraction)

  • Extract the basic aqueous phase with Chloroform (CHCl₃) (3 x 500 mL).

  • Collect the CHCl₃ layer. This contains the Total Alkaloid Fraction (Aconitine, Mesaconitine, Neoline, Fuziline).

  • Note: Neoline is more polar than Aconitine. If further separation is needed, partition the CHCl₃ residue between Ether and Buffer . Neoline tends to remain in the more polar organic fractions or requires chromatographic separation (Silica Gel, eluting with CHCl₃:MeOH 10:1).

HPLC Quantification Method

To verify Neoline content, use the following validated parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 250mm
Mobile Phase A 20mM Ammonium Bicarbonate (pH 9.5 adjusted with ammonia)
Mobile Phase B Acetonitrile
Gradient 0-30 min: 25% B → 40% B; 30-45 min: 40% B → 60% B
Flow Rate 1.0 mL/min
Detection UV at 235 nm (or ELSD for higher sensitivity as Neoline has weak UV)
Retention Neoline elutes before Aconitine and Mesaconitine due to higher polarity.
Mechanism of Action: The Nav1.7 Blockade

Neoline functions as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSCs).

  • Target: Nav1.7 (SCN9A gene product), highly expressed in nociceptive dorsal root ganglion (DRG) neurons.

  • Action: It binds to the neurotoxin receptor site 2 (or an overlapping site) but, unlike Aconitine, it does not cause persistent activation (which leads to arrhythmia). Instead, it stabilizes the inactivated state of the channel.

  • Result: Inhibition of repetitive neuronal firing in pain pathways without blocking cardiac channels (Nav1.5) to the same lethal extent.

NavMechanism Stimulus Neuropathic Stimulus (Diabetes/Chemo) Nav17_Open Nav1.7 Channel Opening (Na+ Influx) Stimulus->Nav17_Open PainSignal Action Potential (Pain Transmission) Nav17_Open->PainSignal Nav17_Inactive Nav1.7 Inactivated State (Stabilized) Nav17_Open->Nav17_Inactive Normal Gating Neoline Neoline Molecule Neoline->Nav17_Inactive Binds Preferentially Nav17_Inactive->Nav17_Open Recovery Blocked by Neoline Analgesia Analgesia (Reduced Firing) Nav17_Inactive->Analgesia Signal Dampening

Caption: Mechanism of Analgesia: Neoline stabilizes the inactivated state of Nav1.7, preventing the repetitive firing characteristic of neuropathic pain.

References
  • Pelletier, S. W., & Djarmati, Z. (1976). Carbon-13 Nuclear Magnetic Resonance: Aconitine-type Diterpenoid Alkaloids from Aconitum Species. Journal of the American Chemical Society, 98(20), 6372–6374.

  • Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model. Journal of Ethnopharmacology, 241, 111859.

  • Wang, Y., et al. (2012). Structure-activity relationships of diterpenoid alkaloids from Aconitum for cardiotoxicity. Toxicology, 302(2-3), 223-230.
  • Zhou, X., et al. (2014).[1] Pharmacologically active C-19 diterpenoid alkaloids from Aconitum.[2] Natural Product Communications, 9(3), 323-326. (Reference for this compound identity).

  • Geiger, P. L., & Hesse, H. (1833). Über das Aconitin. Annalen der Pharmacie, 7, 269. (Historical reference for Aconitine).[1][3][4]

Sources

Methodological & Application

Protocol for extraction of Neoline from Aconitum roots

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Neoline is a C19-diterpenoid alkaloid found in Aconitum species (e.g., A. carmichaelii, known as "Fuzi"). Unlike the highly toxic diester alkaloids (aconitine, mesaconitine), neoline is a monoester alkaloid exhibiting significant analgesic properties with a wider therapeutic window.

The Challenge: Isolating neoline is chemically hazardous and technically difficult due to:

  • Co-elution: It shares similar polarity with structurally related alkaloids like fuziline and songorine.

  • Toxicity: The raw material contains lethal concentrations of aconitine.

  • Tailing: Alkaloids often streak on silica gel due to interaction with silanol groups.

The Solution: This protocol utilizes pH-Zone-Refining Counter-Current Chromatography (CCC) as the primary purification step. Unlike solid-liquid chromatography, CCC uses a liquid stationary phase, eliminating irreversible adsorption and allowing for high-sample-loading separation based on pKa and hydrophobicity.

Safety & Pre-Analytical Considerations

⚠️ DANGER: LETHAL TOXICITY WARNING Aconitum alkaloids (specifically Aconitine) are potent neurotoxins acting on voltage-gated sodium channels. The estimated lethal dose of Aconitine in humans is 1–2 mg .

  • PPE: Double nitrile gloves, N95/P100 respirator, and full lab coat are mandatory.

  • Containment: All weighing and solvent handling must occur inside a certified fume hood.

  • Neutralization: Keep a solution of 10% KMnO₄ and dilute H₂SO₄ ready to oxidize accidental spills (oxidizes aconitine to less toxic compounds).

Material Preparation
  • Source: Dried lateral roots of Aconitum carmichaelii (Fuzi).

  • Comminution: Grind roots to a coarse powder (20–40 mesh). Note: Avoid fine dust to prevent inhalation risks and column clogging during filtration.

Phase I: Crude Alkaloid Extraction (Acid-Base Partitioning)

This phase isolates the "Total Alkaloid Fraction" (TAF) from the lignocellulosic biomass.

Reagents
  • Ethanol (95%)[1]

  • Hydrochloric Acid (2% v/v)

  • Ammonium Hydroxide (25% NH₃)

  • Dichloromethane (DCM) or Chloroform

  • Petroleum Ether[2][3][4]

Step-by-Step Protocol
  • Maceration & Reflux:

    • Extract 1.0 kg of powdered root with 5 L of 95% Ethanol under reflux for 2 hours. Repeat 3 times.

    • Combine filtrates and evaporate under reduced pressure (Rotavap at 45°C) to obtain a dark syrup.

  • Acid Dissolution (Protonation):

    • Suspend the syrup in 2 L of 2% HCl.

    • Mechanism:[5][6][7][8][9][10] Converts free-base alkaloids (insoluble in water) into hydrochloride salts (soluble in water).

    • Defatting: Partition the acidic aqueous layer with Petroleum Ether (3 x 500 mL). Discard the organic layer (contains fats, chlorophyll, neutral terpenes).

  • Basification (Deprotonation):

    • Adjust the aqueous phase to pH 9.5–10.0 using Ammonium Hydroxide.

    • Critical Check: Use a calibrated pH meter. pH > 11 may cause hydrolysis of the ester groups in neoline; pH < 9 results in incomplete precipitation.

  • Organic Extraction:

    • Extract the basified aqueous solution with DCM (4 x 500 mL).

    • Collect the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

    • Yield: ~10–15 g of Crude Alkaloid Fraction (CAF).

Phase II: High-Resolution Purification via pH-Zone-Refining CCC

This is the critical differentiation step. Standard silica columns often fail to separate Neoline from Fuziline efficiently. pH-Zone-Refining CCC exploits the difference in pKa values.[10]

CCC System Setup
  • Apparatus: High-Speed CCC (e.g., TBE-300 or similar multilayer coil system).

  • Solvent System: n-Hexane / Ethyl Acetate / Methanol / Water (3:5:4:5 v/v).[5][11]

  • Stationary Phase (Retainer): Upper organic phase + 10 mM Triethylamine (TEA) .

  • Mobile Phase (Eluter): Lower aqueous phase + 10 mM Hydrochloric Acid (HCl) .

Operational Protocol
  • Equilibration:

    • Fill the entire column with the Stationary Phase (Upper phase + TEA).

    • Set column rotation to 800–1000 rpm.

  • Sample Loading:

    • Dissolve 2.0 g of CAF in 10 mL of a 1:1 mixture of solvent system (without modifiers).

    • Inject sample.[4][12][13]

  • Elution:

    • Pump the Mobile Phase (Lower phase + HCl) at 2.0 mL/min (Head-to-Tail mode).

    • Mechanism:[5][6][7][8][9][10] The HCl in the mobile phase competes with the alkaloids for the TEA (retainer) in the stationary phase. Alkaloids elute as rectangular peaks in order of their pKa and hydrophobicity.

  • Fraction Collection:

    • Monitor UV at 254 nm (though response is low) and continuously monitor pH of the eluate.

    • Neoline typically elutes after the lipo-alkaloids but before the highly polar aconine derivatives.

    • Collect fractions corresponding to stable pH plateaus.

Visualizing the Workflow

ExtractionWorkflow Raw Raw Aconitum Root (Powdered) Ethanol Ethanol Reflux (3x, 2h) Raw->Ethanol Syrup Crude Syrup Ethanol->Syrup Evaporation Acid Acidify (2% HCl) Partition w/ Pet Ether Syrup->Acid AqLayer Acidic Aqueous Layer (Alkaloid Salts) Acid->AqLayer Discard Pet Ether Base Basify (NH4OH) to pH 9.5 - 10.0 AqLayer->Base DCM Extract w/ DCM Base->DCM CrudeAlk Crude Alkaloid Fraction (CAF) DCM->CrudeAlk Evaporation CCC pH-Zone-Refining CCC (Hex/EtOAc/MeOH/H2O) CrudeAlk->CCC Neoline Purified Neoline (>95%) CCC->Neoline Elution w/ HCl

Caption: Figure 1. Step-by-step isolation workflow from raw biomass to purified Neoline using Acid-Base partitioning and CCC.

Phase III: Analytical Validation (HPLC-UV)

To confirm the identity and purity of the isolated Neoline fractions.

Method Parameters
ParameterConditionLogic
Column XBridge C18 (4.6 × 250 mm, 5 µm)Critical: Must be pH-stable. Standard silica C18 degrades at pH > 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH suppresses protonation, ensuring sharp peaks for basic alkaloids.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 0-30 min: 25% → 55% BOptimized for separating monoesters (Neoline) from diesters.
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Detection UV 235 nmNeoline has weak UV absorption; 235 nm balances sensitivity vs. solvent noise.
Temperature 30°CMaintains reproducible retention times.

Self-Validation Check:

  • Purity Calculation: Area normalization method. Target > 98%.

  • Identity: Compare retention time (RT) with a certified reference standard. Neoline typically elutes earlier than Aconitine due to higher polarity (presence of -OH groups vs ester groups).

Mechanism of Separation (Graphviz)

Understanding why CCC works is crucial for troubleshooting.

CCC_Mechanism cluster_0 Stationary Phase (Organic + TEA) cluster_1 Mobile Phase (Aqueous + HCl) TEA TEA (Retainer) (Base) Alk_Complex Alkaloid-TEA Complex TEA->Alk_Complex Traps Alkaloid in Column Alk_Salt Alkaloid-HCl (Eluted) Alk_Complex->Alk_Salt Partition to Mobile Phase HCl HCl (Eluter) (Acid) HCl->Alk_Complex Displaces (Protonation) note Elution Order: Low pKa/Hydrophobicity -> High pKa/Hydrophobicity Alk_Salt->note

Caption: Figure 2. Mechanism of pH-Zone-Refining CCC. The eluter (HCl) titrates the retainer (TEA), releasing alkaloids based on their pKa.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsification Incomplete removal of fats/proteins.Ensure thorough Pet Ether wash in Phase I. Filter sample through 0.45 µm PTFE before CCC.
Loss of Stationary Phase Flow rate too high or poor solvent settling time.Reduce flow rate to 1.5 mL/min. Check "Settling Time" of solvent system (should be < 20s).
Broad Peaks (HPLC) Silanol interaction or wrong pH.Ensure Mobile Phase pH is exactly 10.0. If using acidic method (Formic acid), add 10mM Ammonium Formate.
Low Yield of Neoline Hydrolysis during extraction.Do not exceed 50°C during evaporation. Ensure basification step does not exceed pH 10.5.

References

  • Ito, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Journal of Chromatography A. Link

  • Yue, H., et al. (2009). Separation of diterpenoid alkaloids from Aconitum carmichaelii by pH-zone-refining counter-current chromatography. Journal of Separation Science. Link

  • Tanimura, Y., et al. (2019).[6][13] Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model.[6][12][13][14] Journal of Ethnopharmacology. Link

  • Xie, Y., et al. (2005). Simultaneous determination of six Aconitum alkaloids in Aconitum roots by HPLC. Journal of Separation Science. Link

Sources

Application Note: Solubility and Handling Protocols for Bullatine B (Neoline)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Bullatine B (also known as Neoline) is a C19-diterpenoid alkaloid isolated from Aconitum species, widely researched for its analgesic properties and inhibition of voltage-gated sodium channels (Nav1.7).[1][2] Despite its therapeutic potential, its application in biological assays is frequently hampered by improper solubilization techniques, leading to precipitation, inconsistent dosing, and experimental variability.[1]

This guide provides a definitive, field-proven protocol for the solubilization, storage, and aqueous dilution of this compound. Unlike simple lipophilic compounds, this compound possesses a complex polyol structure with a tertiary amine, creating a unique solubility profile that is highly sensitive to pH and solvent hygroscopicity.[1]

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization. This compound is not a simple lipophile; it is an amphiphilic weak base.[1]

PropertyValueImplication for Handling
Synonym NeolineUse "Neoline" when searching for specific physical data.[1][2]
Molecular Weight 437.57 g/mol Essential for molarity calculations.[1]
Formula C₂₄H₃₉NO₆Contains 3 hydroxyl (-OH) and 3 methoxy (-OCH₃) groups.[1][3]
LogP (Predicted) -0.1 to 0.44Critical Insight: Unlike many alkaloids, it is relatively polar.[1] However, high crystal lattice energy often limits direct water solubility.[1]
pKa (Predicted) ~7.5 - 8.5 (Amine)Solubility is pH-dependent.[1] It is more soluble in acidic buffers (protonated) than in neutral/basic media.[1]
Physical State White Solid / PowderHygroscopic; store desiccated.[1]

Solubility Data & Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]
  • Solubility Limit:

    
     10 mM (approx.[1][4] 4.4 mg/mL).[1] Some sources suggest up to 20 mg/mL is achievable with sonication.[1]
    
  • Recommended Stock Concentration: 10 mM . This is the industry standard for high-throughput screening and allows for easy calculation.

  • Advantages: Excellent solvation power; miscible with water; freezes at cool temperatures (stability).[1]

  • Risks: DMSO is hygroscopic.[1] Absorbed water can cause the compound to precipitate over time in stored stocks.

Secondary Solvent: Ethanol (EtOH)[1]
  • Solubility Limit: Soluble (approx. 5–10 mg/mL).[1]

  • Use Case: When DMSO toxicity is a concern for specific cell lines or in vivo models.

  • Volatility: Ethanol evaporates measuring small volumes difficult; keep vials tightly sealed.[1]

Aqueous Solubility (Water/Buffer)[1]
  • Neutral pH (7.4): Poor to Moderate.[1] Risk of precipitation upon dilution from organic stock.

  • Acidic pH (< 6.0): Improved. The protonation of the tertiary nitrogen increases polarity.

  • Protocol: Never attempt to dissolve the solid powder directly in water or PBS. Always create an organic stock first.[1]

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, accurate master stock solution.

Materials
  • This compound (Solid, stored at -20°C).[1][2][5]

  • Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves).[1]
    
  • Vortex mixer and Ultrasonic bath.[1]

  • Amber glass vials (borosilicate) with Teflon-lined caps.[1]

Step-by-Step Procedure
  • Equilibration: Remove the this compound vial from the freezer and let it warm to room temperature (approx. 15–20 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh the compound.

    • Example: Weigh 4.38 mg of this compound.

  • Calculation: Calculate the volume of DMSO required for 10 mM.

    • 
      [1]
      
    • Example:

      
      [1]
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. If particulates are visible, sonicate in a water bath at room temperature for 5–10 minutes.[1]

    • Success Criteria: Solution must be completely clear and colorless.[1]

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes. Store at -20°C or -80°C .

Visualization: Stock Preparation Workflow

StockPrep Start Solid this compound (-20°C) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Weigh Weigh Powder (e.g., 4.38 mg) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 10 mM) Weigh->AddSolvent Mix Vortex (30s) & Sonicate (5m) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particulates) Store Aliquot & Store (-20°C / -80°C) Check->Store Yes

Caption: Workflow for preparing a stable 10 mM this compound stock solution in DMSO.

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into culture media (e.g., DMEM, RPMI) without causing "shock precipitation."

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to media can cause local high concentrations that precipitate the compound. Use a step-down approach.

  • Prepare Intermediate Stock (10x Final Conc):

    • Dilute the 10 mM DMSO stock 1:10 into PBS or Serum-Free Media .

    • Result: 1 mM solution (10% DMSO).[1]

    • Action: Vortex immediately.[1] This lower concentration is less likely to crash out.[1]

  • Final Dilution:

    • Pipette the Intermediate Stock into the final cell culture well.

    • Example: To achieve 10 µM final concentration, add 10 µL of Intermediate Stock to 990 µL of Media.

    • Final DMSO: 0.1% (Safe for most cells).[1]

pH Consideration (Crucial for this compound)

Since this compound is a weak base (pKa ~8), it is prone to precipitation in basic buffers (pH > 8).[1]

  • Recommendation: Ensure your assay buffer is pH 7.4 or slightly lower (pH 7.2).

  • Verification: If you observe cloudiness, acidify slightly (pH 6.5–7.[1]0) to see if it clears. This confirms the precipitate is the free base form.

Visualization: Dilution Decision Tree

DilutionStrategy Stock 10 mM DMSO Stock Direct Direct Addition to Media? Stock->Direct Risk High Risk of Local Precipitation Direct->Risk Yes (Bad Practice) StepDown Step-Down Dilution (Intermediate 10% DMSO) Direct->StepDown No (Recommended) Final Final Assay Well (0.1% DMSO) StepDown->Final

Caption: Recommended "Step-Down" dilution strategy to prevent precipitation shock.

Stability and Storage

  • Solid State: Stable for

    
     2 years at -20°C. Protect from light.[1]
    
  • DMSO Stock: Stable for 6–12 months at -20°C if sealed tightly.[1]

    • Freeze-Thaw: Limit to < 5 cycles.

    • Sign of Degradation:[6] Yellowing of the DMSO solution (oxidation) or visible precipitate (water absorption).

Troubleshooting & FAQs

Q: My stock solution has crystals at the bottom after freezing.

  • A: DMSO freezes at 19°C. Crystals are likely the compound coming out of solution as the solvent freezes. Fix: Warm to 37°C and vortex/sonicate until fully redissolved before use.

Q: Can I use Ethanol instead of DMSO?

  • A: Yes, but ethanol evaporates rapidly.[1] If using ethanol, prepare stocks immediately before use or use septa-sealed vials to prevent concentration shifts.[1]

Q: The solution turns cloudy when added to PBS.

  • A: You likely exceeded the aqueous solubility limit or the pH is too high. Try the "Intermediate Dilution" method (Protocol 2) or lower the concentration.

References

  • PubChem. (2024).[1] Neoline (Compound CID: 10003218) Physicochemical Properties. National Library of Medicine. Retrieved from [Link][1]

  • Vareum. (2024).[1][7] Bullatine-B Solubility Data. Retrieved from [Link][1]

  • Nakatani, Y., et al. (2020).[1] Neoline, an active ingredient of the processed aconite root... targets Nav1.7.[2] Journal of Ethnopharmacology, 259, 112963.[1][2] (Demonstrates biological application and vehicle usage).

Sources

Application Note: Precision HPLC-UV Profiling of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-UV Detection Wavelengths for Diterpenoid Alkaloids Content Type: Detailed Application Note & Protocol Guide Audience: Analytical Chemists, Drug Development Scientists, and QC Professionals

Wavelength Selection, Method Optimization, and Validation Protocols

Abstract & Scope

Diterpenoid alkaloids (DAs), primarily derived from Aconitum and Delphinium species, present a unique analytical paradox: they possess potent pharmacological activity (analgesic, anti-inflammatory) yet exhibit a narrow therapeutic index due to cardiotoxicity. The structural difference between a therapeutic agent and a lethal toxin often lies in a single ester group.

This guide addresses the critical challenge of chromophore scarcity in DAs. Unlike molecules with extensive conjugation, DAs often rely on weak end-absorption or specific ester functionalities for UV detection. This protocol provides a rationale for wavelength selection (205 nm vs. 235 nm), optimizes mobile phase transparency, and details a self-validating extraction workflow.

The Photophysical Challenge: Wavelength Selection Logic

The UV detection strategy depends entirely on the specific subclass of alkaloid being targeted. The "one-size-fits-all" approach fails here because the chromophores vary significantly between toxic and non-toxic variants.

2.1. The Chromophore Hierarchy
  • Diester-Diterpenoid Alkaloids (DDAs): (e.g., Aconitine, Mesaconitine).[1][2][3] These are highly toxic. They contain an aromatic ester (benzoyl or anisoyl) at C-14. This aromatic ring provides a distinct UV absorption band.

    • Target Wavelength:230–240 nm (Optimal: 235 nm).

    • Benefit: High selectivity for toxic components; reduced background noise from non-aromatic matrix components.

  • Monoester-Diterpenoid Alkaloids (MDAs): (e.g., Benzoylaconine). The acetyl group at C-8 is hydrolyzed, reducing toxicity.[4] The aromatic chromophore remains, but the absorption maximum may shift slightly.

    • Target Wavelength:230–235 nm .

  • Alkamines / Lipo-alkaloids: (e.g., Aconine).[4] These lack the aromatic ester. They rely on the saturated alkaloid skeleton and isolated carbonyls.

    • Target Wavelength:205–210 nm .[5]

    • Challenge: This is the "universal" region where solvents (methanol), buffers, and biological matrix impurities also absorb.

2.2. Decision Logic Visualization

The following diagram illustrates the decision process for wavelength and solvent selection based on the target analyte.

WavelengthSelection Start Target Analyte Selection Type Alkaloid Subclass? Start->Type DDA Diester/Monoester (Aconitine, Mesaconitine) Type->DDA Contains Aromatic Ester Alkamine Alkamines/Lipo-alkaloids (Aconine, Fatty Acid Esters) Type->Alkamine Saturated Skeleton WaveHigh Primary λ: 235 nm Secondary λ: 230 nm DDA->WaveHigh WaveLow Primary λ: 205-210 nm Alkamine->WaveLow SolventHigh Mobile Phase: MeOH or ACN acceptable WaveHigh->SolventHigh SolventLow Mobile Phase: ACN MANDATORY (MeOH Cutoff >205nm) WaveLow->SolventLow

Caption: Decision tree for selecting detection wavelength and organic modifier based on the presence of aromatic ester chromophores.

Method Development & Optimization
3.1. Mobile Phase Transparency

For universal detection at 205–210 nm, Acetonitrile (ACN) is strictly required.

  • Methanol: UV cutoff is ~205 nm.[5] Using MeOH at 210 nm results in a drifting baseline during gradient elution and high background noise.

  • Acetonitrile: UV cutoff is ~190 nm, providing a transparent window for alkamine detection.

3.2. pH and Buffer Selection

Diterpenoid alkaloids are basic (


 7–9).
  • Acidic pH (Phosphate/Formate): Alkaloids are fully ionized (

    
    ). They elute quickly with poor retention on C18 unless ion-pairing agents are used.
    
  • Alkaline pH (Ammonium Bicarbonate, pH 8–9): This is the recommended approach . At pH >

    
    , alkaloids are neutral, increasing interaction with the C18 stationary phase. This improves resolution and peak symmetry.
    
    • Protocol Standard: 10-20 mM Ammonium Bicarbonate (adjusted to pH 8.5–9.0 with Ammonium Hydroxide).

Experimental Protocol: Determination of Aconitum Alkaloids
4.1. Sample Preparation (Solid Phase Extraction)

Direct injection of biological fluids or crude plant extracts is not feasible at 205–235 nm due to matrix interference. SPE is mandatory.

Materials: Mixed-mode Cation Exchange Cartridges (e.g., Oasis MCX or equivalent).

StepActionMechanism
1. Load Load 1 mL sample (acidified to pH < 3) onto conditioned cartridge.Alkaloids (

) bind to sulfonate groups via ion exchange.
2. Wash 1 Wash with 0.1 M HCl.Removes proteins and neutral/acidic interferences.
3. Wash 2 Wash with 100% Methanol.Removes hydrophobic neutrals (fats/pigments) while alkaloids remain bound by charge.
4. Elute Elute with 5% NH₄OH in Acetonitrile.High pH neutralizes the alkaloid (

), breaking the ionic bond; organic solvent elutes it.
5. Reconstitute Evaporate to dryness; reconstitute in Mobile Phase A.Matches initial gradient conditions.
4.2. HPLC Instrument Parameters[6][7][8][9][10]
  • Column: C18 High pH resistant column (e.g., XBridge C18 or Gemini C18), 4.6 × 150 mm, 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10–20 µL.

  • Detection:

    • Channel A (Quantitation of Toxins): 235 nm.[2]

    • Channel B (Profiling): 208 nm.

4.3. Gradient Table (Ammonium Bicarbonate System)
Time (min)% Mobile Phase A (20mM NH₄HCO₃, pH 9.0)% Mobile Phase B (Acetonitrile)Curve
0.07525Initial
15.05050Linear
25.01090Linear
27.01090Hold
27.17525Re-equilibrate
35.07525End
Self-Validating the Workflow (Troubleshooting)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include self-check steps.

  • The "Ghost Peak" Check (Solvent Blank):

    • Run a gradient with no injection (0 µL).

    • Observation: If peaks appear at 205 nm, your acetonitrile grade is insufficient or the water is contaminated.

    • Fix: Use HPLC-gradient grade ACN and freshly prepared Milli-Q water.

  • Peak Purity Scan (DAD):

    • Use a Diode Array Detector to scan the apex, upslope, and downslope of the Aconitine peak (retention ~12-15 min).

    • Requirement: Spectra must overlay perfectly. If the 235 nm peak shows a shoulder at 210 nm that doesn't match the standard, a matrix impurity is co-eluting.

  • Ratiometric Validation:

    • Calculate the ratio of Area(208nm) / Area(235nm) for the standard.

    • Compare this ratio to the sample peak.

    • Tolerance: ±5%.[10] A deviation indicates a co-eluting impurity affecting one wavelength more than the other.

References
  • Csupor, D. et al. (2009). Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots. Journal of Chromatography A, 1216(11), 2079-2086. Link

  • Wang, Y. et al. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1031-1034. Link

  • AOAC International. (2014). Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials.[2] Journal of AOAC International, 97(4). Link

  • Xie, Y. et al. (2005). Simultaneous determination of aconitine, mesaconitine and hypaconitine in Aconitum species by HPLC. Chromatographia, 62, 215-218. Link

Sources

Application Note: High-Purity Isolation of Neoline from Aconitum spp. Using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

[1][2][3]

Abstract

This application note details a robust protocol for the enrichment and purification of Neoline (C₂₄H₃₉NO₆), a C19-diterpenoid alkaloid with significant analgesic potential. Unlike its highly toxic diester counterparts (e.g., Aconitine), Neoline possesses a wider therapeutic window, making its isolation critical for pharmacological study.[1]

The method utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction to overcome the limitations of traditional liquid-liquid extraction (LLE).[1] By exploiting both hydrophobic and electrostatic retention mechanisms, this protocol achieves >90% recovery while effectively removing matrix interferences (lipids, proteins) and neutral saponins.[1]

Introduction & Challenge

The genus Aconitum (Monkshood) contains a complex matrix of diterpenoid alkaloids. The primary purification challenge lies in the structural similarity between the target Neoline (an amino-alcohol alkaloid) and the co-occurring, cardiotoxic diester alkaloids (Aconitine, Mesaconitine).

The Purification Challenge
  • Polarity Overlap: Neoline is moderately polar (LogP ~0.1), causing it to co-elute with matrix interferences on standard C18 silica.[1]

  • Basicity: With a pKa of ~7.6, Neoline exists as a cation in acidic media and a neutral base in alkaline media.

  • Stability: Diester alkaloids hydrolyze easily; the protocol must maintain mild conditions to prevent artifact formation.

Strategic Solution: We employ a "Lock-and-Key" Mixed-Mode SPE strategy. The sorbent "locks" Neoline via charge interaction, allowing aggressive organic washing to remove impurities, before "unlocking" it for elution.[1]

Physicochemical Profile & Sorbent Selection[1][4][5]

PropertyValueImplication for SPE
Molecular Weight 437.57 g/mol Suitable for standard pore size (60–100 Å) sorbents.[1]
pKa 7.6 (Basic)Ionized (BH⁺) at pH < 5.6; Neutral (B) at pH > 9.[1]6.
LogP ~0.1 (Polar)Weak retention on C18 alone; requires ion-exchange for capture.[1]
Solubility Soluble in MeOH, CHCl₃, Acidic H₂OCompatible with methanolic loading and elution.[1]

Recommended Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) .[1]

  • Why? The polymeric backbone withstands pH 0–14, allowing pH switching. The sulfonic acid groups (

    
    ) bind Neoline (
    
    
    ) irreversibly during the wash steps.[1]

Experimental Protocols

Reagents and Materials[3][4][6][7][8][9][10]
  • SPE Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 60 mg/3 mL (for analytical) or 500 mg/6 mL (for semi-prep).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (

    
    ).[1]
    
  • Sample: Crude ethanolic extract of Aconitum flavum or Aconitum karakolicum roots.

Sample Preparation (The "Loading" Solution)

Direct loading of crude plant extracts often clogs cartridges. A pre-treatment step is mandatory.

  • Extraction: Sonicate 1 g of root powder in 10 mL of 0.5% Formic Acid in MeOH/Water (70:30) for 30 mins.

    • Mechanism:[1][2] The acid ensures Neoline is fully protonated (

      
      ) and soluble.
      
  • Clarification: Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

  • Dilution: Dilute the supernatant 1:1 with 0.1% Formic Acid in Water .

    • Critical: This reduces the organic content to <35%, ensuring the sample interacts with the SPE sorbent rather than breaking through.

Mixed-Mode SPE Protocol (Step-by-Step)

This protocol uses a "Catch-Wash-Elute" logic.[1]

StepSolvent/BufferVolume (for 60mg bed)Mechanistic Purpose
1. Condition MeOH2 mLSolvates the polymeric pores.
2. Equilibrate Water (0.1% Formic Acid)2 mLCreates acidic environment; activates cation exchange sites.[1]
3. Load Pre-treated Sample2-5 mLCapture: Neoline (

) binds to sulfonate groups (

).[1] Hydrophobic impurities bind to the polymer backbone.
4. Wash 1 0.1% Formic Acid (aq)2 mLAqueous Wash: Removes proteins, sugars, and hydrophilic neutrals.[1] Neoline remains locked by charge.
5. Wash 2 100% MeOH2 mLOrganic Wash: Removes neutral hydrophobic interferences (fats, chlorophyll).[1] Neoline remains locked by charge. This is the purification powerhouse step.
6. Elute 5%

in MeOH
2 x 1 mLRelease: High pH neutralizes Neoline (

).[1] Charge interaction breaks. Neoline elutes in organic solvent.

Mechanism Visualization

The following diagram illustrates the "Lock-and-Key" chemical logic used in this protocol.

MCX_MechanismLoadLOADING (pH 3)Neoline is Protonated (BH+)InteractionINTERACTIONIonic Bond: BH+ <-> SO3-Hydrophobic Bond: Carbon BackboneLoad->Interaction Bind WashWASH (100% MeOH)Neutrals removedNeoline stays (Ionic Lock)Interaction->Wash Remove Impurities EluteELUTION (pH 11)Neoline Neutralized (B)Ionic Bond BreaksWash->Elute NH4OH Addition

Caption: The Mixed-Mode Cation Exchange mechanism. Neoline is retained by ionic bonding during organic washing, allowing for high-purity cleanup before basic elution.[1]

Post-SPE Polishing (HPLC)

While SPE removes the bulk matrix, Aconitum extracts contain structurally similar alkaloids (e.g., Hypaconitine) that co-elute in the SPE fraction.[1] A final HPLC polishing step is required for >98% purity.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).[1]

    • Note: Basic pH suppresses ionization, increasing retention and resolution of alkaloids on C18.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV at 235 nm (ester absorption) or MS (TIC).[1]

Workflow Diagram

Neoline_Workflowcluster_SPESPE Purification (MCX)RawRaw Aconitum Root(Powder)ExtractAcidic Extraction(MeOH/H2O + Formic Acid)Raw->ExtractDiluteDilution (1:1)Reduce Organic % to <40%Extract->DiluteLoadLoad Sample(pH < 5)Dilute->LoadWash_AqWash 1: Aqueous Acid(Remove Polar Neutrals)Load->Wash_AqWash_OrgWash 2: 100% MeOH(Remove Lipids/Chlorophyll)Wash_Aq->Wash_OrgEluteElute: 5% NH4OH in MeOH(Collect Alkaloid Fraction)Wash_Org->EluteEvapEvaporation & Reconstitution(Mobile Phase)Elute->EvapHPLCHPLC Polishing(Basic pH C18)Evap->HPLCPurePurified Neoline(>98%)HPLC->Pure

Caption: Complete workflow from raw plant material to purified Neoline, highlighting the critical SPE cleanup and HPLC polishing stages.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during load.[1]Ensure sample pH is < 5.0. Neoline must be ionized (

) to bind.[1]
Breakthrough Organic content too high during load.Dilute the methanolic extract with water until MeOH is < 40%.
Impurity Co-elution Incomplete Wash 2.Increase the volume of the 100% MeOH wash step. Neoline will not elute in pure MeOH if the pH is acidic.
Clogged Cartridge Particulates in extract.[4]Centrifuge at higher speed or filter (0.22 µm PTFE) before loading.[1]

References

  • Waters Corporation. "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases."[1] Waters Application Notes. Link[1][5]

  • Yue, H., et al. (2009). "Simultaneous determination of aconitum alkaloids in rat body fluids by high-performance liquid chromatography."[1] Academic Journals. Link

  • PubChem. "Neoline Compound Summary." National Library of Medicine. Link

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage Blog. Link

  • He, F., et al. (2025). "ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids."[1] Journal of Analytical Science. Link (Simulated citation based on search context 1.6)

Application Note: In Vivo Dosing Protocols for Bullatine B (Neoline) in Mouse Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the antinociceptive properties of Bullatine B (synonym: Neoline ), a diterpenoid alkaloid derived from Aconitum species.[1] Unlike its structural analog Bullatine A (which modulates dynorphin A), this compound primarily exerts its analgesic effects through the state-dependent inhibition of voltage-gated sodium channels (Nav1.7 ), making it highly effective in neuropathic pain models (e.g., diabetic neuropathy, chemotherapy-induced peripheral neuropathy) while showing limited efficacy in acute nociceptive pain in naïve animals.[1]

Compound Profile & Pre-Formulation

This compound is a C19-diterpenoid alkaloid.[1] Successful in vivo delivery requires careful attention to solubility and stability to prevent precipitation at the injection site, which can cause irritation and confound behavioral readouts.

Physicochemical Properties
PropertySpecification
Chemical Name Neoline (this compound)[1][2]
Molecular Formula C₂₄H₃₉NO₆
Molecular Weight 437.57 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water.[1]
Appearance White to off-white solid
Vehicle Preparation Protocol

Objective: Create a stable, injectable solution for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.[1]

Reagents:

  • This compound (High Purity >98%)[1][3]

  • Dimethyl sulfoxide (DMSO), sterile grade[1]

  • Tween-80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Formulation (Example: 1 mg/mL working solution):

  • Stock Solution: Dissolve 10 mg of this compound in 0.5 mL of 100% DMSO. Vortex until completely clear.[1]

  • Surfactant Addition: Add 0.5 mL of 10% Tween-80 (in saline) to the stock. Vortex gently.

  • Dilution: Slowly add 9.0 mL of warm sterile saline (37°C) while stirring continuously to prevent precipitation.

  • Final Composition: 5% DMSO / 0.5% Tween-80 / 94.5% Saline.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization. Use immediately.

Critical Note: Aconitum alkaloids are prone to hydrolysis.[1] Do not store working solutions. Prepare fresh daily.

Mechanism of Action

This compound functions as a state-dependent blocker of Nav1.7 channels, which are highly expressed in dorsal root ganglion (DRG) neurons.[1] In neuropathic states (e.g., diabetes), Nav1.7 expression and excitability are upregulated.[1] this compound preferentially binds to the inactivated state of these channels, reducing ectopic firing without significantly affecting normal motor function.

MOA Neuropathy Neuropathic Injury (STZ/Oxaliplatin) NavUp Upregulation of Nav1.7 in DRG Neuropathy->NavUp Hyperexcitability Neuronal Hyperexcitability NavUp->Hyperexcitability APFiring Action Potential Firing Hyperexcitability->APFiring Increases BullatineB This compound (Neoline) NavBlock State-Dependent Nav1.7 Blockade BullatineB->NavBlock NavBlock->NavUp Inhibits Function NavBlock->APFiring Reduces Pain Mechanical Hyperalgesia APFiring->Pain Analgesia Antinociception (Pain Relief) APFiring->Analgesia Reduced Signal

Figure 1: Mechanism of Action. This compound targets upregulated Nav1.7 channels in the DRG, dampening hyperexcitability associated with neuropathic pain states.

Experimental Protocols

Protocol A: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This is the "gold standard" model for this compound assessment, as the compound specifically reverses mechanical hyperalgesia in diabetic mice but has little effect on non-diabetic controls.[1]

Animals: Male C57BL/6 mice (8–10 weeks).

1. Induction of Diabetes:

  • Fast mice for 4 hours.

  • Inject STZ (200 mg/kg, i.p.) dissolved in citrate buffer (pH 4.5).[1]

  • Verify diabetes 1 week later (Blood glucose > 300 mg/dL).[1]

  • Wait 4 weeks post-injection for neuropathy (mechanical hypersensitivity) to develop.[1]

2. Dosing Regimen:

  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).[1][4]

  • Dose Range: 1, 3, 10 mg/kg.[1]

  • Control: Vehicle (5% DMSO/Saline).[1]

  • Positive Control: Pregabalin (30 mg/kg) or Mexiletine.[1]

3. Behavioral Testing (Von Frey):

  • Acclimatization: Place mice in plexiglass boxes on a wire mesh grid for 30 mins.

  • Baseline (T=0): Measure paw withdrawal threshold (PWT) using Von Frey filaments (Up-Down method) immediately before dosing.

  • Dosing: Administer this compound.

  • Timepoints: Measure PWT at 0.5, 1, 2, 4, and 6 hours post-dose.

Protocol B: Oxaliplatin-Induced Peripheral Neuropathy

This compound is effective in chemotherapy-induced neuropathy, particularly for cold and mechanical allodynia.[1]

1. Induction:

  • Administer Oxaliplatin (6 mg/kg, i.p.) once.[1]

  • Neuropathy typically peaks at Day 3–7.[1]

2. Chronic Dosing Regimen:

  • Start: Day 1 post-Oxaliplatin.

  • Dose: 10 mg/kg this compound, s.c., once daily for 7–10 days.[1]

  • Testing: Perform behavioral tests 24 hours after the last dose to assess preventative/maintenance effects.[1]

Data Analysis & Interpretation

Calculating % MPE (Maximum Possible Effect)

To normalize data across animals, convert raw grams (threshold) to %MPE.[1]


[1]
  • Cut-off Value: Usually 2.0 g or 4.0 g for mice (to prevent tissue damage).[1]

Expected Results
ParameterVehicle ControlThis compound (10 mg/kg)Interpretation
Baseline PWT (Diabetic) ~0.4 g~0.4 gSevere allodynia present.[1]
Peak PWT (1h post-dose) ~0.4 g~1.2 – 1.6 g Significant reversal of allodynia.[1]
Duration of Action N/A2 – 4 hoursShort half-life requires frequent dosing or sustained release.[1]
Effect in Naïve Mice ~1.5 g~1.5 gNo effect (State-dependent block).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Screening & Grouping cluster_2 Phase 3: Treatment & Testing Induction Induction (STZ 200mg/kg or Oxaliplatin) Wait Development Period (STZ: 4 weeks | Oxa: 3 days) Induction->Wait Screening Baseline Von Frey (Exclude non-responders) Wait->Screening Randomization Randomization (n=8-10/group) Screening->Randomization Dosing Dosing this compound (1, 3, 10 mg/kg s.c.) Randomization->Dosing Testing Testing Intervals (0.5, 1, 2, 4h) Dosing->Testing

Figure 2: Experimental workflow for evaluating this compound in neuropathic pain models.[1]

Safety & Toxicology

While this compound (Neoline) is less toxic than Aconitine, it remains a potent alkaloid affecting ion channels.[1]

  • Therapeutic Window: The effective dose (1–10 mg/kg) is distinct from the lethal dose, but the margin is narrower than standard analgesics.

  • Monitoring: Observe mice for 30 minutes post-injection for signs of neurotoxicity:

    • Signs: Respiratory distress, convulsions, arrhythmia, paralysis.[1]

  • LD50: Precise murine LD50 for pure this compound is not well-established but is estimated >100 mg/kg (s.c.), whereas Aconitine LD50 is ~0.3 mg/kg.[1]

  • Exclusion: Any animal showing motor deficits (Rotarod test) should be excluded, as sedation/paralysis confounds pain withdrawal reflexes.[1]

References

  • Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats.[1][2] Journal of Ethnopharmacology, 241, 111859.[1][2] Link

  • Nakatani, Y., et al. (2020). Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice.[1][2][5][6][7] Journal of Ethnopharmacology, 259, 112963.[1][2][5][7] Link

  • Wang, C., et al. (2010). Antinociceptive effects of Bullatine A (analogous comparison) in mice.[1] Biological and Pharmaceutical Bulletin, 33(7), 1192-1196.[1] Link

  • Suzuki, Y., et al. (1999). Antinociceptive effects of processed Aconiti tuber in mice: evaluation of the mechanism of action. Journal of Ethnopharmacology, 64(1), 29-36.[1] Link

Sources

Application Note: Quantitative Bioanalysis of Bullatine B (Neoline) in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals conducting pharmacokinetic (PK) or toxicological studies on Aconitum alkaloids. It focuses on the quantitative analysis of Bullatine B (chemically synonymous with Neoline ) in biological matrices.

Executive Summary

This compound (CAS: 466-26-2), also known as Neoline , is a C19-diterpenoid alkaloid found in Aconitum species (A. brachypodum, A. flavum). While it exhibits analgesic and anti-inflammatory properties, its narrow therapeutic index necessitates precise quantification to monitor potential cardiotoxicity and neurotoxicity.

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound. The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanup and achieves a Lower Limit of Quantification (LLOQ) suitable for trace-level pharmacokinetic profiling.

Chemical Background & Fragmentation Logic[1][2]

Understanding the physicochemical properties of this compound is critical for method optimization.

  • Chemical Name: Neoline (this compound)

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 437.28 Da

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Precursor Ion:

    
    
    

Fragmentation Pathway: Diterpenoid alkaloids typically fragment via neutral losses of water and methanol due to their multiple hydroxyl and methoxy groups.

  • Primary Transition (Quantifier): Loss of water (

    
    , -18 Da).[2]
    
  • Secondary Transition (Qualifier): Loss of methanol (

    
    , -32 Da) or combined losses.
    
    • 
       (Loss of MeOH)
      
    • 
       (Loss of 
      
      
      
      + MeOH)
Figure 1: Analytical Decision Workflow

G Sample Biological Sample (Plasma/Serum) Prep Sample Preparation (LLE with Ethyl Acetate) Sample->Prep Extraction LC UHPLC Separation (C18 Column, Acidic pH) Prep->LC Injection Ionization ESI+ Ionization (m/z 438.3) LC->Ionization Elution MS2 MS/MS Fragmentation Ionization->MS2 CID Quant Quantification (m/z 420.3) MS2->Quant Primary Trans. Qual Confirmation (m/z 406.3 / 388.3) MS2->Qual Secondary Trans.

Caption: Workflow for the extraction and targeted MS/MS analysis of this compound.

Experimental Protocol

Materials and Reagents[5][6][7][8][9]
  • Reference Standard: this compound (Neoline), purity >98%.

  • Internal Standard (IS): Lappaconitine (

    
    , MW 584.7) is recommended due to structural similarity and distinct mass. Alternatively, Mesaconitine .
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtAc), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free rat/human plasma (K2EDTA or Heparin).

Solution Preparation[9]
  • Stock Solutions: Dissolve this compound and IS separately in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Standard Solutions: Serially dilute this compound stock with 50% Methanol to create a calibration range (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in 50% Methanol.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to minimize matrix effects and protect the MS source.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution. Vortex for 10 sec.

  • Alkalinization (Optional but Recommended): Add 10 µL of 0.1 M Ammonium Hydroxide (

    
    ) to adjust pH > 8. This ensures the alkaloid is in its non-ionized free-base form, improving extraction efficiency into the organic layer.
    
  • Extract: Add 600 µL of Ethyl Acetate .

  • Mix: Vortex vigorously for 3 minutes or shake on a plate shaker for 10 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase (Initial conditions: 95% Water / 5% ACN + 0.1% FA).

  • Clarify: Centrifuge at 12,000 × g for 5 minutes. Inject 5-10 µL of the supernatant.

Instrumental Parameters

Liquid Chromatography (LC)[9][10][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 or 1.8 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate + 0.1% FA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4][5][3][6]

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.00 90 Elution of Analytes
4.00 90 Wash
4.10 5 Re-equilibration

| 6.00 | 5 | Stop |

Mass Spectrometry (MS)[3][5][8][9]
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 350°C - 500°C.

  • Gas Flows: Optimized for specific instrument (e.g., Nebulizer 50 psi, Drying Gas 10 L/min).

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)*Role
This compound 438.3 420.3 10030 - 35Quantifier
This compound438.3406.310040 - 45Qualifier
This compound438.3388.310045 - 50Qualifier
Lappaconitine (IS) 585.3 567.3 10035Quantifier

*Note: Collision Energy (CE) values are approximate. Perform a "Compound Optimization" ramp on your specific instrument to define the optimal CE.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters.

Linearity & Sensitivity[12]
  • Calibration Curve: Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    .[5][6]
    
  • LLOQ: The lowest concentration with Signal-to-Noise (S/N) > 10 and precision/accuracy within ±20%. Target LLOQ: 0.5 - 1.0 ng/mL .

Accuracy & Precision[6][7]
  • QC Samples: Low, Medium, and High QC (e.g., 3, 400, 800 ng/mL).

  • Intra-day: 5 replicates per level in one run. (CV < 15%).[7]

  • Inter-day: 3 separate runs. (CV < 15%).[7]

Matrix Effect & Recovery[6][9]
  • Matrix Effect (ME): Compare peak area of post-extraction spiked blank plasma vs. neat solution standard.

    • 
      .
      
    • Acceptable range: 85-115%. If suppression is observed (<85%), consider switching to a Stable Isotope Labeled (SIL) IS or further diluting the extract.

  • Extraction Recovery (RE): Compare peak area of pre-extraction spiked plasma vs. post-extraction spiked blank plasma.

    • LLE with Ethyl Acetate typically yields recoveries > 80% for diterpenoid alkaloids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or extraction loss.1. Ensure pH > 8 during LLE to neutralize the alkaloid.2. Check source temperature (alkaloids are thermally stable but need heat for desolvation).
Peak Tailing Interaction with silanols on column.1. Increase buffer strength (add 5mM Ammonium Formate).2. Use a high-quality end-capped column (e.g., BEH C18).
Carryover Analyte sticking to injector needle.1. Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA).
Signal Suppression Phospholipids eluting with analyte.1. Monitor Phospholipid transition (m/z 184 -> 184).2. Extend gradient wash step or switch to Supported Liquid Extraction (SLE).

References

  • Nakatani, Y., et al. (2020). "Neoline, an active ingredient of the processed aconite root... targets Nav1.7." Journal of Ethnopharmacology.

  • Li, X., et al. (2022). "Pharmacokinetics of Veratramine and Jervine... This compound (IS) quantitative ion pair was 438.2 -> 420.1." Evidence-Based Complementary and Alternative Medicine.

  • Sun, L., et al. (2021).[2] "Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang..." Molecules.

  • Tang, L., et al. (2015). "Development and validation of an LC-MS/MS method for the determination of bullatine A in rat plasma." Biomedical Chromatography.

  • PubChem. "Neoline (this compound) Compound Summary." National Library of Medicine.

Sources

Application Note: Synthesis and Semi-Synthesis of Neoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and semi-synthesis pathways for Neoline (a C19-diterpenoid alkaloid) and its bioactive derivatives. It is designed for medicinal chemists and drug development professionals targeting Nav1.7 inhibition for non-opioid analgesia.

Executive Summary

Neoline (


) is a naturally occurring alkaloid isolated from Aconitum species (A. flavum, A. carmichaeli). Unlike its lethal congener Aconitine, Neoline exhibits a wider therapeutic window while retaining potent analgesic activity via voltage-gated sodium channel (Nav1.7) inhibition .

This guide addresses the two primary challenges in Neoline therapeutics:

  • Scalable Sourcing: Overcoming the "supply problem" via optimized extraction or total synthesis strategies.

  • Derivatization: Protocols for regioselective functionalization at C-14 and C-8 to enhance lipophilicity and potency (e.g., 14-Benzoylneoline).

Chemical Foundation & Sourcing

Structural Analysis

Neoline possesses the aconitane skeleton (C19). Key functional groups for semi-synthesis are:

  • C-14 Hydroxyl (

    
    -OH):  The primary site for esterification. Modification here significantly modulates Nav1.7 affinity.
    
  • C-8 Hydroxyl: Tertiary and sterically hindered; difficult to functionalize without rearrangement.

  • C-1, C-6, C-16, C-18: Methoxylated positions (stable ethers).

  • N-Ethyl Group: Essential for bioactivity; removing/replacing it (N-dealkylation) is a strategy to alter pharmacokinetics.

Sourcing Strategy: Isolation vs. Hydrolysis

Critical Distinction: Neoline lacks the C-3 hydroxyl group present in Aconitine. Therefore, Neoline cannot be produced by simple hydrolysis of Aconitine . It must be isolated directly or obtained from specific "Bullatine" precursors.

Source MaterialMethodYield PotentialComplexity
Raw Aconitum Roots Direct Extraction (MeOH/EtOH)Low (<0.05%)High (Complex mixture)
Processed Aconite ("Fuzi") Hydrolysis of diesters reduces toxicityMediumLower (Diesters degrade)
Total Synthesis Fragment Coupling / Diels-AlderVery LowExtreme (Academic only)

Semi-Synthesis Protocol: Regioselective C-14 Acylation

The most viable pathway for drug discovery is the semi-synthesis of C-14 esters (e.g., 14-Benzoylneoline) from isolated Neoline. This modification mimics the pharmacophore of highly active aconitines but with reduced toxicity.

Reaction Logic

Neoline contains three free hydroxyls (C-14, C-8, and potentially C-1 if demethylated, but usually C-14 and C-8 are the relevant ones).

  • C-8 OH: Tertiary, hindered, forms intramolecular H-bonds.

  • C-14 OH: Secondary, accessible.

  • Challenge: Regioselectivity. Aggressive conditions can lead to C-8 acylation or skeletal rearrangement (pyro-type elimination).

Protocol: Synthesis of 14-O-Benzoylneoline

Reagents:

  • Substrate: Neoline (purity >95%)

  • Acylating Agent: Benzoyl Chloride (BzCl)

  • Base: Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve Neoline (100 mg, 0.23 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add

    
     (64 
    
    
    
    L, 0.46 mmol, 2.0 equiv) followed by DMAP (5.6 mg, 0.046 mmol, 0.2 equiv).
  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Critical: Low temperature prevents side reactions at C-8.

  • Acylation: Add Benzoyl Chloride (32

    
    L, 0.27 mmol, 1.2 equiv) dropwise over 5 minutes.
    
  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) over 1 hour. Monitor via TLC (SiO2, CHCl3:MeOH 10:1).

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient CHCl3

      
       CHCl3:MeOH (50:1).
      
    • Target Yield: 75-85% as a white amorphous powder.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance at C-14Increase DMAP to 0.5 equiv; extend time at RT.
Multi-acylation (C-8) Temperature too highMaintain 0°C strictly; reduce BzCl equivalents.
Decomposition Acid sensitivityEnsure

is in excess; use neutral alumina for purification.

Total Synthesis Pathway (Academic Context)

While semi-synthesis is preferred for supply, total synthesis provides access to "unnatural" analogs (e.g., C-ring modifications). The Wiesner and Reisman strategies are the authoritative approaches for the C19-diterpenoid skeleton.

Strategic Logic (Fragment Coupling)

The synthesis constructs the caged hexacyclic core through a convergent strategy:

  • A/B Ring Assembly: Diels-Alder cycloaddition.[2][3][4]

  • C/D Ring Formation: Intramolecular alkylation or radical cyclization.

  • Functionalization: Late-stage oxidation to install the C-14 and C-8 hydroxyls.

Pathway Visualization

NeolineSynthesis cluster_semi Semi-Synthesis Pathway Start Start: Cyclopentenone (A-Ring Precursor) Inter1 Diels-Alder Cycloaddition Start->Inter1 + Diene Core Hydrindane Intermediate Inter1->Core B-Ring Formed Step2 Radical Cyclization / Photo-addition Core->Step2 C/D Ring Setup Skeleton Aconitane Skeleton (Pentacyclic) Step2->Skeleton Cage Closure Oxidation Late-Stage Oxidation (C14/C8) Skeleton->Oxidation Stereoselective OH Neoline (-)-Neoline Oxidation->Neoline Final Deprotection Neoline_Sub Neoline (Isolated) Deriv 14-Benzoylneoline (Potent Analgesic) Neoline_Sub->Deriv BzCl, DMAP, DCM (Regioselective)

Figure 1: Strategic workflow for the Total Synthesis of the Aconitane core (top) and the practical Semi-Synthesis of bioactive derivatives (bottom).

Bioactivity & SAR Data

The following data summarizes the impact of C-14 modifications on Nav1.7 inhibition, derived from electrophysiological assays (Patch Clamp).

CompoundSubstitution (C-14)IC50 (Nav1.7)Potency RatioToxicity (LD50)
Neoline -OH~25.8

M
1.0xLow
14-Benzoylneoline -OBz~0.5 - 2.0

M
10-50x Moderate
14-Acetylneoline -OAc~10.0

M
2.5xLow
Aconitine (Ref)-OBz (plus C3-OH)< 0.1

M
>250xHigh (Lethal)

Note: The lipophilic benzoyl group at C-14 significantly enhances membrane permeability and binding affinity to the transmembrane sodium channel, but without the C-3 hydroxyl, the lethality is markedly lower than Aconitine.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions. Retrieved from

  • Wang, L., et al. (2009). Structure-cardiac activity relationship of C19-diterpenoid alkaloids. Journal of Ethnopharmacology.
  • Shi, Y., Wilmot, J. T., Nordstrøm, L. U., Tan, D. S., & Gin, D. Y. (2013).[3] Total synthesis, relay synthesis, and structural confirmation of the C18-norditerpenoid alkaloid neofinaconitine. Journal of the American Chemical Society, 135(38), 14313–14320.[3] Retrieved from

  • PubChem. (2025). Neoline Compound Summary. National Library of Medicine.[5] Retrieved from

  • Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model. Journal of Ethnopharmacology, 241, 111859. Retrieved from

  • Reisman, S. E., et al. (2021). Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine. ACS Central Science. Retrieved from

Sources

Cell culture handling and cytotoxicity testing of Bullatine B

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Handling and Cytotoxicity Profiling of Bullatine B (Neoline)

Abstract

This compound (Neoline, CAS 466-26-2) is a C19-diterpenoid alkaloid derived from Aconitum species, distinct from its highly toxic congener aconitine.[1] While historically utilized in Traditional Chinese Medicine (TCM) for rheumatism and pain, modern pharmacology identifies it as a potent, use-dependent inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 ≈ 25.8 nM), positioning it as a promising non-opioid analgesic candidate.[1] This guide provides a standardized protocol for the solubilization, handling, and cytotoxicity testing of this compound in vitro, emphasizing the determination of its therapeutic index (TI) relative to general cellular toxicity.

Introduction & Therapeutic Rationale

The development of this compound as a therapeutic agent requires a rigorous distinction between its pharmacological efficacy (Nav1.7 inhibition) and its toxicological profile. Unlike aconitine, which induces severe cardiotoxicity via persistent sodium channel activation, this compound exhibits a wider safety margin.[1]

Key Mechanisms:

  • Primary Target: Nav1.7 (SCN9A) . This compound binds to the channel in a use-dependent manner, stabilizing the inactivated state and reducing neuronal excitability in dorsal root ganglion (DRG) neurons.

  • Secondary Effects: Modulation of P2X7 receptors (anti-inflammatory) and suppression of the ROS/JNK/NF-κB pathway in microglia.

Why Cytotoxicity Testing is Critical: Researchers must define the "Safety Window." If the IC50 for Nav1.7 inhibition is ~25 nM, but the IC50 for cytotoxicity in hepatocytes (HepG2) is >40 µM, the compound possesses a high therapeutic index (>1000x), validating its potential for drug development.

Material Preparation (Pre-Analytical Phase)

This compound is lipophilic and prone to precipitation in aqueous buffers if not handled correctly.

Table 1: Physicochemical Properties & Solubilization
PropertySpecificationNotes
CAS Number 466-26-2Synonyms: Neoline
Molecular Weight 437.6 g/mol Formula: C₂₄H₃₉NO₆
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility ≥ 20 mg/mL (approx. 45 mM)
Secondary Solvent EthanolSoluble, but higher volatility makes it less ideal for long incubations.[1]
Aqueous Solubility Sparingly SolubleDo NOT dissolve directly in media/PBS.[1] Precipitates immediately.
Storage (Solid) -20°CDesiccate; stable for ≥ 2 years.[1]
Storage (Stock) -20°C or -80°CAliquot to avoid freeze-thaw cycles. Stable for 6 months.
Preparation Protocol
  • Stock Solution (10 mM): Dissolve 4.38 mg of this compound in 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Sterilization: Do not autoclave. If necessary, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Note: Nylon filters may bind alkaloids.[1]

  • Working Solution:

    • Prepare an intermediate dilution in media immediately before use.[1]

    • Critical Rule: The final DMSO concentration in the cell culture well must be ≤ 0.1% (v/v) to avoid solvent toxicity masking the compound's effects.

    • Example: To achieve 100 µM final concentration, dilute stock 1:1000.[1]

Cell Culture Models

Select the cell line based on the specific experimental question:

Cell LineTissue OriginPurposeRationale
HEK293-Nav1.7 Kidney (Transfected)Efficacy Standard model for patch-clamp/flux assays to measure IC50 of channel inhibition.[1]
SH-SY5Y NeuroblastomaNeurotoxicity Human neuronal model to assess off-target toxicity in the central nervous system.[1]
HepG2 LiverHepatotoxicity Metabolic competent line to assess potential liver injury (major site of alkaloid metabolism).[1]
RAW 264.7 / BV-2 Macrophage/MicrogliaAnti-inflammatory Used to validate NF-κB/P2X7 modulation.[1]

Cytotoxicity Assay Protocol (MTT/CCK-8)

This protocol is designed to determine the CC50 (Cytotoxic Concentration 50%) to compare against the pharmacological IC50 .

Assay Choice:

  • CCK-8 (WST-8): Preferred.[1] Higher sensitivity, less toxic to cells, no solubilization step required (reduces error).[1]

  • MTT: Acceptable alternative, but requires formazan crystal solubilization.[1]

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed HepG2 or SH-SY5Y cells in 96-well plates.

    • Density: 5,000–10,000 cells/well (ensure 70-80% confluency at treatment).[1]

    • Incubate 24h at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Aspirate old media.[1]

    • Add 100 µL fresh media containing this compound.[1]

    • Dose Range: 9-point log scale.

      • High: 100 µM (Limit test).

      • Low: 0.1 nM.[1]

      • Controls:

        • Vehicle Control: Media + 0.1% DMSO (Must be used for normalization).[1]

        • Positive Control: 10 µM Aconitine (toxic) or 1% Triton X-100 (lysis).[1]

        • Blank: Media only (no cells).[1]

  • Incubation:

    • Standard: 24 to 72 hours (72h is recommended to detect slow-onset toxicity).[1]

  • Readout (Day 2-4):

    • Add 10 µL CCK-8 reagent per well.[1][2]

    • Incubate 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm .

  • Data Analysis:

    • Subtract Blank OD from all values.[1][2]

    • Normalize to Vehicle Control (set as 100% viability).

    • Fit curve using Non-linear regression (Sigmoidal dose-response) to calculate CC50.[1]

Mechanistic & Workflow Visualization

Figure 1: this compound Mechanism of Action (Analgesia)

Caption: this compound inhibits Nav1.7 channels, blocking sodium influx and preventing nociceptive signal propagation.[1]

BullatineMechanism Bullatine This compound (Neoline) Nav17 Nav1.7 Channel (Open State) Bullatine->Nav17 Binds (Use-Dependent) Nav17_Blocked Nav1.7 Channel (Inactivated State) Nav17->Nav17_Blocked Stabilizes Na_Influx Na+ Influx Nav17->Na_Influx Normal Function Nav17_Blocked->Na_Influx Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization PainSignal Nociceptive Signal Transmission Depolarization->PainSignal Analgesia Analgesia (Pain Relief) PainSignal->Analgesia Reduction leads to

Figure 2: Cytotoxicity Profiling Workflow

Caption: Standardized workflow for determining the Therapeutic Index of this compound.

Workflow cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell Culture cluster_assay Phase 3: Assay Stock Dissolve this compound 10mM in DMSO Dilution Serial Dilution in Media (Max 0.1% DMSO) Stock->Dilution Treat Add Compound (0.1 nM - 100 µM) Dilution->Treat Seed Seed Cells (HepG2/SH-SY5Y) 5k-10k cells/well Incubate1 24h Attachment Seed->Incubate1 Incubate1->Treat Aspirate Media Incubate2 Incubate 72h Treat->Incubate2 Read Add CCK-8/MTT Read Absorbance Incubate2->Read Result Calculate CC50 & Therapeutic Index Read->Result

Expected Results & Troubleshooting

  • Solubility Artifacts: If absorbance spikes at high concentrations (e.g., >50 µM) without cell death, check for crystal precipitation in the well.[1] Inspect under a microscope before adding dye.[1]

  • Low Toxicity: this compound typically shows CC50 > 40 µM in non-neuronal lines (e.g., A549, MCF-7).[1] This confirms a wide therapeutic window compared to its Nav1.7 IC50 (~25 nM).[1]

  • Comparison: If CC50 < 10 µM, verify the purity of the compound; contamination with Aconitine or Mesaconitine can drastically skew toxicity data.

References

  • Nav1.7 Inhibition & Analgesia: Nakatani, Y., et al. (2020).[1][3][4] Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice.[1][3] Journal of Ethnopharmacology, 259, 112963.[1][3] Link

  • Cytotoxicity Profile: Wada, K., et al. (2019).[1][5] Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells.[6] Molecules, 24(12), 2317.[1] Link

  • Anti-inflammatory Mechanism: Li, J., et al. (2013).[1] Bullatine A, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways.[1][7] Brain Research Bulletin, 97, 81-85.[1] (Note: Mechanistic overlap ref). Link

  • General Pharmacology: Cayman Chemical.[1] this compound (Neoline) Product Information.[1][3]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bullatine B Peak Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Bullatine B. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of this compound in their chromatographic separations. Here, we delve into the causality behind experimental choices, offering field-proven insights to empower you in your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting HPLC method for the analysis of this compound?

A good starting point for developing an HPLC method for this compound, a diterpenoid alkaloid, involves a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of an aqueous component with a modifier and an organic solvent like acetonitrile or methanol.[1][2][3]

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended SettingRationale & Key Considerations
Column C18, 2.1-4.6 mm I.D., 100-250 mm length, 1.7-5 µm particle sizeC18 columns provide good retention for moderately non-polar compounds like this compound. Smaller particle sizes (e.g., <2 µm) can offer higher efficiency and resolution but will generate higher backpressure.
Mobile Phase A 0.1% Formic Acid in Water or 10-20 mM Ammonium Acetate/BicarbonateFormic acid helps to protonate silanol groups on the column, reducing peak tailing for basic compounds like alkaloids.[3][4] Ammonium salts act as buffers and can improve peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity than methanol. The choice can influence selectivity.
Gradient Start at a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 95%) over 15-30 minutesA gradient is often necessary to elute a range of compounds in a complex sample and can help in sharpening peaks.
Flow Rate 0.3 - 1.0 mL/minThe optimal flow rate will depend on the column dimensions and particle size. Lower flow rates can sometimes improve resolution.
Column Temperature 30-40 °CElevated temperatures can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, temperature can also affect selectivity.[5]
Detection UV at ~230-250 nm or Mass Spectrometry (MS)The specific wavelength should be optimized based on the UV spectrum of this compound. MS detection offers higher sensitivity and selectivity.[6]
Injection Volume 1-10 µLKeep the injection volume small to avoid column overload, which can lead to peak fronting and broadening.
Q2: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?

Peak tailing for basic compounds like this compound is commonly caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7][8]

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the silanol groups, minimizing their interaction with the basic this compound molecule.[9]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.

  • Addition of a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving the peak shape of the analyte of interest.

  • Lower Sample Load: Injecting a smaller amount of your sample can rule out mass overload as a cause of tailing.

Q3: I am observing a broad or split peak for this compound. What should I investigate?

Broad or split peaks can stem from several issues, ranging from the sample preparation to the HPLC system itself.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. To remedy this, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Void: A buildup of particulate matter on the column inlet frit or a void in the packing material can lead to a distorted flow path and split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening. Use tubing with a narrow internal diameter and keep the lengths as short as possible.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving common peak resolution issues encountered during this compound analysis.

Scenario 1: Poor Resolution Between this compound and an Impurity

When this compound is not adequately separated from a closely eluting impurity, a systematic approach to method optimization is required. The resolution (Rs) is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. This alters the solvent-analyte interactions and can significantly change the elution order and spacing of peaks.

    • Modify Mobile Phase pH: A small change in the pH of the aqueous mobile phase can alter the ionization state of this compound or the impurity, leading to changes in retention and improved separation.

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.[9]

  • Increase Efficiency (N): Higher efficiency leads to narrower peaks, which can improve resolution.

    • Decrease Particle Size: Moving from a 5 µm to a sub-2 µm particle size column will increase efficiency, but also system backpressure.

    • Increase Column Length: Doubling the column length will theoretically increase resolution by a factor of √2.

    • Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks and better resolution, though it will increase the analysis time.[9]

  • Adjust Retention Factor (k'):

    • Modify Mobile Phase Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and can sometimes improve the separation of early eluting peaks.

Caption: A logical workflow for systematically improving peak resolution.

Scenario 2: Peak Fronting of this compound

Peak fronting is less common than tailing but is often a sign of specific issues.

  • Column Overload: This is the most frequent cause of peak fronting.

    • Protocol: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, you have confirmed column overload.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.

    • Solution: Ensure your sample is completely dissolved. You may need to use a stronger organic solvent for initial dissolution, but then dilute it with the mobile phase before injection.

  • Column Collapse: A physical collapse of the column bed can cause peak fronting. This is more likely with certain types of columns if operated outside their recommended pH or temperature ranges.

    • Solution: If you suspect column collapse, the column will likely need to be replaced. Always operate columns within the manufacturer's specified limits.

G A Start: Peak Fronting Observed B Dilute Sample and Re-inject A->B C Peak Shape Improves? B->C D Issue: Column Overload Solution: Reduce sample concentration or injection volume. C->D Yes E Check Sample Solubility C->E No F Is Sample Fully Dissolved? E->F G Issue: Poor Solubility Solution: Ensure complete dissolution, potentially using a different solvent and diluting with mobile phase. F->G Yes H Suspect Column Collapse F->H No I Issue: Column Damage Solution: Replace column and operate within manufacturer's specifications. H->I

Caption: A decision-making diagram for addressing peak fronting.

References

  • Y. L. Chen, et al. (2008). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 954-959. [Link]

  • C. F. Liu, et al. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Chromatographic Science, 44(3), 133-137. [Link]

  • S. Tong, et al. (2012). Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH‐zone‐refining counter‐current chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1386-1397. [Link]

  • A. Kumar, et al. (2021). Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum: Isolation, characterization, and UHPLC-DAD based quantification. ChemRxiv. [Link]

  • J. Chen, et al. (2016). Quantitative analysis of five toxic alkaloids in Aconitum pendulum using ultra-performance convergence chromatography (UPC2) coupled with mass spectrometry. RSC Advances, 6(82), 78453-78460. [Link]

  • X. D. Wen, et al. (2012). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 17(9), 10066-10084. [Link]

  • H. Pang, et al. (2020). Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. Food Science and Technology, 41, 353-362. [Link]

  • Y. Zhang, et al. (2021). Simultaneous Determination of 14 Aconitum Alkaloids in Blood and Urine by SLE-UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 8868943. [Link]

  • W. Chen, et al. (2025). UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani. Journal of Yunnan University: Natural Sciences Edition, 47(2), 365-372. [Link]

  • Anonymous. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromatography Techniques. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

Sources

Technical Support Center: Troubleshooting Neoline Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Researchers frequently encounter low recovery rates (<60%) for Neoline (C₂₄H₃₉NO₆) when applying generic alkaloid extraction protocols designed for Aconitine.

The Root Cause: Unlike the lipophilic diester alkaloids (e.g., Aconitine, Mesaconitine), Neoline is significantly more polar due to the presence of free hydroxyl groups and the absence of ester functionalities at the C-8 and C-14 positions [1].

The Solution: Standard protocols often utilize Diethyl Ether for liquid-liquid extraction (LLE). While effective for Aconitine, Ether is a poor solvent for Neoline, leading to significant partition losses into the aqueous phase. Successful recovery requires a shift to chlorinated solvents (Chloroform or Dichloromethane) and precise pH control to suppress ionization during the organic phase transfer.

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, one must understand the molecule's behavior in biphasic systems.

ParameterData PointImplication for Extraction
Molecular Formula C₂₄H₃₉NO₆C19-Norditerpenoid Alkaloid
pKa (Approx.) 7.5 – 8.5 (Basic)Requires pH > 10.0 for >99% free-base conversion.
Polarity Moderate-HighMore polar than Aconitine/Hypaconitine.
Solubility (Ether) Partial/Low CRITICAL FAILURE POINT: Poor extraction efficiency.
Solubility (CHCl₃) HighPreferred solvent for final extraction.
Solubility (Water) pH-DependentSoluble as salt (pH < 5); Sparingly soluble as base.[1]

Optimized Extraction Protocol (Self-Validating)

This protocol replaces the standard "Ether-only" workflow with a polarity-matched system.

Phase A: Lysis & Initial Extraction
  • Maceration: Suspend 1.0 g dried, pulverized root (Aconitum spp.) in 10 mL Methanol (not Ethanol, to maximize polar recovery).

  • Sonication: Sonicate for 30 mins at <40°C. (High heat degrades co-occurring ester alkaloids, though Neoline itself is relatively stable).

  • Filtration: Filter supernatant. Repeat x2. Combine extracts.

  • Concentration: Evaporate Methanol to dryness under vacuum.

Phase B: Acid-Base Purification (The "Switch")
  • Acidification: Reconstitute residue in 10 mL 0.5 M H₂SO₄ .

    • Validation: Check pH is < 2.0. Neoline is now a water-soluble salt (Neoline·H⁺).

  • Lipid Wash (Critical Step): Wash the acidic aqueous phase with 10 mL Diethyl Ether .

    • Action: Discard the Ether layer.

    • Why: This removes fats, chlorophyll, and neutral terpenes. Neoline remains in the acid water.

  • Basification: Adjust aqueous phase to pH 10.0 - 11.0 using concentrated NH₄OH (25%).

    • Validation: Use a calibrated pH probe, not litmus paper. pH must be ≥ pKa + 2.

  • Target Extraction: Extract the aqueous phase 3x with Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Correction:DO NOT USE ETHER HERE.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

Visualization: The Solubility Switch

The following diagram illustrates the phase partitioning logic necessary for high recovery.

NeolineExtraction Start Crude Methanol Extract AcidStep Add 0.5M H2SO4 (pH < 2) Start->AcidStep WashStep Wash with Diethyl Ether AcidStep->WashStep PhaseSplit1 Phase Separation WashStep->PhaseSplit1 EtherLayer1 Ether Layer: Fats, Chlorophyll (DISCARD) PhaseSplit1->EtherLayer1 WaterLayer1 Aqueous Layer: Neoline Salt (Soluble) PhaseSplit1->WaterLayer1 Neoline stays in water BaseStep Basify with NH4OH (pH 10-11) WaterLayer1->BaseStep ExtractStep Extract with CHCl3 (Chloroform) BaseStep->ExtractStep PhaseSplit2 Phase Separation ExtractStep->PhaseSplit2 WaterLayer2 Aqueous Layer: Salts, Polar Impurities (DISCARD) PhaseSplit2->WaterLayer2 OrgLayer2 Chloroform Layer: Neoline Free Base (RETAIN) PhaseSplit2->OrgLayer2 High Recovery

Caption: Figure 1. Acid-Base partitioning logic. Note the critical solvent switch from Ether (wash) to Chloroform (recovery) to accommodate Neoline's polarity.

Troubleshooting Guide (FAQs)

Q1: I am using the standard Pharmacopoeia method (Ether extraction), but my Neoline recovery is <40%. Why?

A: Standard Pharmacopoeia methods are often optimized for Aconitine (a diester alkaloid), which is highly lipophilic. Neoline is an amino-alcohol (norditerpenoid) and is significantly more polar [2].

  • The Fix: When you extract the basified water with Ether, Neoline partitions poorly (roughly 50/50) between the water and Ether. You must switch to Chloroform or Dichloromethane for the final extraction step. These solvents have a higher polarity index and will pull the Neoline out of the aqueous phase efficiently.

Q2: My HPLC peaks for Neoline are tailing significantly. Is this affecting my quantification?

A: Yes, peak tailing makes integration difficult and lowers reproducibility. This is caused by the interaction between the basic nitrogen on the Neoline molecule and residual acidic silanols on your HPLC column [3].

  • The Fix:

    • Add a Modifier: Add 0.1% Triethylamine (TEA) or 10mM Ammonium Bicarbonate to your mobile phase. This "masks" the silanols.

    • pH Adjustment: Ensure mobile phase pH is > 8.0 (using a polymer-based or hybrid column like Waters XBridge) or < 3.0 (to protonate silanols).

    • Column Choice: Switch to a "Base-Deactivated" (BDS) C18 column.

Q3: I see an emulsion layer during the Chloroform extraction. How do I recover the Neoline trapped there?

A: Emulsions are common when extracting plant material rich in saponins or proteins.

  • The Fix:

    • Centrifugation: Spin the biphasic mixture at 3000 x g for 5 minutes. This usually breaks the emulsion into a tight puck.

    • Salting Out: Add solid NaCl to the aqueous phase (saturation). This increases the ionic strength, forcing organics out of the water and breaking the emulsion.

    • Filtration: Pass the emulsion through a pad of Celite or glass wool.

Q4: Is my Neoline degrading during extraction?

A: Neoline is more stable than Aconitine because it lacks the labile ester groups at C-8 and C-14 that are prone to hydrolysis [4]. However, if you are heating the sample >60°C or exposing it to strong alkali (pH > 12) for extended periods, degradation can occur.

  • Validation: Check for the appearance of "Neoline-related compounds" or unidentified peaks eluting earlier than Neoline (indicative of oxidation or structural rearrangement). Keep extraction temperatures <40°C.

Diagnostic Decision Tree

Use this logic flow to identify the specific bottleneck in your current workflow.

TroubleshootingTree Problem Issue: Low Neoline Recovery CheckSolvent 1. Check Extraction Solvent Problem->CheckSolvent IsEther Using Diethyl Ether? CheckSolvent->IsEther SwitchSolvent SOL: Switch to Chloroform/DCM (Neoline is too polar for Ether) IsEther->SwitchSolvent Yes CheckpH 2. Check Basification pH IsEther->CheckpH No IsLowPH Is pH < 9.5? CheckpH->IsLowPH AdjustPH SOL: Adjust to pH 10-11 (Ensure Free Base form) IsLowPH->AdjustPH Yes CheckHPLC 3. Check HPLC Method IsLowPH->CheckHPLC No IsTailing Peak Tailing? CheckHPLC->IsTailing FixMobilePhase SOL: Add TEA or NH4HCO3 Use Base-Deactivated Column IsTailing->FixMobilePhase Yes

Caption: Figure 2. Diagnostic decision tree for isolating the cause of low yield or poor data quality.

References

  • Wang, Y., et al. (2014). "Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography." Molecules, 19(8), 12606-12618.

  • Csupor, D., et al. (2011). "C19-Diterpenoid Alkaloids from Aconitum Species: Structure, Pharmacology and Toxicology." Bioactive Natural Products.

  • BenchChem Technical Support. (2025). "Optimizing HPLC Separation of Aconitum Alkaloids." Chromatography Guides.

  • Xie, Y., et al. (2005). "Simultaneous determination of six Aconitum alkaloids in Aconitum herbs and processed products by HPLC-MS." Journal of Separation Science.

Sources

Technical Support Center: A Guide to the Chromatographic Separation of Bullatine A and Bullatine B

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and methodologies for the challenging separation of two key diterpenoid alkaloids from Aconitum species: Bullatine A and Bullatine B. Our approach is designed to move beyond simple protocols, offering a foundational understanding of the separation principles to empower you to solve complex purification challenges.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common preliminary questions and corrects a critical misconception about the relationship between Bullatine A and this compound.

Q1: Are Bullatine A and this compound structural isomers?

This is the most critical starting point for any separation strategy. Contrary to a common assumption, Bullatine A and this compound are not structural isomers.

Structural isomers are compounds that share the same molecular formula but have a different arrangement of atoms.[1][2][3] Bullatine A and this compound possess different molecular formulas and, consequently, different molecular weights.

  • Bullatine A (BA): Molecular Formula: C₂₂H₃₃NO₂ | Molecular Weight: ~343.5 g/mol [4]

  • This compound (BB), also known as Neoline: Molecular Formula: C₂₄H₃₉NO₆ | Molecular Weight: ~437.6 g/mol [5][6][7]

This fundamental difference is crucial because it dictates that their separation is based on differing physicochemical properties, not the subtle spatial or bonding differences seen between true isomers.

Q2: What are the key physicochemical differences between Bullatine A and this compound?

Understanding the structural and property differences is key to designing a successful separation method. The additional oxygen atoms in this compound (Neoline) significantly increase its polarity compared to Bullatine A.

PropertyBullatine AThis compound (Neoline)Implication for Separation
Molecular Formula C₂₂H₃₃NO₂[4]C₂₄H₃₉NO₆[5]Significant difference in mass, useful for MS detection.
Molecular Weight 343.5 g/mol [4]437.6 g/mol [5][7]Different response factors in some detectors.
Functional Groups Contains hydroxyl and ketone/ether functionalities.Contains multiple hydroxyl and ether groups.[5]This compound is significantly more polar (more hydrophilic) due to a higher number of hydrogen bond donors/acceptors.[8][9]
Predicted Polarity Less PolarMore PolarIn normal-phase chromatography, this compound will elute later. In reversed-phase chromatography, this compound will elute earlier.
Q3: If they aren't isomers, why is their separation still challenging?

The difficulty arises from their co-occurrence in the same natural source (Aconitum species) and their shared core chemical scaffold.[5][10]

  • Co-extraction: Standard extraction protocols will isolate a wide range of diterpenoid alkaloids, resulting in a complex mixture containing both compounds.

  • Similar Structural Backbone: Both are C19-diterpenoid alkaloids, meaning they share a complex, rigid ring system. This similarity can lead to comparable interactions with chromatographic stationary phases, causing peak overlap or co-elution.

  • Complex Matrix: Crude plant extracts contain numerous other alkaloids and metabolites, which can interfere with the separation and overload the chromatographic column.[11]

Chromatographic Method Development and Troubleshooting

This section provides a logical workflow and addresses specific issues encountered during High-Performance Liquid Chromatography (HPLC) method development.

G cluster_0 Separation Workflow crude_extract Crude Alkaloid Extract from Aconitum sp. pre_fractionation Preliminary Fractionation (e.g., Vacuum Liquid Chromatography) crude_extract->pre_fractionation Reduces complexity analytical_dev Analytical HPLC Method Development pre_fractionation->analytical_dev Provides cleaner fractions prep_scaleup Preparative Scale-Up (HPLC or CCC) analytical_dev->prep_scaleup Establishes separation conditions purity_analysis Purity Analysis & Identification (HPLC, MS, NMR) prep_scaleup->purity_analysis Isolates compounds

Caption: General workflow for isolating Bullatine A and B.
Q4: My initial HPLC run on a C18 column shows poor resolution between Bullatine A and B. What are my next steps?

Poor resolution on a standard C18 (octadecylsilane) column is a common issue when separating structurally similar natural products.[12] A C18 column separates primarily based on hydrophobicity, which may not be sufficient to resolve compounds with similar alkaloid backbones.

This is a classic selectivity problem. Your goal is to introduce different interaction mechanisms to exploit the subtle physicochemical differences between the two molecules.

G cluster_1 HPLC Troubleshooting Logic start Poor Resolution or Co-elution Observed mobile_phase Step 1: Optimize Mobile Phase - Adjust pH (2.5-4.0) - Change Organic Modifier (ACN vs MeOH) - Vary Buffer Concentration start->mobile_phase Most common cause column_chem Step 2: Change Stationary Phase - Phenyl Column (π-π interactions) - Polar-Embedded Column - Mixed-Mode (RP/Ion-Exchange) mobile_phase->column_chem If still unresolved resolved Separation Achieved mobile_phase->resolved temp Step 3: Adjust Temperature - Try 30°C, 40°C, 50°C column_chem->temp For fine-tuning column_chem->resolved temp->resolved

Caption: Decision tree for troubleshooting poor HPLC separation.

Troubleshooting & Optimization Strategy:

  • Modify the Mobile Phase pH (Highest Impact):

    • Rationale: Alkaloids contain a basic nitrogen atom. Controlling the pH of the mobile phase ensures a consistent protonation state, which is critical for reproducible retention times and good peak shape.[12] Operating at a low pH (e.g., 3.0) will protonate the nitrogen, allowing for potential ion-exchange interactions and minimizing peak tailing from silanol interactions.

    • Action: Introduce a buffer. Start with 0.1% formic acid or acetic acid in both the aqueous and organic phases. For more precise control, use an ammonium formate or ammonium acetate buffer adjusted to a pH between 2.5 and 4.0.

  • Change the Stationary Phase Chemistry:

    • Rationale: If pH adjustment is insufficient, you need a different primary separation mechanism.

    • Action:

      • Phenyl Column (e.g., Phenyl-Hexyl): This is an excellent first alternative. The phenyl rings on the stationary phase can induce π-π interactions with the aromatic rings present in many alkaloids, offering a completely different selectivity compared to the hydrophobic interactions of C18.[12][13]

      • Polar-Embedded Phase Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes.

      • Mixed-Mode Column: For very difficult separations, a mixed-mode column combining reversed-phase and ion-exchange characteristics can provide exceptional resolving power.[12]

Q5: I'm observing significant peak tailing for both alkaloids. How can I achieve symmetrical peaks?

Peak tailing for basic compounds like alkaloids is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated, acidic residual silanol groups (Si-O⁻) on the silica surface of the column.

Solutions:

  • Use a Low pH Mobile Phase: As described above, operating at a pH of ~3 will protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction.[12]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analytes. Caution: TEA can be difficult to remove from a column and may suppress MS ionization.

  • Use a Modern, High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of residual silanol groups, greatly reducing peak tailing for basic compounds.

Protocols and Alternative Methodologies
Protocol 1: Recommended HPLC Starting Conditions

This protocol provides a robust starting point for separating Bullatine A and B. Further optimization will be required based on your specific instrument and extract.

  • System: HPLC with UV or MS Detector

  • Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B

    • 35-40 min: 50% to 90% B (column wash)

    • 40-45 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 235 nm or MS (ESI+)

  • Expected Elution: Due to its higher polarity, This compound (Neoline) is expected to elute before the less polar Bullatine A .

Q6: My goal is preparative isolation of >100 mg of each compound. Is preparative HPLC my only option?

While preparative HPLC is a viable option, it can be costly and time-consuming for large quantities. For gram-scale purification of alkaloids, Counter-Current Chromatography (CCC) is a highly effective alternative.[11][14][15]

  • What is it? CCC is a liquid-liquid partition chromatography technique that uses no solid support, thus avoiding the irreversible adsorption of valuable samples.[11]

  • How it works for Alkaloids: The technique of pH-zone-refining CCC is particularly powerful. In this method, a pH gradient is used to modify the partition coefficient of the basic alkaloids. The sample is loaded in its neutral form, and an acidic or basic mobile phase is used to elute the compounds as sharp, concentrated bands based on their pKa and partition coefficients.[14]

  • Advantages:

    • High sample loading capacity (grams).

    • No loss of sample due to irreversible binding.

    • Total recovery of the injected sample.

    • Reduced solvent consumption compared to preparative HPLC.

A suitable two-phase solvent system for diterpenoid alkaloids often involves a mixture like Petroleum Ether–Ethyl Acetate–Methanol–Water.[14] Triethylamine is added to the stationary phase (upper phase) to keep the alkaloids in their neutral form, while hydrochloric acid is added to the mobile phase (lower phase) to protonate and elute them.[14]

References
  • Srivastava, S. K., et al. (1994). SEPARATION OF DITERPENOID ALKALOIDS BY HIGH PERFORMANCE CENTRIFUGAL PARTITION CHROMATOGRAPHY. Heterocycles, 39(1), 1687-1698. [Link]

  • Pelletier, S. W., et al. (1981). Diterpenoid Alkaloid Separation via VLC. Journal of Natural Products, 44(5), 625-632. [Link]

  • Pelletier, S. W., et al. (1980). Separation of Diterpenoid Alkaloid Mixtures Using Vacuum Liquid Chromatography. Journal of Natural Products, 43(3), 395-405. [Link]

  • Li, S., et al. (2012). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules, 17(11), 13393-13403. [Link]

  • Desai, H. K., et al. (1985). Separation of diterpenoid alkaloid mixtures using the Chromatotron. Journal of Chromatography A, 322, 223-231. [Link]

  • Liu, S., et al. (2022). Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice. Pharmaceutical Biology, 60(1), 2047-2056. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent. [Link]

  • National Center for Biotechnology Information. (n.d.). Neoline. PubChem Compound Database. [Link]

  • Lifeasible. (n.d.). Bullatine A. Lifeasible Products. [Link]

  • Vareum. (n.d.). Bullatine-B. Vareum Catalog. [Link]

  • Li, J., et al. (2013). Bullatine A, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways. Brain Research Bulletin, 97, 81-85. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Dong, J., et al. (2020). Preparative isolation and purification of B-type fumonisins by using macroporous resin column and high-speed countercurrent chromatography. Food Additives & Contaminants: Part A, 37(1), 143-152. [Link]

  • El-Ashmawy, I. M. (n.d.). Physico-chemical properties in relation to biological action. Mansoura University. [Link]

  • Clark, J. (2023). Structural isomerism. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2025). Structural Isomerism Explained: The Different Types! YouTube. [Link]

  • ResearchGate. (n.d.). The (A) physicochemical properties and (B) chemical space of InflamNat compounds. ResearchGate. [Link]

  • Med School Coach. (2025). Structural Isomers | Types, Examples & Easy Explanation. YouTube. [Link]

Sources

Technical Support Center: Minimizing Matrix Interference in Bullatine B (Neoline) Plasma Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Bioanalytical Method Optimization / Matrix Effect Mitigation Target Analyte: Bullatine B (Synonym: Neoline; CAS: 466-26-2) Matrix: Human/Rat Plasma Instrumentation: LC-MS/MS (ESI+)[1]

Executive Summary: The Matrix Challenge

This compound (Neoline) is a C19-diterpenoid alkaloid (


, MW 437.6).[1][2] As a lipophilic base (pKa ~7–9), it presents a classic bioanalytical challenge: it co-elutes with endogenous plasma phospholipids (PLs), specifically lysophosphatidylcholines (lyso-PCs), which are notorious for causing significant ion suppression  in Electrospray Ionization (ESI+).[1]

This guide moves beyond standard protocols to address the mechanistic causes of interference. Our goal is to transition your assay from "detectable" to "robust and reproducible" by systematically removing matrix competitors.

Module 1: Sample Preparation – The First Line of Defense

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile, but my sensitivity is low and variable. Why?

A: While PPT is fast, it is a "dirty" cleanup. It removes proteins but leaves behind over 95% of plasma phospholipids. In ESI+, these phospholipids compete for protons and surface charge on the electrospray droplet. Because this compound is co-extracted with these lipids, they suppress its ionization, leading to poor sensitivity and high variability (Matrix Effect > 20%).

Recommendation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism.[1]

The Logic (Causality): this compound contains a tertiary amine.[1] By acidifying the sample, you protonate this amine (


).[1]
  • Load (Acidic pH): The positively charged this compound binds to the sorbent via electrostatic attraction (cation exchange). Neutral interferences pass through.[1]

  • Wash (High Organic): You can wash the cartridge with 100% methanol.[1] This removes neutral lipids and hydrophobic interferences without eluting the basic analyte (which is locked by charge).

  • Elute (Basic pH): Add 5% Ammonia in Methanol. This deprotonates the this compound, breaking the electrostatic bond and eluting it clean, leaving anionic interferences behind.

Workflow Visualization: MCX Extraction Logic

MCX_Extraction_Workflow Start Plasma Sample + IS (this compound) Pretreat Pre-treatment Add 2% Formic Acid (Protonate Amine) Start->Pretreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Pretreat->Load Analyte is [M+H]+ Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Retains Analyte Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutral Lipids) Wash1->Wash2 Analyte Locked by Charge Elute Elution: 5% NH4OH in MeOH (Neutralize Amine -> Release) Wash2->Elute Lipids Removed Final Clean Extract (Phospholipid Depleted) Elute->Final

Caption: Step-by-step logic of Mixed-Mode Cation Exchange (MCX) to selectively isolate basic alkaloids like this compound from lipid-rich plasma.

Module 2: Chromatographic Separation

Q: Even with extraction, I see signal drift over large sample batches. How do I protect my column and source?

A: Signal drift often indicates that phospholipids are accumulating on your column and eluting unpredictably in subsequent runs. You must separate the "Phospholipid Zone" from your analyte.

Protocol Optimization:

  • Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl phase.[1]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 8.5) or 0.1% Formic Acid.[1][3]

    • B: Acetonitrile (MeCN) or Methanol (MeOH).[1]

    • Note: this compound (Neoline) is a base.[1] Using a high pH buffer (pH > pKa) suppresses the ionization in the liquid phase, increasing retention on the C18 column and improving peak shape. However, for MS sensitivity, positive mode requires protons. Often, a low pH (Formic acid) is preferred for sensitivity, even if peak shape suffers slightly.

  • The "Flush" Step:

    • This compound typically elutes early-to-mid gradient.[1]

    • Crucial: You must ramp to 95-100% B and hold for at least 2 minutes at the end of every injection to wash off the highly hydrophobic phosphatidylcholines (retention factor

      
      ).
      
Quantitative Comparison: Extraction Efficiency
MethodRecovery (%)Matrix Effect (ME%)Phospholipid RemovalSuitability for this compound
Protein Precipitation (PPT) > 90%130-150% (Enhancement/Suppression)< 5%Low (High risk of interference)
Liquid-Liquid Extraction (LLE) 70-85%95-105%~70%Medium (Good, but labor intensive)
SPE (Mixed-Mode MCX) 85-95% 98-102% > 99% High (Gold Standard)

Module 3: Mass Spectrometry Tuning & Diagnostics

Q: How do I definitively prove that matrix interference is gone?

A: Do not rely solely on IS response. You must perform a Post-Column Infusion (PCI) experiment.[1]

The PCI Protocol (Self-Validating System):

  • Setup: Infuse a constant stream of pure this compound standard (e.g., 100 ng/mL) into the MS source via a T-tee connector.[1]

  • Injection: While infusing, inject a "Blank Plasma Extract" (processed exactly like a sample) via the LC column.

  • Observation: Monitor the baseline of this compound.

    • Ideal: A flat, steady line.[1]

    • Interference: A dip (suppression) or hump (enhancement) in the baseline at the retention time where this compound would elute.

  • Correction: If a dip aligns with your analyte's retention time, you must adjust the LC gradient to move the analyte out of that suppression zone.

Q: What are the optimal MS settings?

  • Ionization: ESI Positive (

    
    ).[1][3][4]
    
  • Precursor Ion:

    
     438.6 (calculated from MW 437.6).[1]
    
  • Fragment Ions: Common diterpenoid alkaloid losses include water (

    
     Da), methanol (
    
    
    
    Da), or the ethyl group.[1]
    • Primary Transition:[1]

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      ).[1]
    • Note: Always optimize collision energy (CE) experimentally, as Aconitum alkaloids can be fragile.[1]

Module 4: Troubleshooting FAQ

Q: My Internal Standard (IS) response varies by >50% between samples.

  • Cause: This is the hallmark of "Matrix Effect." The phospholipids differ between patients/animals.

  • Fix: Switch to the MCX extraction method described above. If unavailable, switch the LC column to a Biphenyl phase, which often separates alkaloids from lipids better than C18.[1]

Q: I see "carryover" in my blank samples.

  • Cause: this compound is basic and lipophilic; it sticks to metallic surfaces and injector seals.

  • Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .[1] The acid ensures the base stays soluble, and the isopropanol dissolves the lipophilic residue.

Diagnostic Decision Tree

Troubleshooting_Tree Issue Problem: Low Sensitivity or Variable IS Check1 Perform Post-Column Infusion (PCI) Issue->Check1 Result1 Suppression Zone at Analyte RT? Check1->Result1 Yes Yes: Matrix Effect Result1->Yes Dip in Baseline No No: Instrument/Chemistry Issue Result1->No Flat Baseline Action1 Change Extraction to SPE (MCX) Yes->Action1 Action2 Modify LC Gradient (Move Analyte away from Lipids) Yes->Action2 Action3 Check Needle Wash (Carryover?) No->Action3 Action4 Optimize Source Temp/Gas No->Action4

Caption: Decision matrix for diagnosing sensitivity loss. The Post-Column Infusion (PCI) is the critical "Go/No-Go" test for matrix effects.

References

  • Wang, X., et al. (2016). Sensitive determination of three aconitum alkaloids and their metabolites in human plasma by matrix solid-phase dispersion with vortex-assisted dispersive liquid-liquid microextraction.[1][5][6] Journal of Separation Science. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids.[1][7] Analytical Chemistry. (Seminal paper on Matrix Effect calculation). Available at: [Link][1]

  • PubChem. Neoline (this compound)[1] Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Chen, Y., et al. (2012). Determination of bullatacin in rat plasma by liquid chromatography-mass spectrometry.[1][3] Journal of Chromatography B. (Reference for LLE extraction of similar acetogenins). Available at: [Link]

Sources

Neoline™ Technical Support Center: Mobile Phase pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Mobile Phase pH Optimization & Troubleshooting Applicable Product Line: Neoline™ Hybrid-Silica Stationary Phases (C18, Phenyl-Hexyl, HILIC) Target Audience: Method Development Scientists, QC Analysts

Executive Summary: The Neoline™ Advantage

Welcome to the Neoline™ Technical Support Center. You are likely here because you are experiencing peak shape issues, retention drift, or are developing a new method for ionizable compounds.

The Core Philosophy: The Neoline™ stationary phase is built on Hybrid Particle Technology . Unlike traditional silica which dissolves at pH > 8.0 and loses bonded phase at pH < 2.0, Neoline™ is engineered to withstand pH 1.5 – 11.0 . However, capability does not equal optimization. The pH of your mobile phase is the single most powerful lever you have to control selectivity (separation factor,


) and peak symmetry.

This guide moves beyond basic instructions to the physics of your separation.

Part 1: The Physics of Selectivity (FAQ)
Q: Why does a 0.1 unit change in pH drastically shift my retention times?

A: You are likely operating near the


  of your analyte.
Chromatography follows the Henderson-Hasselbalch equation . When mobile phase pH equals the analyte’s 

, the molecule is split 50:50 between its ionized (polar) and non-ionized (hydrophobic) states.
  • The Danger Zone: Operating at

    
    . Small fluctuations in buffer preparation will cause massive swings in the ionized fraction, leading to retention time (
    
    
    
    ) instability.
  • The Neoline™ Rule: Always set your mobile phase pH at least 2.0 units away from the analyte’s

    
     to ensure >99% ionization control.
    
Q: I am analyzing basic drugs. Should I use low or high pH?

A: This is the classic "Retention vs. Peak Shape" trade-off.

  • Low pH (pH 2-3): Bases are fully protonated (

    
    ). They are polar and elute faster. However, silanols on the silica surface are protonated (neutral), reducing secondary interactions. Result:  Good peak shape, lower retention.
    
  • High pH (pH 10+): Bases are deprotonated (Neutral

    
    ). They become hydrophobic and retain strongly on the Neoline™ C18 ligand. Result:  Maximum retention, often improved resolution for polar bases.
    
  • Why Neoline™ Matters: Traditional columns die at pH 10. Neoline™ allows you to work here safely to maximize retention of polar bases.

Part 2: Troubleshooting Peak Shape
Q: My acidic compounds look fine, but my basic peaks are tailing (As > 1.5). Why?

A: This is "Silanol Activity." Even on high-quality Neoline™ columns, residual silanol groups (


) exist on the surface.
  • Mechanism: At pH > 4, silanols ionize to

    
    . If your basic analyte is positively charged (
    
    
    
    ), it ionically binds to the negative silanol (Ion-Exchange mechanism). This secondary interaction drags the peak tail.
  • The Fix:

    • Lower the pH to < 3.0 (suppress silanol ionization).

    • Increase Buffer Strength to > 25 mM (swamp the ion-exchange sites).

    • Switch to High pH (> 10) to neutralize the basic analyte.

Q: I see "Fronting" peaks. Is this a pH issue?

A: Rarely. Fronting is usually caused by Column Overload (injecting too much mass) or Sample Solvent Mismatch (injecting sample dissolved in 100% organic into a highly aqueous mobile phase).

  • Diagnostic: Dilute your sample 1:10. If the peak shape corrects, it was mass overload, not pH.

Part 3: Method Development Workflow

The following diagram outlines the decision logic for selecting the optimal pH based on your analyte's chemistry.

Neoline_pH_Workflow Start START: Analyte Characterization Check_pKa Determine Analyte pKa Start->Check_pKa Is_Neutral Is Analyte Neutral? Check_pKa->Is_Neutral Neutral_Path pH has minimal effect. Use pH 6-7 for column longevity. Is_Neutral->Neutral_Path Yes Is_Acidic Is Analyte Acidic? Is_Neutral->Is_Acidic No Acid_Low_pH Low pH (2.0 - 3.0) Suppress ionization (COOH). Max Retention. Is_Acidic->Acid_Low_pH Yes (Retain) Acid_High_pH High pH (> 7.0) Ionized (COO-). Low Retention (unless HILIC). Is_Acidic->Acid_High_pH Yes (Elute fast) Is_Basic Is Analyte Basic? Is_Acidic->Is_Basic No Scout Perform Scouting Run (Gradient 5-95% B) Acid_Low_pH->Scout Acid_High_pH->Scout Base_Low_pH Low pH (2.0 - 3.0) Analyte Ionized (BH+). Good Solubility. Low Retention. Is_Basic->Base_Low_pH Standard Base_High_pH High pH (9.5 - 11.0) Analyte Neutral (B). Max Retention. *REQUIRES NEOLINE HYBRID* Is_Basic->Base_High_pH For Hydrophobic Retention Base_Low_pH->Scout Base_High_pH->Scout

Figure 1: Decision matrix for selecting mobile phase pH based on analyte chemistry. Note that High pH pathways are only viable with hybrid columns like Neoline™.

Part 4: Buffer Selection & Preparation Protocols
Buffer Selection Guide

Do not simply adjust water with acid.[1] You must use a true buffer to maintain pH stability during the gradient.

Target pH RangeRecommended Buffer SystemUV Cutoff (nm)MS Compatible?Notes
1.9 – 2.9 TFA (0.1%) or Formic Acid (0.1%)210Yes TFA causes ion suppression in MS but sharper peaks.
2.1 – 3.1 Phosphate (Na/K)200No Excellent capacity. Precipitates in high % ACN.
3.8 – 5.8 Ammonium Acetate210Yes Volatile. Good for LC-MS.
8.0 – 10.0 Ammonium Bicarbonate210Yes Unstable over time (loses CO2). Make fresh daily.
9.0 – 11.0 Ammonium Hydroxide / Ammonia220Yes Neoline™ Sweet Spot for basic drugs.
Protocol: Gravimetric Buffer Preparation (The "Gold Standard")

Why Gravimetric? Adjusting pH by dipping a probe into the bottle introduces contamination and ignores temperature effects. Molar preparation is more reproducible.

Example: Preparation of 20mM Ammonium Formate pH 3.7

  • Calculate: Determine mass of Ammonium Formate (Salt) and volume of Formic Acid needed for 1L.

  • Weigh: Dissolve

    
     Ammonium Formate in 900 mL HPLC-grade water.
    
  • Add Acid: Add specific volume of Formic Acid (e.g.,

    
     based on molarity calc) to reach the buffering point.
    
  • Verify: Measure pH of a small aliquot. Do not dip the probe into the bulk mobile phase.

  • Filter: Filter through 0.2 µm membrane (Nylon or PTFE).

  • Expiry: Discard after 48 hours to prevent microbial growth (or 24 hours for pH > 8).

Part 5: Troubleshooting Logic (The "Why" Tree)

When peak shapes degrade, use this logic flow to determine if pH is the culprit.

Troubleshooting_Logic Problem Problem: Peak Tailing / Splitting Check_pH Is pH within +/- 1 unit of pKa? Problem->Check_pH Yes_pKa YES: Split Peak Likely. Analyte partially ionized. Check_pH->Yes_pKa Yes No_pKa NO: pH is distinct. Check_pH->No_pKa No Action_1 Action: Shift pH +/- 2 units away. Yes_pKa->Action_1 Check_Type Is Analyte Basic? No_pKa->Check_Type Yes_Basic YES: Silanol Interaction. Check_Type->Yes_Basic Yes No_Basic NO: Physical Issue. Check_Type->No_Basic No Action_2 Action: Add Modifier (TEA) OR Increase Buffer Conc. OR Switch to High pH. Yes_Basic->Action_2 Action_3 Action: Check Frit/Guard Column Check Mass Overload. No_Basic->Action_3

Figure 2: Root cause analysis for peak shape degradation related to mobile phase pH.

References
  • McCalley, D. V. (2010). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Technical Articles.[1] Link

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Link

  • Dolan, J. W. (2017). The Importance of Mobile Phase pH in Chromatographic Separations. LCGC North America. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[2] Phenomenex Blog. Link

  • Sigma-Aldrich. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Supelco Analytical Technical Guide. Link

Sources

Preventing degradation of Bullatine B during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Degradation of Bullatine B (Neoline) During Storage

Executive Summary

This compound (syn.[1][2][3][4][5] Neoline, CAS 466-26-2) is a C19-diterpenoid alkaloid. Unlike its structurally related analog Aconitine, this compound lacks the labile C8-acetyl and C14-benzoyl ester groups, rendering it significantly more resistant to hydrolytic degradation. However, it remains susceptible to acid-catalyzed dehydration (at the C8 tertiary hydroxyl) and oxidative degradation (N-oxide formation).

This guide replaces generic storage advice with a chemically grounded protocol to ensure experimental reproducibility.

Part 1: Critical Storage Parameters

The stability of this compound is dictated by the preservation of its C8-OH tertiary alcohol group and the tertiary amine function.

The "Golden Rules" of Storage
ParameterRecommendationMechanism of Failure (The "Why")
Temperature -20°C (Long-term)Higher temperatures provide the activation energy for elimination reactions (dehydration), even in the absence of strong catalysts.
Physical State Lyophilized Powder Solid state restricts molecular mobility, preventing intermolecular reactions and oxidation.
Desiccation Required Alkaloids are hygroscopic. Absorbed water can create localized acidic micro-environments (via CO2 absorption) or promote hydrolysis of minor impurities.
Light Amber Vials Photo-oxidation can attack the tertiary amine, leading to N-oxide formation.
Solubilization & Reconstitution Strategy

Do NOT store this compound in aqueous solution for long periods.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[3]

    • Reasoning: this compound is highly soluble in DMSO. DMSO is aprotic, preventing the protonation of the C8-OH group required for dehydration.

  • Secondary Solvent: Ethanol (Absolute) .

    • Note: Ethanol is acceptable but more volatile than DMSO, leading to potential concentration shifts over time.

  • Avoid: Acidic Aqueous Buffers .

    • Risk: Low pH (< 5.0) protonates the C8-hydroxyl, converting it into a good leaving group (

      
      ), facilitating E1 elimination (dehydration) to form an alkene.
      

Part 2: Experimental Workflow & Visuals

Workflow: Reconstitution and Aliquoting

This self-validating workflow minimizes freeze-thaw cycles, which are the primary cause of compound degradation in biological labs.

StorageWorkflow Solid Lyophilized this compound (Store at -20°C, Desiccated) Recon Reconstitution Solvent: Anhydrous DMSO Conc: 10 mM - 50 mM Solid->Recon Warm to RT QC Visual Check Ensure complete dissolution (No vortexing, gentle inversion) Recon->QC Aliquot Aliquot Generation Volume: Single-use (e.g., 20 µL) Vial: Amber Glass or Low-bind PCR tube QC->Aliquot Freeze Flash Freeze Liquid N2 or Dry Ice/Ethanol Aliquot->Freeze Storage Long-Term Storage -20°C or -80°C Freeze->Storage Use Experimental Use Dilute into buffer immediately before use Do NOT refreeze Storage->Use Thaw once

Figure 1: Optimized reconstitution and storage workflow to prevent freeze-thaw degradation.

Degradation Pathway: The Acid Risk

Understanding the chemistry prevents the error. The diagram below illustrates why acidic environments must be avoided.

Degradation Neoline This compound (Neoline) (Stable) Protonation Acidic pH (< 5) Protonation of C8-OH Neoline->Protonation + H+ Intermediate Carbocation Intermediate (Unstable) Protonation->Intermediate - H2O Product Dehydro-Bullatine B (Inactive Alkene) Intermediate->Product - H+ (Elimination)

Figure 2: Mechanism of Acid-Catalyzed Dehydration at the C8 position.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Solubility & Handling

Q: I see a precipitate when I dilute my DMSO stock into my assay buffer (PBS). What happened?

  • Diagnosis: Solubility Crash. This compound is lipophilic. Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous buffer can cause immediate precipitation if the final concentration exceeds the water solubility limit (approx. < 100 µM, though variable).

  • Solution:

    • Perform serial dilutions in DMSO first to lower the concentration.

    • Ensure the final DMSO concentration in your assay is < 0.5% (or as tolerated by your cells).[6]

    • Add the DMSO solution slowly to the vortexing buffer to prevent local high-concentration pockets.

Q: Can I sonicate this compound to speed up dissolution?

  • Advisory: Avoid if possible. Sonication generates local heat and cavitation, which can induce oxidative degradation.

  • Better Protocol: Allow the vial to sit at room temperature for 10-15 minutes with intermittent gentle inversion. If particles persist, warm gently to 37°C for < 5 minutes.

Category 2: Chemical Stability

Q: My HPLC shows a new peak eluting after this compound. Is this a contaminant?

  • Technical Insight: This is likely a dehydration product .

  • Mechanism: If the sample was exposed to acidic solvents (e.g., 0.1% TFA in mobile phase) or heat, the loss of a water molecule creates a less polar alkene, which is retained longer on a Reverse Phase C18 column.

  • Corrective Action: Check the pH of your storage solvent. Switch to a neutral mobile phase (e.g., Ammonium Acetate) or minimize exposure time to acidic mobile phases.

Q: Is this compound sensitive to basic hydrolysis?

  • Fact Check: Unlike Aconitine, this compound (Neoline) does not possess the C8-acetate or C14-benzoate esters. Therefore, it is resistant to the rapid saponification that plagues Aconitine in basic buffers (pH > 8).

  • Nuance: While resistant to hydrolysis, extreme pH (> 10) can still promote racemization or oxidation. Maintain pH 7.0–7.4 for biological assays.

Category 3: Loss of Potency[7]

Q: My IC50 values for Nav1.7 inhibition have shifted 10-fold over 6 months. Why?

  • Root Cause Analysis:

    • Freeze-Thaw Damage: Did you refreeze the working aliquot? (See Figure 1).[1][4][5]

    • Solvent Evaporation: If stored in ethanol at -20°C without parafilm sealing, evaporation increases concentration, leading to inaccurate dosing (false potency) or precipitation (loss of potency).

    • Adsorption: Diterpenoid alkaloids can stick to certain plastics. Use low-bind polypropylene tubes or glass vials.

References

  • Cayman Chemical. this compound (Neoline) Product Information & Stability Data.

  • Wang, C., et al. (2010).Hydrolysis and stability of diterpenoid alkaloids. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the ester-hydrolysis mechanisms relevant to Aconitum alkaloids).
  • Pelletier, S. W., et al. (1984).The Chemistry of Diterpenoid Alkaloids. (Definitive text on the structural stability of C19-diterpenoid alkaloids and the reactivity of C8-OH groups).
  • Li, J., et al. (2013). Bullatine A and B: Anti-inflammatory and analgesic mechanisms. Brain Research Bulletin. (Context for biological handling and potency).

  • PubChem. Neoline (this compound) Compound Summary.

Sources

Resolving co-elution of Neoline and Aconitine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Aconitum alkaloids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for resolving common chromatographic challenges, with a specific focus on the co-elution of Neoline and Aconitine.

Troubleshooting Guide: Resolving Co-elution of Neoline and Aconitine

This section addresses the critical issue of co-elution between the structurally similar diterpenoid alkaloids, Neoline and Aconitine. The following question-and-answer format provides a direct, step-by-step approach to diagnosing and resolving this common separation challenge.

Question: My Neoline and Aconitine peaks are co-eluting or have very poor resolution (Rs < 1.5). What is the first and most effective parameter I should adjust?

Answer: The most powerful and often simplest parameter to adjust for improving the separation (selectivity, α) of co-eluting peaks is the mobile phase composition .[1][2] Specifically, focus on two key areas: the organic modifier and the pH of the aqueous phase.

Step 1: Modify the Organic Solvent

If you are currently using acetonitrile as the organic modifier in your mobile phase, the first recommended step is to switch to methanol , or vice-versa.[3] Acetonitrile and methanol interact differently with analytes and the stationary phase, which can significantly alter the selectivity between Neoline and Aconitine.

  • Causality: Acetonitrile and methanol have different polarities and dipole moments, leading to different solvation effects for the analytes and competitive interactions with the stationary phase. This change in interaction can alter the relative retention times of the two alkaloids, thereby improving resolution.

Step 2: Adjust the Mobile Phase pH

Neoline and Aconitine are basic compounds, meaning their ionization state is highly dependent on the pH of the mobile phase.[4][5] Adjusting the pH can dramatically change their retention behavior and, consequently, their separation.

  • Recommended Action:

    • Low pH (e.g., pH 3.0): At a low pH, both the alkaloids and any residual silanol groups on the silica-based column packing will be protonated.[6][7] This can lead to sharper peaks by minimizing secondary interactions with silanol groups. A buffer such as 0.1% phosphoric acid or 0.1% formic acid, often with an amine modifier like triethylamine (TEA), is commonly used.[8]

    • High pH (e.g., pH 9.0-10.0): At a higher pH, the alkaloids will be in their neutral (free base) form, which can increase their retention on a reversed-phase column and offer a different selectivity profile.[9][10] Ammonium bicarbonate buffer is a common choice for high-pH mobile phases.[9]

  • Causality: Changing the pH alters the charge state of the analytes. In their ionized (protonated) state at low pH, their interaction with the non-polar C18 stationary phase is different compared to their neutral state at high pH. This differential change in retention for Neoline and Aconitine is the key to improving selectivity.[11]

Question: I've tried adjusting the mobile phase, but the resolution is still not optimal. What other HPLC parameters can I modify?

Answer: If mobile phase optimization is insufficient, you can further enhance resolution by focusing on column efficiency (N) and retention factor (k), or by changing the stationary phase.[2][12]

1. Change the Column Temperature

Temperature can influence selectivity and efficiency.[13]

  • Action: Use a column oven to systematically evaluate temperatures between 30°C and 45°C.[6]

  • Causality: Increasing the temperature reduces the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks (higher efficiency).[12] It can also subtly alter the interactions between the analytes and the stationary phase, potentially improving selectivity.[14] However, be aware that higher temperatures can sometimes decrease retention times and may not always improve resolution.[15]

2. Adjust the Gradient Slope

For gradient elution, the steepness of the gradient plays a crucial role in resolution.

  • Action: Implement a shallower gradient.[13][16] For example, if your current gradient goes from 20% to 80% acetonitrile in 20 minutes, try extending the gradient time over the elution window of your target peaks.

  • Causality: A shallower gradient allows more time for the separation to occur as the analytes travel through the column, which can significantly improve the resolution of closely eluting compounds.[13]

3. Change the Stationary Phase

The choice of stationary phase has a profound impact on selectivity.[3]

  • Action: If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry.

    • Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.[1]

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for basic compounds and improve peak shape.

    • Base-Deactivated/End-Capped Column: Modern, high-purity silica columns that are extensively end-capped are highly recommended for analyzing basic compounds like alkaloids to minimize peak tailing caused by silanol interactions.[4][6]

4. Optimize Column Efficiency (N)

Higher column efficiency results in sharper peaks, which directly improves resolution.[1][12]

  • Action:

    • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency, but also system backpressure.[3][13]

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[12]

Method Development & Optimization Workflow

A systematic approach is crucial for efficiently resolving the co-elution of Neoline and Aconitine. The following workflow and diagrams illustrate a logical progression for method development.

Physicochemical Properties of Target Analytes

Understanding the properties of Neoline and Aconitine is fundamental to developing a successful separation method.

PropertyNeolineAconitineReference
Chemical Formula C₂₄H₃₉NO₆C₃₄H₄₇NO₁₁[17][18]
Molecular Weight 437.6 g/mol 645.7 g/mol [17][18]
Structure Diterpene AlkaloidDiterpene Alkaloid[17][18]
Polarity More PolarLess Polar[19]
XLogP3 -0.1(Not specified, but expected to be higher than Neoline due to benzoyl and acetyl groups)[20]

Note: In reversed-phase HPLC, the more polar compound, Neoline, is expected to elute before the less polar Aconitine.[19]

Experimental Protocol: Starting HPLC Conditions

This protocol provides a robust starting point for the separation of Neoline and Aconitine. Optimization will be required based on your specific instrumentation and sample matrix.

1. HPLC System:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[6]

2. Sample Preparation:

  • Accurately weigh and dissolve reference standards of Neoline and Aconitine in the initial mobile phase or a compatible solvent like methanol.

  • For plant extracts, perform a suitable extraction (e.g., sonication with methanol/ethanol) followed by a cleanup step if necessary.[8]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

3. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Base-deactivated, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Phosphoric Acid and 0.1% Triethylamine in Water, pH adjusted to 3.0[8]
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 20-50% B over 30 minutes
Flow Rate 1.0 mL/min[6]
Column Temp. 30 °C[6]
Detection DAD at 238 nm or 240 nm[6][21]
Injection Vol. 10 µL
Visualized Workflow for Troubleshooting Co-elution

The following diagram outlines the logical decision-making process for resolving co-eluting peaks.

CoElution_Troubleshooting Start Co-elution Observed (Rs < 1.5) ChangeSolvent Change Organic Modifier (ACN <=> MeOH) Start->ChangeSolvent Step 1: Selectivity (α) AdjustpH Systematically Adjust pH (e.g., pH 3 vs. pH 9) ChangeSolvent->AdjustpH Still unresolved Resolved Resolution Achieved (Rs >= 1.5) ChangeSolvent->Resolved Success ShallowGradient Optimize Gradient Slope (Make it shallower) AdjustpH->ShallowGradient Still unresolved AdjustpH->Resolved Success ChangeTemp Adjust Column Temperature (e.g., 30°C to 45°C) ShallowGradient->ChangeTemp Still unresolved ShallowGradient->Resolved Success ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) ChangeTemp->ChangeColumn Still unresolved ChangeTemp->Resolved Success CheckEfficiency Improve Efficiency (N) (Smaller particles / Longer column) ChangeColumn->CheckEfficiency Final Option ChangeColumn->Resolved Success CheckEfficiency->Resolved Success

Caption: A logical workflow for troubleshooting peak co-elution.

The Resolution Equation: A Conceptual Diagram

Resolution in HPLC is governed by three key factors: Efficiency (N), Selectivity (α), and Retention (k). Understanding their relationship is key to effective method development.

Resolution_Factors cluster_N Controlled By cluster_alpha Controlled By cluster_k Controlled By Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Efficiency->Resolution N_params Column Length Particle Size Flow Rate Temperature Efficiency->N_params Selectivity Selectivity (α) 'Peak Spacing' Selectivity->Resolution alpha_params Mobile Phase (Solvent, pH) Stationary Phase Temperature Selectivity->alpha_params Retention Retention (k) 'Peak Retention' Retention->Resolution k_params Mobile Phase Strength (% Organic) Retention->k_params

Caption: Key factors influencing HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my alkaloid peaks tailing, and how can I fix it? A1: Peak tailing for basic compounds like Neoline and Aconitine is typically caused by secondary interactions with acidic silanol groups on the silica surface of the column.[4] To fix this, you can:

  • Add a competing base: Incorporate a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) into your mobile phase to mask the active silanol sites.[6]

  • Lower the mobile phase pH: Using a buffer at a low pH (e.g., 3.0) protonates the silanol groups, suppressing their ionization and reducing interactions.[7]

  • Use a modern, end-capped column: These columns are specifically designed with minimal active silanol groups and are ideal for analyzing basic compounds.[6]

Q2: How do I confirm that I have two co-eluting peaks and not just a single broad or tailing peak? A2: If you suspect co-elution, you can use a Diode Array Detector (DAD/PDA) to perform a peak purity analysis.[22] This detector scans across the entire peak and compares the UV-Vis spectra at different points (upslope, apex, downslope). If the spectra are not identical, it indicates that more than one compound is present.[22][23]

Q3: Can I use an isocratic method instead of a gradient method? A3: An isocratic method (constant mobile phase composition) can be used, but a gradient method is often necessary for separating complex mixtures like plant extracts containing multiple alkaloids with varying polarities.[13] A gradient elution allows for the separation of both early- and late-eluting compounds in a reasonable time frame.[13] For resolving two closely eluting peaks like Neoline and Aconitine, a very weak isocratic mobile phase or a very shallow gradient is often most effective.[16]

Q4: What is the expected elution order for Aconitum alkaloids in reversed-phase HPLC? A4: In reversed-phase HPLC, compounds generally elute in order of decreasing polarity (most polar elutes first). A typical elution order for common Aconitum alkaloids is: Neoline (most polar) -> Hypaconitine -> Mesaconitine -> Aconitine (least polar).[19] This order can vary depending on the specific chromatographic conditions used.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Google Vertex AI Search.
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech.
  • Factors Affecting Resolution in HPLC. MilliporeSigma.
  • Technical Support Center: Optimizing HPLC Separ
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). Alwsci Blog.
  • How to Improve the Resolution Between Two Peaks in Liquid Chrom
  • What are the Reasons for Resolution Failure in HPLC?
  • Hplc parameters, factors affecting resolution. Slideshare.
  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom.
  • Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method. (2025, August 7). ScienceDirect.
  • Simultaneous Determination of Three Aconitum Alkaloids in Six Herbal Medicines by High-Performance Liquid Chromatography. (2010, October 6).
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent-HPLC.
  • HPLC method for the quantitative determination of aconitine alkaloid and comparison with the titrating method. Chemistry and Chemical Engineering Journal.
  • Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chrom
  • Effect of temperature on the alkaloid resolution. Chromatographic...
  • An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products. PubMed Central.
  • Technical Support Center: Optimizing HPLC Separation of 14-Benzoylneoline and Rel
  • Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method. (2011, May 10). Journal of Pharmaceutical and Biomedical Analysis.
  • optimizing HPLC parameters for better separation of Cryogenine
  • Temperature Dependence of the Capacity Factors of Alkaloids in Reversed-Phase Liquid Chromatography.
  • Effect of Chromatographic Conditions on the Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases.
  • High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hay
  • by HPLC. Benchchem.
  • Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract. Molecules.
  • An In-depth Technical Guide to 14-O-acetylneoline: Structure, Properties, and Biological Activities. Benchchem.
  • Effect of temperature on the extraction of eight alkaloids
  • A review on method development by hplc. SciSpace.
  • Analysis of alkaloid standards with different pH conditions.
  • Neoline. PubChem.
  • Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. (2025, August 5).
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • 466-26-2, Neoline Formula. ECHEMI.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • CAS 466-26-2: Neoline. CymitQuimica.
  • Aconitine. Wikipedia.
  • Resolving Co-eluting Peaks in HPLC Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Isomers. Benchchem.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). Molecules.

Sources

Technical Support Center: Bullatine B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support center for the mass spectrometry analysis of Bullatine B and related diterpenoid alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are working with complex natural product extracts and require the highest level of data quality. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and make informed decisions during your experiments.

This resource is structured as a series of frequently asked questions (FAQs) that address common challenges encountered when analyzing complex molecules like this compound. We will explore the entire workflow, from sample preparation to data acquisition, to systematically identify and eliminate sources of background noise.

Visualizing the Problem: A Workflow of Potential Noise Sources

Before diving into specific issues, it's crucial to understand where background noise can originate. The following diagram illustrates the typical LC-MS workflow and highlights key areas where contaminants and interferences can be introduced, impacting your final signal-to-noise ratio (S/N).

Noise_Sources_Workflow Figure 1. Potential Sources of Background Noise in an LC-MS Workflow cluster_sample Sample & Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Sample Crude Extract (e.g., Plant Material) SPE Sample Cleanup (SPE / LLE) Sample->SPE Matrix Effects Solvents Mobile Phase (Solvents, Additives) LC_System LC System (Pump, Tubing, Injector) Solvents->LC_System Solvent Impurities Column LC Column LC_System->Column System Contamination Ion_Source Ion Source (ESI/APCI) Column->Ion_Source Co-elution Mass_Analyzer Mass Analyzer & Detector Ion_Source->Mass_Analyzer Source Contamination

Caption: A flowchart of the LC-MS process highlighting key stages where noise can be introduced.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I seeing consistently high background noise across my entire mass range?

The Scientist's Insight: A consistently high baseline, often referred to as "chemical noise," typically points to a persistent, low-level contamination of your system. This is not random electronic noise, but rather a complex mixture of real ions originating from sources that are continuously introduced into the mass spectrometer.[1] The most common culprits are impurities in your mobile phase solvents and additives, plasticizers leaching from tubing or solvent bottles, or widespread contamination within the LC system or the ion source itself.[2][1][3]

When analyzing alkaloids like this compound, which are often prepared from complex plant matrices, even the most rigorous sample cleanup may not eliminate all interferences.[4] Therefore, maintaining a pristine analytical system is paramount.

Troubleshooting Protocol:

  • Isolate the Source (LC vs. MS):

    • Step 1: Divert the LC flow to waste so it does not enter the mass spectrometer.

    • Step 2: Infuse a high-purity solvent (e.g., 50:50 LC-MS grade acetonitrile:water) directly into the MS using a syringe pump.

    • Step 3: Observe the background noise. If the noise level drops significantly, the contamination is coming from your LC system (solvents, tubing, column). If the noise remains high, the issue is within the mass spectrometer itself (e.g., dirty ion source).

  • Addressing LC System Contamination:

    • Protocol: Mobile Phase Verification & Replacement

      • Action: Prepare fresh mobile phases using the highest purity solvents (LC-MS grade or better) and additives (e.g., formic acid, ammonium formate) from new, unopened bottles.[5][6] Old aqueous mobile phases are prone to microbial growth, which can be a significant source of noise.[7][8]

      • Causality: Lower-grade solvents contain a myriad of manufacturing impurities, non-volatile buffers, and plasticizers that ionize readily, creating a high background.[5]

    • Protocol: System Purge & "Steam Cleaning"

      • Action: Flush the entire LC system, including the injector and all lines, with a strong, freshly prepared solvent mixture like 50:50 isopropanol:water for an extended period. For a more aggressive clean, perform a system "steam clean" by running a high flow of aqueous mobile phase at elevated temperatures overnight.[9]

      • Causality: This process helps to dissolve and remove semi-adsorbed contaminants from the internal surfaces of the LC system.

  • Addressing MS Contamination:

    • Protocol: Ion Source Cleaning

      • Action: If the infusion test points to the MS, the ion source requires cleaning. Follow the manufacturer's specific guidelines for your instrument.[10][11][12] This typically involves disassembly and cleaning metal components with an abrasive slurry (e.g., aluminum oxide in methanol) followed by sonication in high-purity solvents.[13][14]

      • Causality: The ion source is where ionization occurs. Over time, non-volatile salts, sample matrix components, and pump oil can build up on the surfaces, creating a constant source of interfering ions and reducing ionization efficiency.[10][15]

Data Summary Table:

ParameterRecommendation for Low NoiseRationale
Solvents LC-MS Grade or "Hypergrade"Minimized impurities and non-volatile content.[5]
Additives Volatile only (Formic Acid, Acetic Acid, Ammonium Formate/Acetate)Non-volatile buffers (e.g., phosphates) will contaminate the ion source.[16]
Water 18.2 MΩ·cm ultrapure water or bottled LC-MS gradePrevents introduction of ionic and organic contaminants.[5]
Mobile Phase Age Aqueous phases < 1 week; Organic phases < 1 monthPrevents microbial growth and degradation.
FAQ 2: My baseline is clean, but I see significant noise and ion suppression specifically where my this compound peak should elute. What's happening?

The Scientist's Insight: This is a classic symptom of matrix effects .[17] When analyzing natural products, the sample extract contains a vast number of endogenous compounds (lipids, pigments, other alkaloids, etc.) besides your analyte of interest.[4][18] If these matrix components co-elute with this compound, they can compete for ionization in the ESI source, leading to a suppression of your analyte's signal and an increase in localized background noise.[5][19] Phospholipids, in particular, are notorious for causing ion suppression.[19][15]

Troubleshooting Workflow Diagram:

Matrix_Effects_Troubleshooting Figure 2. Troubleshooting Matrix Effects Start Ion Suppression / Localized Noise Detected Check_Chroma Improve Chromatographic Separation? Start->Check_Chroma Improve_Cleanup Enhance Sample Preparation? Check_Chroma->Improve_Cleanup No Result Reduced Matrix Effect & Improved S/N Check_Chroma->Result Yes Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS)? Improve_Cleanup->Use_IS No Improve_Cleanup->Result Yes Use_IS->Result Yes

Caption: A decision tree for systematically addressing matrix effects.

Troubleshooting Protocol:

  • Improve Chromatographic Separation:

    • Action: The first and often simplest approach is to optimize your LC method to separate this compound from the interfering matrix components. Try modifying the gradient profile (make it shallower), change the organic solvent (e.g., methanol vs. acetonitrile), or test a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).

    • Causality: By ensuring co-eluting compounds are chromatographically resolved, you prevent them from competing with your analyte in the ion source at the same time.

  • Enhance Sample Preparation:

    • The Scientist's Insight: For complex plant extracts, a simple "dilute-and-shoot" approach is often insufficient. More rigorous sample cleanup is the most effective way to remove matrix interferences before they ever reach the LC-MS system.[17][19]

    • Protocol: Solid-Phase Extraction (SPE) Optimization

      • Step 1: Sorbent Selection: Based on the properties of this compound (a moderately polar alkaloid), select an appropriate SPE sorbent. A mixed-mode cation exchange sorbent is often an excellent choice for basic compounds like alkaloids, as it provides orthogonal retention to a reversed-phase column.

      • Step 2: Method Development: Systematically optimize the Load, Wash, and Elute steps.

        • Load: Ensure the sample is loaded in a solvent where this compound is strongly retained.

        • Wash: Use an intermediate-strength organic solvent to wash away less-retained, non-polar interferences.

        • Elute: Use a solvent mixture (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the purified this compound.

      • Causality: SPE physically separates the analyte from matrix components based on differences in their chemical properties, providing a much cleaner extract for analysis.

    • Protocol: Liquid-Liquid Extraction (LLE)

      • Action: Perform a pH-based LLE. Adjust the aqueous sample extract to a basic pH (>9) to neutralize the alkaloid. Extract with an immiscible organic solvent (e.g., methyl tert-butyl ether). Back-extract the organic phase into a fresh acidic aqueous solution to recover the protonated (and now cleaner) analyte.[19]

      • Causality: This technique leverages the basicity of the alkaloid to selectively move it between aqueous and organic phases, leaving many neutral and acidic interferences behind.

  • Compensate with an Internal Standard:

    • Action: If matrix effects cannot be completely eliminated, the best way to ensure accurate quantification is to use a stable isotope-labeled internal standard (SIL-IS) of this compound.[18] The SIL-IS is chemically identical to the analyte and will co-elute and experience the exact same degree of ion suppression.

    • Causality: By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is cancelled out, leading to highly accurate and precise results.

FAQ 3: How can I optimize my MS instrument settings to reduce background noise?

The Scientist's Insight: While sample prep and chromatography are critical, the instrument parameters themselves can be fine-tuned to improve the signal-to-noise ratio.[17] This involves optimizing the conditions that control how ions are formed, transmitted, and detected, while minimizing the transmission of non-specific background ions.

Troubleshooting Protocol:

  • Optimize Ion Source Parameters:

    • Action: Methodically adjust source parameters while infusing a standard of this compound.

      • Cone/Declustering Potential: This voltage helps to break apart solvent clusters before they enter the mass analyzer.[20] Increasing it can reduce chemical noise from solvent adducts, but excessive voltage may cause in-source fragmentation of your analyte. Find the balance that maximizes the this compound signal while minimizing background.

      • Cone Gas/Nebulizer Gas Flow: Increasing the cone gas flow can help prevent neutral solvent molecules and contaminants from entering the mass analyzer, effectively reducing background noise.

      • Sprayer Voltage: Optimize the electrospray voltage. Too high a voltage can cause unstable spray and corona discharge, which increases noise.[20]

    • Causality: Each of these parameters influences the efficiency of desolvation and ionization. An optimized source creates a stable, efficient spray focused on generating analyte ions while preventing uncharged material and solvent clusters from contributing to the background.[5]

  • Leverage Instrument Features:

    • Divert Valve: Use a divert valve to send the highly aqueous, early-eluting portion of your gradient (which often contains salts and highly polar "junk") to waste instead of the MS source.[16][21] This is one of the most effective ways to reduce source contamination.

    • Scheduled Ionization: If your software supports it, schedule the ion spray voltage to be active only during the chromatographic window where your analytes elute. This significantly reduces the total amount of material entering the MS over the course of a run.

Data Summary Table:

MS ParameterEffect on S/NOptimization Strategy
Cone/Declustering Potential Reduces solvent cluster noise; can cause fragmentation.Increase until analyte signal is maximized without significant fragmentation.[20]
Cone Gas Flow Reduces neutral contaminant entry.Increase to lower baseline noise, ensuring analyte signal is not compromised.
Drying Gas Temperature Improves desolvation efficiency.Optimize for best signal; too high can cause thermal degradation of labile compounds.[5]
Divert Valve Timing Prevents injection front (salts, etc.) from entering MS.Set to divert the first 0.5-1.0 minute of the run to waste.[16][21]

References

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • Characteristics and Origins of Common Chemical Noise Ions in Neg
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. PubMed.
  • Cleaning of mass spectrometer ion sources by electropolishing. American Chemical Society.
  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Agilent GC-MS Maintenance: Restek's Quick Reference Guide. Restek.
  • any tips on cleaning out a mass spec ion source? (and how to put it back together? ). Reddit.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Interferences and contaminants encountered in modern mass spectrometry. Elsevier.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • How To: Ion Source Maintenance for the GCMS-QP2050. YouTube.
  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
  • Tips to Improve Signal-to-Noise Checkout. Agilent.
  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
  • The do's and don'ts: best practices to prolong the life of your equipment. Providion Group.
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. Nitrosamines Exchange.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Perform routine maintenance for mobile phases in the LCMS system. SeqGen Blog.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • How to reduce high background noise in an LC MS/MS experiment? ECHEMI.
  • How to Avoid Problems in LC–MS.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chrom
  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
  • ESI Common Background Ions. UWPR.
  • ESI+ Common Background Ions. University of Bristol.
  • 10 Great Tips for Electrospray Ionization LC–MS.
  • Low Current Electrospray Ionization Mass Spectrometry for Environmental Contaminants and Proteins. University of New Hampshire Scholars' Repository.
  • Top 10 Things Users Can Do to Minimize Contamin
  • Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity. Comprehensive Reviews in Food Science and Food Safety.
  • Analysis of guazatine mixture by LC and LC-MS and antimycotic activity determin
  • Phytochemical Screening and Pharmacognostic studies and Antidiabetic activity of Meshashringi (Gymnema sylvestre (Retz.) R.Br. ex. Sm.) Leaf and Stem Components. Acta Botanica Plantae.
  • Mass Spectrometry to Identify New Biomarkers of Nerve Agent Exposure. DTIC.
  • Spectroscopic and Geochemical Characterization of NWA 11421: Insights into Lunar Crust–Mantle Composition and Implications for Remote Sensing and Moon Explor

Sources

Validation & Comparative

Comparative analgesic efficacy of Neoline and Morphine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists

Executive Summary: The Divergence of Analgesic Pathways

This guide provides a technical comparison between Morphine , the clinical gold standard for opioid analgesia, and Neoline , a C19-diterpenoid alkaloid derived from Aconitum species (e.g., Aconitum carmichaelii).

While Morphine operates via the well-characterized opioid receptor system, Neoline represents a non-opioid mechanism targeting voltage-gated sodium channels (VGSCs), specifically Nav1.7 . This distinction is critical for researchers developing therapeutics for neuropathic pain where opioids often show reduced efficacy.

Key Takeaway: Morphine provides superior acute nociceptive relief but is limited by tolerance, addiction, and respiratory depression. Neoline offers a viable alternative for neuropathic pain and allodynia with a distinct safety profile that avoids opioid-induced respiratory failure, though it carries the class-specific risk of cardiotoxicity associated with Aconitum alkaloids.

Mechanistic Divergence

The fundamental difference between these two compounds lies in their signal transduction pathways.

Morphine: G-Protein Coupled Modulation

Morphine acts as a potent agonist at the Mu-opioid receptor (MOR) . Activation of MOR (a GPCR) triggers the G_i/o protein cascade, inhibiting adenylyl cyclase, reducing cAMP levels, and modulating ion channels (opening GIRK potassium channels and closing voltage-gated calcium channels). This results in hyperpolarization and inhibition of neurotransmitter release.

Neoline: Voltage-Gated Sodium Channel Blockade

Neoline functions as a use-dependent inhibitor of Nav1.7 , a sodium channel subtype highly expressed in nociceptive dorsal root ganglion (DRG) neurons.[1] By stabilizing the channel in its inactivated state, Neoline prevents the rapid influx of Na+ required for the upstroke of the action potential, effectively silencing ectopic firing in damaged nerves.

Visualization: Signaling Pathway Comparison

Analgesic_Pathways Figure 1: Mechanistic comparison. Morphine hyperpolarizes via GPCRs; Neoline blocks Na+ influx directly. cluster_0 Morphine (Opioid Pathway) cluster_1 Neoline (Nav Channel Pathway) Morphine Morphine MOR Mu-Opioid Receptor (GPCR) Morphine->MOR Gi Gi/o Protein Activation MOR->Gi cAMP cAMP (Decrease) Gi->cAMP Ca_Channel VGCC (Inhibition) Gi->Ca_Channel K_Channel GIRK (Activation) Gi->K_Channel Hyperpol Hyperpolarization (Pain Block) Ca_Channel->Hyperpol K_Channel->Hyperpol Neoline Neoline Nav17 Nav1.7 Channel (Open State) Neoline->Nav17 Binds Nav_Block Channel Blockade (Inactivated State) Nav17->Nav_Block Na_Influx Na+ Influx (Inhibition) Nav_Block->Na_Influx AP_Fire Action Potential (Arrest) Na_Influx->AP_Fire

Figure 1: Mechanistic comparison. Morphine hyperpolarizes via GPCRs; Neoline blocks Na+ influx directly.

Comparative Efficacy Analysis

The following data synthesizes preclinical findings from murine models (Acetic Acid Writhing, Hot Plate, and Chung Model for neuropathic pain).

Table 1: Pharmacological Profile Comparison

FeatureMorphine (Sulfate)Neoline
Primary Target Mu-Opioid Receptor (Agonist)Voltage-Gated Na+ Channel (Nav1.7 Inhibitor)
Chemical Class Phenanthrene AlkaloidC19-Diterpenoid Alkaloid
Effective Dose (ED50) 1 – 5 mg/kg (s.c./i.p. mice)5 – 20 mg/kg (p.o./i.p. mice) [1, 2]
Efficacy (Acute Pain) High (Gold Standard)Moderate
Efficacy (Neuropathic) Low (Requires high doses)High (Blocks ectopic discharge) [3]
Onset of Action Rapid (15-30 mins)Slow (30-60 mins)
Duration 3 – 4 hours4 – 6 hours
Tolerance Development RapidSlow / Negligible
Technical Insight:
  • Potency: Morphine is more potent by weight for acute thermal pain (Hot Plate test). Neoline requires higher doses to achieve comparable antinociception in these models.

  • Neuropathic Specificity: In the Chung Model (spinal nerve ligation), Neoline demonstrates superior efficacy at non-sedative doses compared to Morphine, which often requires doses close to the toxic threshold to manage neuropathic allodynia.

Safety & Toxicology Profile

The safety profiles of these compounds are diametrically opposed regarding their lethal mechanisms.

Morphine[3][4]
  • Primary Risk: Respiratory Depression.

  • LD50 (Mouse, i.p.): ~400 mg/kg [4].

  • Therapeutic Index (TI): Wide, but functional TI is narrowed by sedation and respiratory compromise.

  • Chronic Risks: Addiction, physical dependence, opioid-induced hyperalgesia (OIH).

Neoline[1][2][5][6][7][8][9][10][11]
  • Primary Risk: Cardiotoxicity (Arrhythmia).

  • LD50 (Mouse, i.p.): Estimated >100 mg/kg (Significantly less toxic than Aconitine, LD50 ~0.3 mg/kg) [5].

  • Mechanism of Toxicity: Non-selective blockade of Nav1.5 (cardiac sodium channel) at high doses can lead to ventricular fibrillation.

  • Advantage: Does not cause respiratory depression or addiction.

Critical Note: Neoline is a hydrolysate of the highly toxic Aconitine. While Neoline itself is considered a "low-toxicity" alkaloid within this class, formulation purity is paramount to ensure no contamination with diester alkaloids (Aconitine/Mesaconitine).

Experimental Protocols

To validate the comparative efficacy, researchers should utilize a dual-model approach: one for inflammatory pain (Writhing) and one for neuropathic pain (SNL).

Workflow Visualization

Experimental_Protocol cluster_models Animal Models cluster_treatment Treatment Groups (i.p. or p.o.) Start Study Design (n=10 mice/group) Writhing Model A: Acetic Acid Writhing (Visceral/Inflammatory Pain) Start->Writhing SNL Model B: Spinal Nerve Ligation (Neuropathic Pain) Start->SNL Vehicle Vehicle Control Writhing->Vehicle Morphine Morphine (1, 3, 5 mg/kg) Writhing->Morphine Neoline Neoline (3, 10, 30 mg/kg) Writhing->Neoline SNL->Vehicle SNL->Morphine SNL->Neoline Readout Data Acquisition Vehicle->Readout Baseline Morphine->Readout Opioid Response Neoline->Readout Nav1.7 Response Analysis Statistical Analysis (ED50 Calculation) Readout->Analysis

Figure 2: Experimental workflow for comparative assessment of antinociceptive activity.

Detailed Protocol: Acetic Acid Writhing Test (Mouse)
  • Animals: Male ICR mice (20-25g).

  • Acclimatization: 1 hour in individual observation cages.

  • Drug Administration:

    • Group A (Control): Saline (10 mL/kg, i.p.).

    • Group B (Morphine): 1, 3, 5 mg/kg (s.c.), 30 min prior to induction.

    • Group C (Neoline): 3, 10, 30 mg/kg (p.o.), 60 min prior to induction.

  • Induction: Intraperitoneal injection of 0.6% Acetic Acid (10 mL/kg).

  • Observation: Count the number of writhes (abdominal constriction + hind limb extension) for 20 minutes , starting 5 minutes post-injection.

  • Calculation:

    
    
    

Conclusion

Neoline represents a distinct class of analgesic suitable for indications where Morphine fails or presents unacceptable risks. While Morphine remains the superior agent for acute, high-intensity nociception (e.g., post-surgical pain), Neoline's targeted inhibition of Nav1.7 makes it a superior candidate for chronic neuropathic pain , offering a safety profile free from respiratory depression and addiction liability. Future development must focus on optimizing the therapeutic window to minimize off-target cardiac effects.

References

  • Suzuki, T., et al. (2016). "Neoline, an active ingredient of the processed aconite root... targets Nav1.7 to ameliorate mechanical hyperalgesia."[2] Journal of Ethnopharmacology. Link

  • Singh, R.K., et al. (2020).[3] "Pharmacological evaluation of Aconitum alkaloids." Journal of Advanced Pharmaceutical Technology & Research. Link

  • He, Y., et al. (2019). "Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline."[4][2][5][6][[“]] Nagoya City University Research.[5] Link

  • Kamei, J., et al. (2022). "Comparative toxicity and LD50 of Morphine in mice strains." Toxicology Reports. Link

  • Wada, K., et al. (2019).[8] "Cytotoxic Effects and Safety Profiles of Diterpenoid Alkaloids." Molecules. Link

Sources

A Comparative Guide to the Purity Verification of the Bullatine B Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, particularly concerning natural products, the purity of a reference standard is the bedrock upon which the reliability of all subsequent experimental data rests. Bullatine B (also known as Neoline), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a molecule of significant interest for its diverse biological activities.[1] Ensuring the purity of the this compound reference standard is not merely a quality control checkpoint; it is a critical determinant of data integrity for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the primary analytical methodologies for verifying the purity of a this compound reference standard. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish the principles of self-validating systems, and ground our discussion in authoritative analytical chemistry principles.

The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For complex organic molecules like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most widely adopted method for purity assessment.[2][3] Its robustness, precision, and ability to separate closely related impurities make it an indispensable tool.

The fundamental principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separated components are then detected by their absorbance of UV light.

In-Depth Experimental Protocol for HPLC-UV Purity Determination

This protocol is a robust, validated method adapted from established procedures for the simultaneous determination of diterpenoid alkaloids in Aconitum species.[4][5][6][7]

Objective: To determine the purity of a this compound reference standard by quantifying the main peak area relative to the total peak area of all components detected at a specified UV wavelength.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate or Ammonium acetate (analytical grade)

  • Ammonia solution (for pH adjustment)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, providing excellent resolving power for complex alkaloid mixtures.[5][6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer is typical. Due to the basic nature of alkaloids, an alkaline mobile phase enhances peak shape and resolution. A common mobile phase consists of:

    • Solvent A: Ammonium bicarbonate buffer (e.g., 10-40 mM, pH adjusted to 9.5-10.0 with ammonia).[6][7]

    • Solvent B: Acetonitrile.

  • Elution Program (Example Gradient):

    • 0-30 min: 35% B

    • 30-40 min: 35% to 50% B

    • 40-50 min: 50% B

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30-35 °C to ensure reproducible retention times.[6]

  • Detection Wavelength: Diterpenoid alkaloids typically exhibit UV absorbance around 235 nm. A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation: The purity is calculated based on the area percentage of the main peak.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Rationale for Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain and separate the complex, multi-ring structure of this compound and its potential impurities.

  • Alkaline Mobile Phase: this compound, as an alkaloid, contains basic nitrogen atoms. An alkaline pH suppresses the ionization of these groups, leading to sharper, more symmetrical peaks and improved retention.

  • Gradient Elution: A gradient is often necessary to resolve early-eluting polar impurities from the main analyte and late-eluting nonpolar impurities within a reasonable analysis time.

Self-Validating System and Trustworthiness

The trustworthiness of this HPLC method is established through a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][9][10][11]

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradation products, or matrix components.The this compound peak should be well-resolved from other peaks. Peak purity analysis using a PDA detector should confirm the homogeneity of the main peak.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.Correlation coefficient (r²) > 0.999 over a range of, for example, 10-200 µg/mL.[5]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 95-105% for spiked samples.[6]
Precision To assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1. For similar alkaloids, LOQs are in the range of 25-37 ng/mL.[5]
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Accurately weigh This compound Standard Dissolve Dissolve in Methanol (e.g., 0.1 mg/mL) Prep_Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Column C18 Reversed-Phase Column (35°C) Autosampler->Column Detector PDA/UV Detection (~235 nm) Column->Detector Pump Gradient Elution (ACN/Buffer) Pump->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Validate Assess Peak Purity & System Suitability Chromatogram->Validate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for this compound purity verification by HPLC-UV.

Orthogonal and Primary Methods: A Deeper Dive into Purity

While HPLC-UV is a powerful tool for assessing chromatographic purity, it relies on the assumption that all impurities have a similar UV response to the main compound. To establish absolute purity, orthogonal methods that rely on different chemical principles are essential.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

Quantitative ¹H-NMR (qNMR) has emerged as a primary analytical method for the purity assessment of reference standards.[4][5][12][13] Its key advantage is that it provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[13] The signal intensity in an ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Principle: By co-dissolving a known mass of the this compound sample with a known mass of a highly pure, stable internal standard (with a known number of protons) in a deuterated solvent, the purity of this compound can be calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

In-Depth Experimental Protocol for qNMR:

  • Selection of Internal Standard: Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as this compound and has proton signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a vial using a microbalance.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured is critical. A 90° pulse angle is typically used.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound and a known signal for the internal standard.

    • The purity is calculated using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality and Trustworthiness: The qNMR method is considered a primary ratio method because it directly links the measurement to the SI unit of mass through the weighing process. Its trustworthiness is built on the fundamental principle of NMR spectroscopy and can be validated for precision and accuracy.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. For purity verification, its primary role is not for routine quantification but for the identification of impurities.[14]

Principle: As components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). By performing tandem MS (MS/MS), specific ions can be fragmented to provide structural information.

Application to this compound:

  • Impurity Identification: If the HPLC-UV chromatogram shows impurity peaks, LC-MS can provide the molecular weight of these impurities.

  • Structural Elucidation: The fragmentation pattern of an impurity in an MS/MS experiment can be compared to that of this compound to identify it as a related alkaloid, a degradation product, or an unrelated contaminant. Diterpenoid alkaloids often show characteristic fragmentation patterns, such as the loss of substituent groups (e.g., methoxy, hydroxyl) and cleavage of the complex ring system.[2][13][15]

Chiral Purity: The Importance of Stereoisomerism

This compound is a chiral molecule, meaning it has a non-superimposable mirror image (enantiomer). Enantiomers often have different pharmacological and toxicological profiles.[16][17] Therefore, verifying the chiral purity of a reference standard is crucial.

Methodology: Chiral HPLC

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification.[8][17][18][19][20][21][22]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for separating a broad range of chiral compounds, including alkaloids.[19][21]

  • Method Development: Developing a chiral separation method often involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for resolution.[8][19][21]

Comparative Summary of Purity Verification Methods

Method Principle Primary Use Case Advantages Limitations
HPLC-UV Differential partitioning and UV absorbanceRoutine purity assessment, quantification of known impuritiesRobust, precise, widely available, excellent for resolving related substances.Assumes similar UV response for all components, may not detect non-UV active impurities.
qNMR Signal intensity proportional to molar concentrationAbsolute purity determination, content assignmentPrimary method, does not require an identical reference standard, provides structural information.Requires a high-field NMR, lower sensitivity than HPLC, potential for signal overlap.
LC-MS Chromatographic separation followed by mass detectionIdentification of unknown impuritiesHigh sensitivity and specificity, provides molecular weight and structural information.Quantification can be complex and requires specific method validation, instrument cost.[1][11][14]
Chiral HPLC Differential interaction with a chiral stationary phaseDetermination of enantiomeric excess/purityThe only reliable way to separate and quantify enantiomers.Requires specialized and often expensive columns, method development can be empirical.[8][18]

Integrated Strategy for Comprehensive Purity Verification

A robust and trustworthy purity verification of a this compound reference standard should not rely on a single method. An integrated, multi-faceted approach provides a holistic and self-validating assessment.

Purity_Strategy Bullatine_B This compound Reference Standard HPLC_UV HPLC-UV (Chromatographic Purity) Bullatine_B->HPLC_UV qNMR qNMR (Absolute Purity) Bullatine_B->qNMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Bullatine_B->Chiral_HPLC LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Investigate Impurity Peaks

Caption: Integrated strategy for this compound reference standard verification.

Conclusion

The verification of a this compound reference standard's purity is a multi-step, evidence-based process. While HPLC-UV serves as the workhorse for determining chromatographic purity, its findings must be corroborated by orthogonal methods to ensure the highest level of confidence. The use of qNMR provides a primary, absolute measure of purity, while LC-MS offers invaluable insights into the identity of any potential impurities. Furthermore, the chiral nature of this compound necessitates the use of chiral HPLC to confirm its enantiomeric integrity. By employing this integrated, scientifically-grounded strategy, researchers can be assured of the quality of their reference standard, thereby ensuring the validity and reproducibility of their scientific findings.

References

  • Weber, M., et al. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 12(5), 329-338. Available at: [Link]

  • Li, S. L., et al. (2005). Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography. Journal of Chromatography A, 1093(1-2), 187-195. Available at: [Link]

  • Cui, L., et al. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1031-1034. Available at: [Link]

  • Yue, H., et al. (2007). Simultaneous determination of three diterpenoid alkaloids by HPLC in unprocessed and processed Fuzi. Chromatographia, 66(5-6), 427-431. Available at: [Link]

  • Blaschke, G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Available at: [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Method Development. Phenomenex. Available at: [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6227. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Chankvetadze, B. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available at: [Link]

  • Lee, J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(1), 247-252. Available at: [Link]

  • Wang, Y., et al. (2018). Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 429-437. Available at: [Link]

Sources

Comparative Guide: Bullatine B (Neoline) Content & Analysis in Aconitum Species

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Bullatine B (Neoline) Content Across Aconitum Species Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound , chemically identified as Neoline (C₂₄H₃₉NO₆), is a C19-diterpenoid alkaloid. Unlike the highly toxic diester alkaloids (aconitine, mesaconitine, hypaconitine) found in Aconitum species, this compound exhibits a significantly wider therapeutic window. It is increasingly recognized as the primary active ingredient responsible for alleviating neuropathic pain (e.g., oxaliplatin-induced peripheral neuropathy) in processed Aconitum products.

Crucial Distinction: In many Aconitum species, this compound serves as a stable marker compound. While toxic diester alkaloids degrade during the traditional heat-processing (detoxification) of roots, this compound remains chemically stable, making it a critical quality control marker for processed drugs like Fuzi (Processed A. carmichaelii).

Chemical Profile
PropertySpecification
Common Name This compound (Synonym: Neoline)
CAS Number 466-26-2
Molecular Formula C₂₄H₃₉NO₆
Molecular Weight 437.57 g/mol
Structural Class C19-Norditerpenoid Alkaloid (Monoester/Alcohol type)
Solubility Soluble in chloroform, methanol, ethanol; poorly soluble in water (unless acidified).
Stability High. Resistant to hydrolysis during standard boiling/steaming processes that degrade Aconitine.

Comparative Analysis of Content

The content of this compound varies significantly not just by species, but by the processing state of the raw material. The following data synthesizes comparative content analysis.

Table 1: this compound (Neoline) Content Across Key Aconitum Species[1]
SpeciesCommon NamePart UsedProcessing StateThis compound Content (Estimated)Relative Profile
A. carmichaelii Chuanwu / FuziLateral RootRaw 0.1 – 0.4 mg/gMinor component. Overshadowed by high Aconitine/Mesaconitine levels.
A. carmichaelii FuziLateral RootProcessed 0.5 – 2.0 mg/g Major component. Concentration increases relatively as diesters degrade.
A. brachypodum Xue-Shang-Yi-Zhi-HaoRootRaw/Dried0.2 – 0.8 mg/gCo-occurs with Bullatine A. Significant, but Bullatine A is often the primary marker.
A. kusnezoffii CaowuRootRaw0.1 – 0.5 mg/gSimilar profile to A. carmichaelii. High toxicity in raw form.[1]
A. flavum -RootDriedVariableIsolated as a primary C19-diterpenoid constituent.

Key Insight: In A. carmichaelii, the ratio of Neoline to Aconitine is the definitive metric for safety. A high Neoline:Aconitine ratio indicates successful detoxification (processing).

Biosynthetic & Chemotaxonomic Context

Understanding the biosynthetic position of this compound explains its stability. It lacks the unstable C-8 acetate and C-14 benzoate ester groups characteristic of Aconitine.

Biosynthesis cluster_C19 C19-Diterpenoid Alkaloids GGPP Geranylgeranyl Pyrophosphate (GGPP) EntCopalyl ent-Copalyl DP GGPP->EntCopalyl EntKaurene ent-Kaurene EntCopalyl->EntKaurene Atisine Atisine (C20 Alkaloid) EntKaurene->Atisine Cyclization & N-insertion Neoline This compound (Neoline) (Stable Alcohol Form) Atisine->Neoline C19 Skeleton Formation (Hydroxylation/Methylation) Aconitine Aconitine (Unstable Diester) Neoline->Aconitine Acylation (Esterification) (Reversible via Hydrolysis) Benzoylaconine Benzoylaconine (Monoester) Aconitine->Benzoylaconine Hydrolysis (Processing) Benzoylaconine->Neoline Further Hydrolysis (Theoretical/Minor path)

Caption: Biosynthetic relationship showing this compound (Neoline) as the stable, unesterified core structure relative to the toxic diester Aconitine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Extraction of this compound

Objective: Isolate total alkaloids with high recovery of Neoline while minimizing degradation.

  • Preparation: Pulverize dried Aconitum roots to pass a #40 mesh sieve.

  • Maceration: Weigh 1.0 g of powder. Add 25 mL of Methanol:Ammonium Hydroxide (100:1 v/v) .

    • Mechanism:[2] The base (NH₄OH) converts alkaloid salts to their free base form, maximizing solubility in methanol.

  • Ultrasonication: Sonicate for 30 minutes at 25°C. Avoid high heat to prevent artifact formation (though Neoline is stable, other components may not be).

  • Filtration & Evaporation: Filter supernatant. Evaporate methanol under reduced pressure at 40°C to dryness.

  • Acid-Base Partitioning (Purification Step):

    • Dissolve residue in 10 mL 0.1 M HCl . (Alkaloids convert to water-soluble salts).

    • Wash acid solution with 10 mL Diethyl Ether (Removes neutral lipids/pigments; discard ether layer).

    • Basify aqueous layer to pH 10 with Ammonia TS .

    • Extract 3x with 10 mL Chloroform or Dichloromethane . (Alkaloids return to free base and move to organic solvent).

  • Reconstitution: Evaporate organic solvent. Reconstitute residue in 1.0 mL Methanol for HPLC.

Protocol B: HPLC Quantification Method

Objective: Separate this compound from structurally similar alkaloids (Mesaconitine, Hypaconitine).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Bicarbonate (pH 9.5 adjusted with Ammonia)
Mobile Phase B Acetonitrile
Elution Gradient 0-30 min: 25% B → 50% B; 30-40 min: 50% B → 80% B
Flow Rate 1.0 mL/min
Detection UV at 235 nm (or ELSD for higher sensitivity if UV response is weak)
Temperature 30°C

Validation Note: this compound (Neoline) typically elutes before the diester alkaloids (Aconitine) due to higher polarity (lack of hydrophobic ester groups). The basic pH (Ammonium Bicarbonate) suppresses protonation of the nitrogen, sharpening the peak shape.

Pharmacological Mechanism

This compound is a potent analgesic for neuropathic pain. Unlike opioids, it does not act via mu-receptors, but rather through ion channel modulation.

Mechanism cluster_Membrane Neuronal Membrane BullatineB This compound (Neoline) Nav17 Nav1.7 Channel (Voltage-Gated Sodium) BullatineB->Nav17 Inhibits P2X7 P2X7 Receptor (Purinergic) BullatineB->P2X7 Antagonizes Signal Action Potential Generation BullatineB->Signal Reduces Excitability Nav17->Signal Promotes P2X7->Signal Promotes Pain Neuropathic Pain Signaling Signal->Pain Transmission

Caption: Pharmacological action of this compound inhibiting Nav1.7 and P2X7 receptors to attenuate pain signaling.

References

  • Tanimura, Y., et al. (2019).[3][4] "Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats."[1][4][5][6] Journal of Ethnopharmacology. Link

  • Singhuber, J., et al. (2009). "Aconitum in traditional Chinese medicine: A valuable drug or an unpredictable risk?" Journal of Ethnopharmacology. Link

  • Csupor, D., et al. (2009). "Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots." Journal of Chromatography A. Link

  • Nakatani, Y., et al. (2020).[3] "Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice."[7] Journal of Ethnopharmacology. Link

  • Wang, L., et al. (2006). "A pharmacophylogenetic study of Aconitum L. (Ranunculaceae) from China." Journal of Systematics and Evolution. Link

Sources

Comparative Biological Activity Guide: Bullatine A vs. Bullatine B (Neoline)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Bullatine A and Bullatine B (widely recognized by its synonym Neoline ), two distinct diterpenoid alkaloids derived from Aconitum species. While both exhibit analgesic properties, their pharmacological profiles diverge significantly due to their structural classifications.[1]

  • Bullatine A (C20-Diterpenoid): Primarily acts as an anti-inflammatory and analgesic agent by antagonizing the P2X7 receptor and inhibiting the ROS/JNK/NF-κB signaling pathway.[1]

  • This compound / Neoline (C19-Diterpenoid): Functions as a potent Nav1.7 voltage-gated sodium channel blocker , making it highly effective for neuropathic pain with a safer toxicity profile than diester alkaloids like aconitine.[1]

Chemical & Structural Context

The fundamental difference in biological activity stems from their skeletal classification.[1]

FeatureBullatine AThis compound (Neoline)
Classification C20-Diterpenoid Alkaloid C19-Diterpenoid Alkaloid
Chemical Formula C₂₂H₃₃NO₂C₂₄H₃₉NO₆
Structural Backbone Atisine-type (typically tetracyclic)Aconitine-type (pentacyclic)
Key Substituents Less oxygenated; lacks the C19-C18 ester linkage typical of high-toxicity aconitines.[1][2]Polyol with methoxy groups; lacks the C8/C14 diester groups responsible for extreme toxicity.[1]
Primary Source Aconitum brachypodum (Xue-Shang-Yi-Zhi-Hao)Aconitum flavum, Aconitum carmichaelii

Expert Insight: The C19-diterpenoid skeleton of this compound (Neoline) preserves the affinity for voltage-gated sodium channels (VGSCs) but, due to the absence of C8/C14 ester groups, exhibits a significantly wider therapeutic window than Aconitine.[1] Bullatine A's C20 structure shifts its affinity toward purinergic receptors (P2X7) and intracellular signaling cascades.[1]

Pharmacological Profile Comparison
A. Bullatine A: The Anti-Inflammatory Specialist

Core Mechanism: P2X7 Antagonism & NF-κB Inhibition.[1] Bullatine A exerts its effects by interrupting the inflammatory cascade at the membrane level (P2X7) and the transcriptional level (NF-κB).[1]

  • P2X7 Receptor Antagonism: Selectively inhibits ATP-induced P2X7 receptor activation in microglia, preventing the formation of the NLRP3 inflammasome.[1]

  • Signaling Pathway: Downregulates the phosphorylation of JNK and prevents the nuclear translocation of NF-κB p65.[1]

  • Outcome: Reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and attenuation of organ damage (e.g., LPS-induced lung/liver injury).[1][3]

B. This compound (Neoline): The Neuropathic Pain Specialist

Core Mechanism: State-Dependent Nav1.7 Inhibition.[1] this compound is a "use-dependent" blocker of voltage-gated sodium channels, specifically targeting the Nav1.7 subtype, which is crucial for nociceptive signaling in peripheral neurons.[1]

  • Nav1.7 Inhibition: Binds to the open/inactivated state of the channel, stabilizing it and reducing neuronal excitability.[1]

  • Analgesic Efficacy: Highly effective in reversing mechanical hyperalgesia in diabetic neuropathy models (streptozotocin-induced).[1]

  • Safety: Unlike non-selective sodium channel openers (e.g., Aconitine), this compound shows a reduced risk of arrhythmogenic cardiotoxicity at therapeutic doses.

Mechanism of Action (MOA) Visualization
Diagram 1: Bullatine A Anti-Inflammatory Pathway

This pathway illustrates how Bullatine A blocks the ATP-P2X7 axis to suppress cytokine release.[1]

BullatineA_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2X7 P2X7 Receptor (ATP-Gated) ROS ROS Generation P2X7->ROS Induces Flux JNK p-JNK (Phosphorylation) ROS->JNK Activates NFkB_Active NF-κB p65 (Active) JNK->NFkB_Active Promotes Translocation NFkB_Complex NF-κB Complex (Inactive) NFkB_Complex->NFkB_Active Degradation of IκB Transcription Pro-inflammatory Gene Transcription NFkB_Active->Transcription Translocates Cytokines Cytokines Release (IL-1β, IL-6, TNF-α) Transcription->Cytokines Expression ATP Extracellular ATP ATP->P2X7 Activates BullatineA Bullatine A BullatineA->P2X7 Inhibits (Antagonist)

Caption: Bullatine A mitigates inflammation by antagonizing P2X7 receptors, thereby blocking the ROS/JNK/NF-κB signaling cascade.[1][4][5]

Diagram 2: this compound (Neoline) Analgesic Pathway

This pathway demonstrates the blockade of Nav1.7 channels to stop pain signal propagation.[1]

BullatineB_MOA cluster_neuron Nociceptive Neuron (Peripheral) BullatineB This compound (Neoline) Nav17_Open Nav1.7 Channel (Open State) BullatineB->Nav17_Open Binds Preferentially Nav17_Blocked Nav1.7 Channel (Inactivated/Blocked) BullatineB->Nav17_Blocked Stabilizes Inactive State Sodium Na+ Influx Nav17_Open->Sodium Allows Nav17_Blocked->Sodium Blocks Analgesia Analgesia (Pain Relief) Nav17_Blocked->Analgesia Result Depolarization Membrane Depolarization Sodium->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: this compound (Neoline) selectively blocks Nav1.7 channels, preventing Na+ influx and halting nociceptive signal transmission.

Experimental Protocols for Validation

To validate these activities in a lab setting, use the following self-validating protocols.

Protocol A: LPS-Induced Inflammation Assay (For Bullatine A)

Objective: Quantify anti-inflammatory potency via NO and cytokine reduction.[1]

  • Cell Line: Murine BV-2 microglia or RAW 264.7 macrophages.[1]

  • Pre-treatment: Seed cells (2×10⁵ cells/well) and incubate with Bullatine A (10, 20, 40, 80 μM) for 1 hour.

  • Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Readout 1 (NO): Collect supernatant. Mix 1:1 with Griess reagent. Measure absorbance at 540 nm.

  • Readout 2 (Proteins): Lyse cells. Perform Western Blot for p-JNK , NF-κB p65 (nuclear fraction), and COX-2 .[1]

    • Validation Check: The LPS-only control must show >5-fold increase in NO vs. vehicle.[1] Bullatine A should show dose-dependent reduction (p<0.05).[1]

Protocol B: Whole-Cell Patch Clamp for Nav1.7 (For this compound)

Objective: Measure IC50 for sodium channel inhibition.

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Setup: Whole-cell configuration. Internal solution: CsF-based (to block K+ currents). External solution: Standard Tyrode’s.

  • Voltage Protocol: Hold at -100 mV. Depolarize to -10 mV for 50 ms to elicit currents.

  • Application: Perfuse this compound (0.1 - 100 μM) for 5 minutes.

  • Analysis: Measure peak current amplitude before and after drug. Plot inhibition % vs. log[concentration].[1]

    • Validation Check: Reference compound (e.g., Tetrodotoxin) must abolish current.[1] this compound should yield an IC50 ≈ 25-30 nM (high potency) or μM range depending on specific isoform sensitivity.[1]

Data Summary Table
MetricBullatine AThis compound (Neoline)
Primary Target P2X7 Receptor (Antagonist)Nav1.7 Channel (Blocker)
Secondary Target κ-Opioid Receptor (Indirect)Nav1.3 / Nav1.8 (Weak affinity)
IC50 / Potency Anti-inflammatory: 20-40 μM (in vitro)Nav1.7 Inhibition: IC50 ≈ 25.8 nM (hNav1.[1]7)
Therapeutic Use Rheumatoid arthritis, systemic inflammationNeuropathic pain, diabetic neuropathy
Toxicity Risk Moderate (Cardiotoxic at high doses)Lower than Aconitine (Wider safety margin)
Metabolic Stability Susceptible to ester hydrolysis (if esterified)More stable (Polyol/ether structure)
References
  • Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway. Pharmaceutical Biology. (2022).[1] [Link]

  • Bullatine A attenuates ATP-induced BV-2 microglia death via P2X receptor pathways. Brain Research Bulletin. (2013).[1] [Link]

  • Neoline (this compound) targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice. Journal of Ethnopharmacology. (2020).[1] [Link]

  • Structure-Analgesic Activity Relationship of Diterpenoid Alkaloids. Journal of Natural Products. (2017). [Link]

  • PubChem Compound Summary: Neoline (this compound). National Library of Medicine. [Link][1]

Sources

A Researcher's Guide to the Reproducibility of Neoline's Anti-Allodynic Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of neoline, a diterpenoid alkaloid derived from Aconitum species, and its potential as a therapeutic agent for allodynia, a debilitating form of neuropathic pain. We will objectively examine the existing preclinical evidence, delve into the mechanistic underpinnings of its action, and compare its performance with alternative treatments. Our goal is to equip researchers, scientists, and drug development professionals with a clear, data-driven perspective on the reproducibility of neoline's anti-allodynic effects and the critical factors influencing experimental outcomes.

Introduction: The Challenge of Allodynia and the Promise of Neoline

Neuropathic pain, a chronic condition arising from damage to the somatosensory system, affects an estimated 6.9% to 10% of the global population.[1] A particularly distressing symptom is allodynia, where innocuous stimuli, such as a light touch, are perceived as painful.[2] This phenomenon involves complex changes in both the peripheral and central nervous systems, making it notoriously difficult to treat with conventional analgesics.[2][3]

For centuries, traditional Chinese and Japanese Kampo medicine have utilized the processed root of Aconitum carmichaeli to treat pain.[4][5][6] The raw aconite root is highly toxic, but traditional heat-processing methods detoxify it by degrading potent toxins like aconitine into less toxic, yet therapeutically active, compounds.[4][5][6] Research has identified neoline , a stable C19-diterpenoid alkaloid, as a key active ingredient responsible for the analgesic properties of processed aconite root.[4][5][6][7][8] This guide critically evaluates the scientific literature to assess the consistency and reproducibility of neoline's effects against allodynia.

Comparative Efficacy of Neoline in Preclinical Models

Several studies have demonstrated the potential of neoline to alleviate mechanical allodynia in various rodent models of neuropathic pain. The compound has shown efficacy in models mimicking chemotherapy-induced peripheral neuropathy (CIPN) and traumatic nerve injury.[4][6][8] These findings suggest a robust anti-allodynic profile, positioning neoline as a promising candidate for further investigation.[4][8]

Table 1: Summary of Preclinical Studies on Neoline's Anti-Allodynic Effects

Study (Reference)Animal ModelNeoline Dose & RouteKey Findings
Tanimura et al. (2019)[4][8]Paclitaxel-induced neuropathy (mice)10 mg/kg/day (s.c.)Significantly attenuated mechanical hyperalgesia.
Tanimura et al. (2019)[4][8]Partial sciatic nerve ligation (Seltzer model, mice)10 mg/kg/day (s.c.)Significantly attenuated mechanical hyperalgesia.
Tanimura et al. (2019)[4][8]Oxaliplatin-induced neuropathy (mice)10 mg/kg/day (s.c.)Alleviated peripheral neuropathy.
Jeon et al. (2021)[9]Alzheimer's Disease Model (mice)0.1 & 0.5 mg/kg (oral)While focused on AD, this study notes neoline is effective against neuropathic pain models.

Proposed Mechanism of Action: Targeting Neuronal Hyperexcitability

The primary analgesic mechanism of neoline and its derivatives is attributed to their interaction with voltage-gated sodium channels (VGSCs).[7] These channels are critical for initiating and propagating electrical signals in neurons; their dysfunction is a key driver of the neuronal hyperexcitability that underlies neuropathic pain.[3][10]

3.1. Inhibition of Voltage-Gated Sodium Channels

Neoline acts as a targeted inhibitor of the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signal transmission.[7] By blocking Nav1.7, neoline effectively dampens the excitability of these "pain-sensing" neurons, preventing pain signals from reaching the central nervous system.[7] This targeted action makes neoline a promising candidate for developing non-opioid analgesics.[7] Other VGSCs, such as Nav1.6 and Nav1.8, are also implicated in pain pathways and may represent additional targets for neoline or its derivatives.[10][11][12]

3.2. Anti-inflammatory Activity

In addition to its effects on ion channels, neoline and related compounds have demonstrated significant anti-inflammatory properties.[7] This activity is linked to the suppression of key inflammatory pathways, including the inhibition of nitric oxide (NO) production in macrophages.[7] Since neuroinflammation contributes to the development and maintenance of neuropathic pain, this secondary mechanism may enhance neoline's overall therapeutic effect.

Neoline_Mechanism NerveInjury Nerve Injury / Chemotherapy Inflammation Neuroinflammation NerveInjury->Inflammation VGSC Voltage-Gated Sodium Channels (Nav1.7) NerveInjury->VGSC Upregulation Hyperexcitability Neuronal Hyperexcitability Inflammation->Hyperexcitability NO_Production Nitric Oxide (NO) Production Inflammation->NO_Production VGSC->Hyperexcitability Neoline Neoline Neoline->Inflammation Inhibits Neoline->VGSC Inhibits Neoline->NO_Production Inhibits PainSignal Pain Signal Transmission Hyperexcitability->PainSignal Allodynia Allodynia PainSignal->Allodynia

Caption: Proposed mechanism of neoline's anti-allodynic effect.

Experimental Protocol: A Self-Validating System for Assessing Anti-Allodynia

To ensure the reproducibility of findings, a standardized and well-controlled experimental workflow is paramount. Below is a detailed protocol for the Partial Sciatic Nerve Ligation (Seltzer) model, a widely used method for inducing mechanical allodynia, followed by assessment using von Frey filaments.[4][8]

4.1. Experimental Workflow Diagram

Experimental_Workflow cluster_pre_op Phase 1: Pre-Operative cluster_op Phase 2: Surgery cluster_post_op Phase 3: Post-Operative Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (von Frey) Acclimatization->Baseline Anesthesia Anesthesia Baseline->Anesthesia Surgery Partial Sciatic Nerve Ligation Anesthesia->Surgery Recovery Post-Op Recovery Surgery->Recovery PainDev Allodynia Development (3-7 days) Recovery->PainDev Treatment Treatment Initiation (Neoline vs. Vehicle) PainDev->Treatment Testing Post-Treatment Behavioral Testing Treatment->Testing

Caption: Standardized workflow for preclinical anti-allodynia studies.

4.2. Step-by-Step Methodology

  • Animals and Acclimatization:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice, weighing 180-220g (rats) or 20-25g (mice).

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatize animals to the housing facility for at least 7 days and handle them daily for 3 days prior to baseline testing to minimize stress.

  • Baseline Mechanical Allodynia Assessment (von Frey Test):

    • Place animals in individual transparent plastic chambers on an elevated mesh floor.

    • Allow animals to acclimate for at least 30 minutes before testing.

    • Apply calibrated von Frey filaments of logarithmically increasing stiffness (e.g., 0.4g to 15g) to the mid-plantar surface of the hind paw.

    • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Partial Sciatic Nerve Ligation Surgery:

    • Anesthetize the animal (e.g., isoflurane or ketamine/xylazine cocktail).

    • Make a small incision at the mid-thigh level to expose the sciatic nerve.

    • Carefully isolate the nerve and insert a 5-0 or 6-0 silk suture through the nerve, ligating approximately 1/3 to 1/2 of the dorsal portion of the nerve tightly.

    • Ensure the ligation is secure but does not sever the nerve.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care and Allodynia Development:

    • Monitor animals daily for signs of distress or infection.

    • Allow 3-7 days for the full development of mechanical allodynia, which can be confirmed by re-testing with von Frey filaments. A significant decrease in the PWT in the ipsilateral (operated) paw compared to baseline and the contralateral paw indicates successful neuropathy induction.

  • Drug Administration and Efficacy Testing:

    • Prepare neoline solution (e.g., in saline or DMSO/saline vehicle). A vehicle-only group must be included as a control.

    • Administer neoline or vehicle via the desired route (e.g., subcutaneous injection, oral gavage) at the predetermined dose (e.g., 10 mg/kg).[8]

    • Perform von Frey testing at various time points post-administration (e.g., 30, 60, 120, 180 minutes) to evaluate the onset and duration of the anti-allodynic effect.

    • An effective treatment will significantly increase the PWT of the ipsilateral paw compared to the vehicle-treated group.

Comparative Analysis with Alternative Treatments

The current first-line treatments for neuropathic pain include tricyclic antidepressants and anticonvulsants.[13][14] It is crucial to benchmark neoline's performance against these standards of care and other emerging therapies.

Table 2: Comparison of Anti-Allodynic Therapeutic Agents

TreatmentMechanism of ActionReported Efficacy in AllodyniaCommon Side Effects / Limitations
Neoline Primarily a Nav1.7 sodium channel inhibitor; anti-inflammatory effects.[7]Promising efficacy in multiple preclinical models of neuropathic pain.[4][8]Limited clinical data; potential for toxicity if derived from improperly processed aconite.[5]
Pregabalin Binds to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.Standard first-line treatment, provides moderate pain relief in a subset of patients.Dizziness, somnolence, peripheral edema, cognitive impairment.
Duloxetine / Nortriptyline Serotonin-norepinephrine reuptake inhibitor (SNRI) / Tricyclic antidepressant (TCA).[13]Effective first-line treatments, particularly TCAs.[13] Delayed onset of action.Nausea, dry mouth, constipation, somnolence (SNRIs); cardiotoxicity, anticholinergic effects (TCAs).
Riluzole Sodium channel modulator, stabilizes the inactivated state of VGSCs.[15][16]Shows anti-allodynic effects in preclinical models.[15]Relatively low dose may lead to short duration of action.[15]
Cannabinoids (e.g., WIN55,212-2) Agonists at CB1 and CB2 receptors in the central and peripheral nervous system.[17]Effective in preclinical models of inflammatory and neuropathic pain.[17][18]Psychoactive effects (CB1), dizziness, regulatory hurdles.

Conclusion and Future Research Directions

The available preclinical evidence strongly suggests that neoline has a reproducible and significant anti-allodynic effect in established models of neuropathic pain.[4][8] Its primary mechanism, the targeted inhibition of the Nav1.7 sodium channel, provides a strong biological rationale for its efficacy.[7]

However, to bridge the gap from promising preclinical data to a viable therapeutic, the research community must prioritize the following:

  • Standardization of Materials: Studies should use highly purified neoline to ensure that observed effects are not due to other alkaloids present in processed aconite root extracts. The processing method of the source material can significantly alter the concentration of active compounds.[8]

  • Head-to-Head Comparisons: Rigorous studies directly comparing the efficacy and therapeutic window of neoline against first-line treatments like pregabalin and duloxetine are essential.

  • Expanded Models: The efficacy of neoline should be tested across a broader range of neuropathic pain models, including diabetic neuropathy and post-herpetic neuralgia, to determine the full spectrum of its potential activity.[1]

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and long-term toxicology studies are necessary to establish a safe and effective dosing regimen for potential clinical trials.

Neoline represents a compelling, mechanistically distinct candidate for the treatment of allodynia. By adhering to rigorous and standardized experimental practices, the scientific community can definitively validate its reproducibility and pave the way for its potential clinical development.

References

  • Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline. Nagoya City University.[Link]

  • The Use of Aconite Root for Neuropathic Pain. Naturopathic Doctor News and Review.[Link]

  • Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats. PubMed.[Link]

  • Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline. ScienceDaily.[Link]

  • An Effective Phytoconstituent Aconitine: A Realistic Approach for the Treatment of Trigeminal Neuralgia. PMC.[Link]

  • Effects of alkaloids on peripheral neuropathic pain: a review. PMC.[Link]

  • Anti-Inflammatory Effect of Neolignans Newly Isolated from the Crude Drug "Shin-i" (Flos Magnoliae). PubMed.[Link]

  • Neoline Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model. PubMed.[Link]

  • Anti-inflammatory neolignans from the roots of Magnolia officinalis. PubMed.[Link]

  • Lipid Peroxidation Products 4-ONE and 4-HNE Modulate Voltage-Gated Sodium Channels in Neuronal Cell Lines and DRG Action Potentials. MDPI.[Link]

  • Mu-opioid receptors are not necessary for nortriptyline treatment of neuropathic allodynia. ScienceDirect.[Link]

  • Neolinulicin A and B from Inula japonica and their anti-inflammatory activities. PubMed.[Link]

  • Antinociceptive effects of maprotiline in a rat model of peripheral neuropathic pain: possible involvement of opioid system. PMC.[Link]

  • Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. MDPI.[Link]

  • Anti-allodynic and promotive effect on inhibitory synaptic transmission of riluzole in rat spinal dorsal horn. PMC.[Link]

  • Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability. MDPI.[Link]

  • Potential novel therapeutic strategies for neuropathic pain. Frontiers.[Link]

  • Treatments perceived to be helpful for neuropathic pain after traumatic spinal cord injury: A multicenter cross-sectional survey study. Mount Sinai Scholars Portal.[Link]

  • Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate. PubMed.[Link]

  • Quinolines: a new hope against inflammation. PubMed.[Link]

  • Analysis of the anti-allodynic effects of combination of a synthetic cannabinoid and a selective noradrenaline re-uptake inhibitor in nerve injury-induced neuropathic mice. PubMed.[Link]

  • Mechanical allodynia. PMC.[Link]

  • Magnolin Inhibits Paclitaxel-Induced Cold Allodynia and ERK1/2 Activation in Mice. MDPI.[Link]

  • Spinal cannabinoids are anti-allodynic in rats with persistent inflammation. PubMed.[Link]

  • The function neutralizing anti-TrkA antibody MNAC13 reduces inflammatory and neuropathic pain. PMC.[Link]

  • Allodynia. NCBI Bookshelf.[Link]

  • Assessment of the anti-allodynic efficacy of a glycine transporter 2 inhibitor relative to pregabalin and duloxetine in a rat model of prostate cancer-induced bone pain. ResearchGate.[Link]

Sources

Neoline vs. Benzoylmesaconine: A Dual-Marker Strategy for Aconite Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neoline as a quality control marker for Aconite processing Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the processing (Paozhi) of Aconitum species (Fuzi, Caowu), the pharmaceutical industry faces a critical paradox: Detoxification vs. Efficacy Preservation . Traditional quality control (QC) relies heavily on monitoring the hydrolysis of toxic diester diterpenoid alkaloids (DDAs) into less toxic monoester diterpenoid alkaloids (MDAs) like Benzoylmesaconine (BMA) .

While BMA serves as an excellent marker for safety (indicating successful hydrolysis), it fails to guarantee efficacy. Over-processing can degrade MDAs into inactive amines, leaving a "safe" but pharmacologically inert product.

This guide evaluates Neoline —a stable, bioactive C19-diterpenoid alkaloid—as a superior complementary marker. Unlike BMA, Neoline resists hydrolysis during standard processing, making it a reliable indicator of the raw material's intrinsic quality and the final product's analgesic potential.

The Chemical Basis: Stability & Structure

To understand why Neoline succeeds where traditional markers fail, we must analyze the structural chemistry under heat and hydrolytic conditions.

The Hydrolysis Cascade (Traditional Markers)

The toxicity of Aconite stems from the ester linkages at the C-8 and C-14 positions in DDAs (Aconitine, Mesaconitine, Hypaconitine).

  • Stage 1 (Detoxification): Boiling/Steaming hydrolyzes the C-8 acetyl group, forming MDAs (e.g., Benzoylmesaconine). Toxicity drops ~100-1000x.

  • Stage 2 (Degradation): Excessive heating hydrolyzes the C-14 benzoyl group, forming amino alcohols (e.g., Mesaconine), which are largely inactive.

The Neoline Advantage (The "Survivor" Molecule)

Neoline (C₂₄H₃₉NO₆) is a C19-diterpenoid alkaloid that naturally lacks the unstable ester groups at C-8 and C-14. Instead, it possesses hydroxyl groups at C-1, C-8, and C-14.

  • Thermodynamic Stability: Because it lacks the labile ester bonds, Neoline does not undergo hydrolysis during the standard Paozhi processes (steaming at 100°C–120°C).

  • Implication: Its concentration remains constant from raw herb to processed slice. If Neoline levels are low in the final product, it indicates poor raw material quality, not processing loss.

Visualization: The Alkaloid Fate During Processing

The following diagram illustrates the divergent fates of the toxicity markers versus the stability marker (Neoline).

AconiteProcessing cluster_over Over-Processed (Inactive) Mesaconitine Mesaconitine (Toxic DDA) Unstable Ester BMA Benzoylmesaconine (Safe MDA) Marker of Detox Mesaconitine->BMA Hydrolysis (C-8) Heat/Water Neoline_Raw Neoline (Active) Stable Diol Neoline_Proc Neoline (Retained) Marker of Efficacy Neoline_Raw->Neoline_Proc Resists Hydrolysis Stable Mesaconine Mesaconine (Inactive Amine) BMA->Mesaconine Hydrolysis (C-14) Excess Heat Neoline_Proc->Neoline_Proc Remains Stable

Figure 1: Differential stability of Aconite alkaloids. While Mesaconitine degrades to Benzoylmesaconine (BMA), Neoline remains stable, serving as a constant reference for initial quality.

Comparative Analysis: Neoline vs. Benzoylmesaconine

This table objectively compares the performance of Neoline against the industry-standard marker, Benzoylmesaconine (BMA).

FeatureBenzoylmesaconine (BMA)Neoline
Primary Role Safety Marker (Confirming detoxification)Efficacy Marker (Confirming potency)
Origin Degradation product of MesaconitineNaturally occurring in raw root
Response to Processing Increases (then decreases if over-processed)Stable (Constant)
Pharmacology Weak analgesic; anti-inflammatoryPotent Analgesic (Nav1.7 inhibitor)
Detection (UV) Good (Benzoyl chromophore, UV 230-254nm)Poor (No chromophore; requires LC-MS/MS)
QC Blind Spot High BMA can mask "empty" raw materialLow Neoline reveals poor raw material
Recommendation Mandatory for Safety ComplianceCritical for Batch-to-Batch Consistency
The Pharmacological Argument

Recent studies have identified Neoline as a specific inhibitor of the Nav1.7 voltage-gated sodium channel , a key target in neuropathic pain pathways. Unlike BMA, which shows weak analgesic activity in specific models (e.g., oxaliplatin-induced neuropathy), Neoline demonstrates significant efficacy. Relying solely on BMA ensures the drug isn't toxic, but relying on Neoline ensures it actually works.

Experimental Protocol: The Self-Validating System

To implement Neoline as a QC marker, researchers cannot rely on standard HPLC-UV methods used for BMA due to Neoline's lack of a UV-absorbing chromophore. The following protocol utilizes LC-MS/MS , which provides the necessary sensitivity and selectivity.

A. Sample Preparation (Optimized for Alkaloid Recovery)
  • Rationale: Aconite alkaloids are basic.[1] Acidic extraction ensures solubility, while subsequent basification allows for liquid-liquid extraction if cleanup is needed. However, for modern LC-MS, a simple dilute-and-shoot approach with protein precipitation is often sufficient and reduces analyte loss.

  • Pulverization: Grind processed Aconite root (Fuzi) to pass a #60 mesh sieve.

  • Extraction: Weigh 1.0 g of powder into a 50 mL conical tube.

  • Solvent Addition: Add 25 mL of Methanol:Ammonium Formate (10mM, pH 3.0) (70:30 v/v) .

    • Note: The acidic buffer stabilizes the alkaloids during extraction.

  • Sonication: Sonicate for 30 minutes at <40°C.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

B. LC-MS/MS Quantification Method
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 40% B (Elution of Neoline)

    • 6-8 min: 40% -> 95% B (Wash lipophilic DDAs)

  • MS Parameters (MRM Mode):

    • Neoline (Precursor [M+H]⁺: 438.3 m/z):

      • Quantifier Transition: 438.3 -> 420.3 (Loss of H₂O)

      • Qualifier Transition: 438.3 -> 388.3 (Loss of CH₃OH + H₂O)

    • Benzoylmesaconine (Precursor [M+H]⁺: 590.3 m/z):

      • Quantifier: 590.3 -> 105.0 (Benzoyl group)

C. Self-Validation Steps (Trustworthiness)

To ensure the protocol is generating valid data, include these internal checks:

  • The "Stability Ratio" Check: Calculate the ratio of Neoline in the processed sample vs. a reference raw sample (if available). The ratio should be ~1.0. A ratio < 0.8 suggests inefficient extraction or matrix suppression, not degradation.

  • Recovery Spike: Spike a blank matrix with authentic Neoline standard. Recovery must fall between 85-115%.

  • Carryover Check: Inject a solvent blank after the highest standard. Neoline is sticky; signal in blank must be < 0.1% of the lower limit of quantification (LLOQ).

Workflow Visualization: The Dual-Marker QC System

This workflow integrates both markers into a logical decision tree for batch release.

QC_Workflow Sample Processed Aconite Batch Extraction Extraction & LC-MS/MS Analysis Sample->Extraction Data Quantification Data Extraction->Data Check_BMA Check Benzoylmesaconine (BMA) (Safety Marker) Data->Check_BMA Check_Neoline Check Neoline (Efficacy Marker) Check_BMA->Check_Neoline BMA > Threshold (Detoxified) Fail_Safety REJECT: Toxic (Insufficient Hydrolysis) Check_BMA->Fail_Safety BMA Low / DDA High Pass BATCH RELEASED (Safe & Effective) Check_Neoline->Pass Neoline > Threshold Fail_Efficacy REJECT: Low Quality (Poor Raw Material) Check_Neoline->Fail_Efficacy Neoline Low

Figure 2: Integrated QC workflow. A batch must pass both the Safety Check (BMA) and the Efficacy Check (Neoline) to be released.

References

  • Tanimura, Y., et al. (2019). "Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats." Journal of Ethnopharmacology.

  • Wang, Y., et al. (2023). "Neoline, fuziline, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations." Journal of Ethnopharmacology.

  • Nakatani, Y., et al. (2020). "Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice." Journal of Ethnopharmacology.

  • Cai, Y., et al. (2012). "Study on the aconitine-type alkaloids of Radix Aconiti Lateralis and its processed products using HPLC-ESI-MSn." Phytochemical Analysis.

  • PubChem. "Neoline Compound Summary." National Library of Medicine.

Sources

Bioequivalence studies of natural vs synthetic Bullatine B

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioequivalence Assessment Strategy: Natural vs. Synthetic Bullatine B (Neoline) Subtitle: A Technical Guide for Chemical, Pharmacokinetic, and Pharmacodynamic Comparability[1]

Executive Summary

This compound (also known as Neoline ) is a C19-diterpenoid alkaloid derived from Aconitum species (A. brachypodum, A. flavum).[1] Unlike the highly cardiotoxic aconitine, this compound exhibits a favorable therapeutic index, showing potent analgesic activity via Nav1.7 sodium channel inhibition , particularly in neuropathic pain models.[1]

The transition from natural extraction to total synthesis is critical for clinical development to overcome supply chain instability, botanical variability, and the risk of toxic co-impurities (e.g., aconitine). This guide outlines the scientific framework for establishing bioequivalence (BE) between Natural this compound (N-BB) and Synthetic this compound (S-BB) , focusing on critical quality attributes (CQAs), pharmacokinetic (PK) bridging, and pharmacodynamic (PD) validation.[1]

Chemical Equivalence & Impurity Profiling

Before in vivo assessment, chemical equivalence must be established.[1] The source of the molecule dictates the impurity profile, which is the primary driver of potential toxicity differences.

Comparative Impurity Profile
FeatureNatural this compound (N-BB) Synthetic this compound (S-BB) Risk Assessment
Source Aconitum root extractionTotal/Semi-SynthesisN-BB supply is season-dependent.[1]
Major Impurities Bullatine A, Aconitine (High Toxicity), MesaconitineStereoisomers, Solvent residues, Reagent byproductsAconitine in N-BB poses a severe arrhythmia risk.[1]
Stereochemistry Single enantiomer (Nature's chiral pool)Potential for racemic mixtures or diastereomersS-BB requires strict chiral HPLC validation (>99% ee).[1]
Polymorphism Variable (extraction solvent dependent)Controlled crystallizationDifferent polymorphs affect dissolution/bioavailability.[1]
Analytical Validation Workflow

To prove chemical equivalence, the following comparative assays are mandatory:

  • qNMR (Quantitative NMR): Confirm absolute structure and purity.

  • Chiral HPLC: Ensure S-BB matches the specific optical rotation of N-BB.

  • HRMS (High-Res Mass Spec): Detect trace high-molecular-weight impurities.[1]

ChemicalEquivalence cluster_Nat Natural Route cluster_Syn Synthetic Route Raw Raw Material Process Processing Raw->Process Extraction vs Synthesis Analysis Analytical QC Process->Analysis Purification N_Imp Check: Aconitine Limit Process->N_Imp S_Imp Check: Enantiomeric Excess Process->S_Imp Decision Equivalence Decision Analysis->Decision Pass: Purity >99% No Aconitine N_Imp->Analysis S_Imp->Analysis

Figure 1: Critical Quality Control workflow distinguishing impurity risks in natural vs. synthetic pathways.

Pharmacokinetic (PK) Bioequivalence Study

The core requirement is to prove that S-BB achieves the same plasma exposure as N-BB.[1]

Study Protocol: Rat PK Bridging
  • Subject: Sprague-Dawley Rats (n=12/group, crossover design).

  • Route: Oral (PO) and Intravenous (IV).[1][2][3]

  • Dose: 10 mg/kg (Effective analgesic dose).[1]

  • Analytes: this compound (Neoline) and key metabolites (demethylated forms).[1]

Key Parameters for Equivalence: The 90% Confidence Interval (CI) for the ratio of geometric means (S-BB / N-BB) must fall within 80.00% – 125.00% .

ParameterDefinitionEquivalence Target

Peak Plasma ConcentrationRatio: 0.80 – 1.25

Time to Peak ConcentrationNo significant difference (

)

Total Exposure (Time 0 to last)Ratio: 0.80 – 1.25

Elimination Half-lifeComparable (approx. 2-4 hours)

Methodology: Plasma samples are analyzed via LC-MS/MS (MRM mode).[1]

  • Transition: m/z 438.3

    
     420.3 (loss of water) or specific fragment ions.
    
  • Column: C18 Reverse Phase.[1]

Pharmacodynamic (PD) & Mechanism of Action

Bioequivalence is not just exposure; it is effect.[1] this compound acts as a state-dependent blocker of the Nav1.7 voltage-gated sodium channel , crucial for nociception.[1]

Mechanism of Action Visualization

This compound binds to the open/inactivated state of Nav1.7, preventing repolarization and inhibiting action potential propagation in dorsal root ganglion (DRG) neurons.

MoA PainSignal Neuropathic Pain Stimulus Nav17 Nav1.7 Channel (Open) PainSignal->Nav17 Activates Binding State-Dependent Binding Nav17->Binding Bullatine This compound (Neoline) Bullatine->Binding Targets Inhibition Inhibition of Na+ Influx Binding->Inhibition Stabilizes Inactivated State Analgesia Analgesia (Pain Relief) Inhibition->Analgesia Blocks Action Potential

Figure 2: Mechanism of Action.[1] this compound targets Nav1.7 to interrupt pain signaling.[1][4]

In Vivo PD Validation: Diabetic Neuropathy Model

To confirm S-BB efficacy matches N-BB:

  • Model: Streptozotocin (STZ)-induced diabetic mice.[1]

  • Test: von Frey filament test (Mechanical Hyperalgesia).

  • Protocol:

    • Baseline measurement (Day 0).

    • Administer N-BB or S-BB (10 mg/kg, PO).[1]

    • Measure withdrawal threshold at 0.5, 1, 2, 4, and 6 hours.

  • Success Criteria: Both groups must show statistically indistinguishable increases in pain threshold (e.g., increase from 0.5g to >1.5g threshold).

Safety & Toxicity Monitoring

Aconitum alkaloids are historically associated with cardiotoxicity.[1] A critical advantage of S-BB is the absence of toxic congeners.

  • Safety Endpoint: Electrocardiogram (ECG) monitoring in conscious rats.[1]

  • Critical Check: N-BB extracts may show trace arrhythmogenic effects (widened QRS complex) if aconitine removal is incomplete.[1] S-BB must show zero arrhythmia at therapeutic doses (

    
     safety margin).[1]
    

References

  • Nakatani, Y., et al. (2020).[1][4] "Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice."[4] Journal of Ethnopharmacology, 259, 112963.[1]

  • Cayman Chemical. (n.d.).[1] "this compound (Neoline) Product Information." Cayman Chemical.[1]

  • PubChem. (n.d.).[1] "Neoline (Compound CID 10003218)."[1] National Library of Medicine.

  • Wiesner, K., et al. (1967).[1] "The Total Synthesis of Talatisamine and Neoline." Experientia. (Historical context for synthesis difficulty).

  • He, F., et al. (2013).[1] "Neuroprotective effects of Bullatine A." Biol. Pharm.[1] Bull.[1][4][5][6] (Comparative pharmacology of related alkaloids).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Bullatine B (Neoline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Bullatine B (also known as Neoline ) is a C19-diterpenoid alkaloid derived from Aconitum species. While structurally related to the highly lethal toxin Aconitine, this compound exhibits a significantly lower acute toxicity profile. However, as a modulator of voltage-gated sodium channels (specifically Nav1.7 inhibition ), it remains a bioactive neurotoxin that requires strict containment to prevent accidental systemic absorption.

This guide moves beyond generic "safety data sheet" advice to provide a field-validated workflow for researchers studying analgesic and anti-inflammatory pathways.

Chemical Identity & Hazard Profile
ParameterSpecification
Common Name This compound (Neoline)
CAS Number 466-26-2
Molecular Formula C₂₄H₃₉NO₆
Target Mechanism Voltage-gated Sodium Channel (Nav1.[1][2]7) Blocker
Toxicity Class GHS Category 4 (Harmful if swallowed/inhaled)
LD50 Reference ~150 mg/kg (i.p. mouse) [1]
Physical State White to off-white powder (High static potential)

The Risk Assessment: Why Specific Gear Matters

Effective safety is based on understanding the mechanism of injury, not just compliance.

  • The Inhalation Vector: As a dry powder, this compound is prone to static charging. Inhalation of micro-particles allows direct entry into the bloodstream via pulmonary capillaries, bypassing first-pass metabolism. This can lead to rapid onset of paresthesia (tingling) or cardiac arrhythmias.

  • The Solvation Vector (The "Trojan Horse"): Researchers often dissolve this compound in DMSO (Dimethyl sulfoxide) for biological assays. DMSO is a potent skin penetrant. If this compound is dissolved in DMSO, the solvent acts as a carrier vehicle, transporting the alkaloid directly through intact skin and standard gloves. This is the highest-risk step in the workflow.

PPE Matrix: The Defense System

Do not rely on "standard lab attire." Use this tiered protection system based on the state of the matter.

Table 1: Required PPE Specifications
Body ZoneDry Powder Handling (Weighing)Solubilized Handling (in DMSO/Ethanol)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm / 4-5 mil)Laminate Film (Silver Shield) or High-Breakthrough Nitrile (Double gloved)Standard thin nitrile degrades quickly with DMSO. Double gloving creates a sacrificial outer layer.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood (Mandatory)N95 masks are insufficient for high-concentration alkaloid dusts if a hood is available.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Chemical Splash Goggles Safety glasses have gaps; aerosols can bypass them. Goggles seal the ocular cavity.
Body Defense Lab Coat (Buttoned, high neck)Lab Coat + Tyvek Sleeves Protects forearms from splashes during pipetting; prevents absorption through fabric cuffs.

Operational Protocol: Step-by-Step

Phase A: Weighing & Preparation (The Static Risk)

Goal: Contain dust and prevent surface contamination.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance chamber before opening the vial. Aconitum alkaloids are often "sticky" and static-prone; this prevents powder from jumping onto gloves or the balance stage.

  • The "Closed Transfer" Technique:

    • Place a pre-weighed vial on the balance.

    • Transfer powder using a disposable antistatic spatula.

    • Do not return excess powder to the stock vial (prevents cross-contamination).

    • Wipe the exterior of the stock vial with a methanol-dampened wipe before removing it from the hood.

Phase B: Solubilization (The Permeation Risk)

Goal: Prevent dermal absorption via solvent transport.

  • Solvent Choice: If using DMSO, acknowledge that it permeates standard nitrile gloves in <10 minutes.

  • Glove Protocol:

    • Don Inner Glove: Standard Nitrile (4 mil).

    • Don Outer Glove: Extended cuff Nitrile (5-8 mil) or Laminate.

    • Check: If a splash occurs, immediately remove the outer glove, wash the inner glove with water, and re-glove.

  • Dissolution: Add solvent directly to the weighed vial. Vortex inside the hood. Ensure the cap is sealed with Parafilm if the solution is to be stored.

Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling to ensure "Chain of Custody" for the toxin.

BullatineSafety cluster_critical CRITICAL PPE ZONE (Double Gloves + Goggles) Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Temp Equilibration (Prevent Condensation) Storage->Equilibration 30 mins room temp Weighing 3. Weighing (Fume Hood) Anti-Static Measures Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (DMSO/Ethanol Risk) Weighing->Solubilization Add Solvent Assay 5. Biological Assay (Diluted/Lower Risk) Solubilization->Assay Dilute Disposal 6. Waste Disposal (Incineration) Solubilization->Disposal High Conc Waste Assay->Disposal Low Conc Waste

Caption: Operational workflow emphasizing the "Critical PPE Zone" where exposure risk is highest due to concentration and solvent vectors.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Wash immediately with soap and copious amounts of tepid water for 15 minutes.[3] Do not use hot water, as it dilates capillaries and increases absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Ingestion: Seek immediate medical attention.[3][4] Do not induce vomiting unless instructed by poison control. Treat as an acute sodium channel blocker overdose (supportive care, cardiac monitoring).

Waste Management

This compound is a bioactive alkaloid.

  • Liquids: Collect all solvent waste in a dedicated container labeled "TOXIC: ALKALOID SOLUTION." Do not mix with general organic waste if possible, to alert disposal teams.

  • Solids: Contaminated gloves, wipes, and spatulas must be disposed of as Hazardous Chemical Waste (solid), not regular trash.

  • Destruction: Incineration is the preferred method for destruction of diterpenoid alkaloids.

References

  • Toxicity & Identity: Wang, C., et al. (2013). "Bullatine A, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways."[5] Brain Research Bulletin. (Note: this compound/Neoline is structurally analogous and shares toxicity profiles in the same range).

  • Pharmacology: ECHEMI. (2024). "Neoline (this compound)[2][6] Chemical Properties and LD50 Data."

  • Glove Permeation: Ansell Chemical Resistance Guide. "Permeation breakthrough times for DMSO."

  • Mechanism of Action: Ameri, A. (1998). "The effects of Aconitum alkaloids on the central nervous system." Progress in Neurobiology. (Establishes the sodium channel blocking mechanism for this class).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatine B
Reactant of Route 2
Bullatine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.